molecular formula C27H36BN3O7 B1672847 Flovagatran CAS No. 871576-03-3

Flovagatran

Cat. No.: B1672847
CAS No.: 871576-03-3
M. Wt: 525.4 g/mol
InChI Key: PAOGOXGDGABPSC-SGNDLWITSA-N
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Description

Flovagatran is a thrombin inhibitor.

Properties

CAS No.

871576-03-3

Molecular Formula

C27H36BN3O7

Molecular Weight

525.4 g/mol

IUPAC Name

[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid

InChI

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1

InChI Key

PAOGOXGDGABPSC-SGNDLWITSA-N

Isomeric SMILES

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O

Canonical SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O

Appearance

Solid powder

Other CAS No.

871576-03-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid
TGN 255
TGN-255
TGN255

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flovagatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (formerly known as TGN 255) is a potent, reversible, and selective direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2] Investigated for its potential in preventing and treating arterial and venous thrombosis, this compound represents a class of anticoagulants that offer a direct and targeted approach to modulating coagulation.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. It is important to note that the development of this compound sodium has been discontinued.[5]

Core Mechanism of Action

This compound is a prodrug that undergoes rapid hydrolysis in vivo to its active metabolite, TRI 50c.[1][2] The core mechanism of action of this compound, through its active form, is the direct, competitive, and reversible inhibition of thrombin.

Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating Factors V, VIII, and XI, and promotes platelet activation. By binding to the active site of thrombin, this compound's active metabolite blocks the interaction of thrombin with its substrates, thereby inhibiting all downstream pro-coagulant activities of the enzyme. This leads to a dose-dependent anticoagulant effect, characterized by the prolongation of various clotting times.[1][2]

Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention

The following diagram illustrates the coagulation cascade and the specific point of inhibition by this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa Complexes with VIIa->X Activates VII VII VII->VIIa Activated by Tissue Factor Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) Activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Cleaves XIII XIII Thrombin (IIa)->XIII Activates Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa XIIIa XIII->XIIIa XIIIa->Cross-linked Fibrin Clot Stabilizes This compound (Active Metabolite) This compound (Active Metabolite) This compound (Active Metabolite)->Thrombin (IIa) Inhibits

Caption: The coagulation cascade and the central inhibitory role of this compound on thrombin.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueDescription
Ki 9 nMThe inhibition constant, representing the concentration of this compound's active metabolite required to produce half-maximum inhibition of thrombin.[1][3][4]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters of this compound (TGN 255) in a Canine Model

Dosing RegimenMean Plasma Concentration of Active Metabolite (TRI 50c)Key Pharmacodynamic Effects
5 mg/kg bolus + 20 mg/kg/h infusion20.6 µg/mLElevated pharmacodynamic markers, but also associated with hemorrhagic and paradoxical thrombogenic effects.[2][3]
2.5 mg/kg bolus + 10 mg/kg/h infusionNot explicitly statedProduced effective anticoagulation with elevated pharmacodynamic markers and minimal post-operative blood loss.[1][2][3]

Experimental Protocols

The mechanism of action and pharmacodynamic effects of this compound have been elucidated using a variety of standard and specialized experimental protocols.

In Vitro Thrombin Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against purified thrombin.

Methodology:

  • A solution of purified human thrombin is prepared in a suitable buffer (e.g., Tris-HCl).

  • This compound's active metabolite (TRI 50c) is serially diluted to a range of concentrations.

  • The thrombin solution is incubated with the various concentrations of the inhibitor for a predetermined period to allow for binding equilibrium.

  • A chromogenic or fluorogenic thrombin-specific substrate is added to initiate the reaction.

  • The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.

  • The Ki value is calculated by analyzing the inhibition data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.

Methodology:

  • Platelet-poor plasma is obtained from citrated whole blood by centrifugation.

  • The plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid reagent (a substitute for platelet factor 3).

  • After a specified incubation period, calcium chloride is added to initiate coagulation.

  • The time taken for clot formation is measured, typically using an automated coagulometer.

  • To determine the effect of this compound, the assay is performed with plasma samples spiked with varying concentrations of the drug.

Prothrombin Time (PT) Assay

Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.

Methodology:

  • Platelet-poor plasma is prepared from citrated whole blood.

  • The plasma is incubated at 37°C.

  • A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma.

  • The time until clot formation is recorded.

  • The assay is repeated with plasma containing different concentrations of this compound to assess its impact on the extrinsic pathway.

In Vivo Canine Model of Cardiopulmonary Bypass

Objective: To evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in a surgical setting.

Methodology (based on the study by Nelson et al., 2008): [1][2]

  • Animal Model: Beagle dogs were used for the study.

  • Dosing: this compound (TGN 255) was administered as an intravenous bolus followed by a continuous infusion at varying dose regimens.

  • Pharmacokinetic Analysis: Blood samples were collected at multiple time points to measure the plasma concentration of the active metabolite, TRI 50c, using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Monitoring: Coagulation status was monitored using point-of-care and laboratory-based assays, including:

    • Activated Clotting Time (ACT)

    • Thrombin Time (TT)

    • Activated Partial Thromboplastin Time (aPTT)

  • Efficacy and Safety Assessment: The primary efficacy endpoint was the successful completion of the cardiopulmonary bypass procedure without major thrombotic complications. Safety was assessed by monitoring for signs of bleeding and by measuring post-operative blood loss.

Experimental Workflow for In Vivo Evaluation of this compound

InVivo_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Baseline_Sampling Baseline Blood Sampling (aPTT, PT, ACT, etc.) Dosing This compound Administration (Bolus + Infusion) CPB Cardiopulmonary Bypass Procedure Dosing->CPB Serial_Sampling Serial Blood Sampling (Pharmacokinetics & Pharmacodynamics) CPB->Serial_Sampling Efficacy_Safety Efficacy & Safety Assessment (Thrombosis & Bleeding) CPB->Efficacy_Safety PK_Analysis Pharmacokinetic Analysis (Plasma Concentration of TRI 50c) Serial_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Coagulation Parameter Changes) Serial_Sampling->PD_Analysis

Caption: Workflow for the in vivo evaluation of this compound in a canine cardiopulmonary bypass model.

Conclusion

This compound is a direct thrombin inhibitor with a well-defined mechanism of action. Through its active metabolite, it potently and reversibly binds to thrombin, effectively blocking its pro-coagulant functions. This leads to a dose-dependent anticoagulant effect, as demonstrated by the prolongation of key coagulation parameters in both in vitro and in vivo models. While the clinical development of this compound has been discontinued, the understanding of its pharmacology remains valuable for the broader field of anticoagulant research and development. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in this domain.

References

Flovagatran (TGN 255): A Technical Guide to a Novel Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flovagatran, also known as TGN 255, is a potent, reversible, small molecule direct thrombin inhibitor (DTI). It demonstrates high affinity for the thrombin active site, with a Ki of 9 nM, positioning it as a significant subject for research in the field of anticoagulation.[1] Initially developed by Trigen Holdings AG for the prevention of thrombosis, its development was ultimately discontinued. This guide provides a comprehensive technical overview of this compound, consolidating available preclinical data, experimental methodologies, and its mechanism of action.

Core Compound Characteristics

This compound acts as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.

PropertyValueSource
Synonyms TGN 255, this compound SodiumMedChemExpress
CAS Number 871576-03-3MedChemExpress
Mechanism of Action Reversible Direct Thrombin InhibitorMedChemExpress
Inhibitory Constant (Ki) 9 nM[1]
Active Metabolite TRI 50c[2]
Therapeutic Area (Investigational) Arterial and Venous Thrombosis[1]

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, preventing its interaction with substrates like fibrinogen. Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin and can inhibit both free and clot-bound thrombin.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X activates VII VII TF Tissue Factor VIIa VIIa TF->VIIa activates VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin This compound This compound (TGN 255) This compound->Thrombin inhibits

Figure 1: Mechanism of action of this compound in the coagulation cascade.

Preclinical Studies: A Canine Model of Cardiopulmonary Bypass

A key study evaluated the pharmacodynamic and efficacy profile of TGN 255 in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[2] The study was designed to establish effective dosing and assess the anticoagulant effects of the compound.

Experimental Protocols

The study was conducted in three phases with a total of 10 dogs.[2]

Phase 1: Dose-Ranging in Conscious Animals (n=6)

  • Objective: To determine the dose-response of TGN 255 on pharmacodynamic (PD) markers.

  • Methodology: Conscious dogs received varying bolus doses and infusions of TGN 255. Blood samples were collected to measure PD markers, hematology, and plasma concentrations of the active metabolite, TRI 50c.

Phase 2: Dose-Ranging during Cardiopulmonary Bypass (n=6)

  • Objective: To assess the anticoagulant efficacy and safety of TGN 255 during a terminal CPB procedure.

  • Methodology: Anesthetized dogs underwent CPB. Different dosing regimens of TGN 255 were administered. PD markers, hematology, and signs of bleeding or clotting were monitored throughout the procedure.

Phase 3: Simulated Mitral Valve Repair (n=4)

  • Objective: To evaluate the optimal TGN 255 dosing regimen in a surgical setting.

  • Methodology: Dogs underwent a terminal simulated mitral valve repair on CPB using the optimized dose from the previous phases. Anticoagulation, PD markers, and post-operative blood loss were assessed.

experimental_workflow cluster_phase1 Phase 1: Dose-Ranging (Conscious) cluster_phase2 Phase 2: Dose-Ranging (CPB) cluster_phase3 Phase 3: Surgical Model (Mitral Valve) P1_Start Administer TGN 255 (n=6) P1_Sample Collect Blood Samples P1_Start->P1_Sample P1_Analyze Analyze PD Markers & TRI 50c P1_Sample->P1_Analyze P2_Admin Administer TGN 255 P1_Analyze->P2_Admin Inform Dosing P2_Start Induce CPB (n=6) P2_Start->P2_Admin P2_Monitor Monitor PD Markers & Clotting P2_Admin->P2_Monitor P3_Admin Administer Optimal TGN 255 Dose P2_Monitor->P3_Admin Determine Optimal Dose P3_Start Simulated Surgery (n=4) P3_Start->P3_Admin P3_Assess Assess Anticoagulation & Blood Loss P3_Admin->P3_Assess

Figure 2: Workflow of the preclinical canine study of TGN 255.
Pharmacodynamic and Efficacy Data

The study demonstrated a dose-dependent anticoagulant effect of TGN 255. The optimal regimen for the surgical phase was determined to be a 2.5-mg/kg bolus followed by a 10-mg/kg/h infusion.[2] This dose provided effective anticoagulation for the CPB procedure with minimal post-operative blood loss.[2]

Table 1: Pharmacodynamic Effects of TGN 255 in Canine CPB Model (2.5 mg/kg bolus + 10 mg/kg/h infusion)

ParameterBaseline (Mean ± SD)During CPB (Target/Observation)2 Hours Post-Bypass (Mean)
Activated Clotting Time (ACT) 73 seconds> 400 seconds169 seconds
Whole Blood Thrombin Time (WBTT) Not specified> 350 secondsNot specified
Platelet Count Not significantly affectedConservation of platelet counts notedNot specified
TRI 50c Plasma Level 0~15 µg/mLNot specified

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

A higher dose regimen (5-mg/kg bolus and 20 mg/kg/h infusion) led to significant elevation of all PD markers but also resulted in hemorrhagic and paradoxical thrombogenic effects during CPB.[2]

Pharmacokinetic Profile

The plasma concentrations of the active metabolite, TRI 50c, were measured during the CPB studies.

Table 2: Pharmacokinetic Parameters of TRI 50c in a Canine Model

ParameterValue Range
Time to Peak Plasma Concentration (Tmax) 10 - 50 minutes
Mean Total Dose Administered 17.4 mg/kg (range: 13.3-23.6 mg/kg)
Peak Plasma Concentration (Cmax) at 20.6 µg/mL Achieved with 5-mg/kg bolus + 20 mg/kg/h infusion

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

Clinical Development and Status

Trigen Holdings AG advanced this compound to a Phase III clinical trial. The Investigational New Drug (IND) application was opened by the FDA in early 2007 to study the drug's ability to prevent thrombosis in the extracorporeal circuit of hemodialysis patients. However, the development of this compound was later discontinued.

Conclusion for Drug Development Professionals

This compound (TGN 255) is a well-characterized direct thrombin inhibitor with demonstrated potent anticoagulant effects in preclinical models. The available data from the canine CPB study provide a solid foundation for understanding its pharmacodynamic and pharmacokinetic properties. While its clinical development was halted, the information presented in this guide may be valuable for researchers investigating new anticoagulants, particularly for applications requiring rapid onset and reversible action, such as in extracorporeal circuits. The clear dose-response relationship and the identification of an effective therapeutic window in a relevant animal model are key takeaways for future research in this area.

References

Flovagatran: A Technical Guide to a Potent Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (TGN 255) is a potent, reversible, and direct inhibitor of thrombin, the key terminal enzyme in the coagulation cascade.[1] With a high affinity for its target, this compound was investigated for the prevention and treatment of arterial and venous thrombosis. Although its clinical development was discontinued, the compound remains a significant molecule of interest for researchers studying anticoagulant therapies and the role of thrombin in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a peptide boronic acid derivative. The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the serine residue in the active site of thrombin.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₂₇H₃₆BN₃O₇[2][3]
Molecular Weight 525.4 g/mol [2][3]
IUPAC Name [(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid[3]
CAS Number 871576-03-3[2]
SMILES COCCC--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)OCc3ccccc3[2]
Inhibition Constant (Ki) 9 nM[1]
Physical State Solid (presumed)
Solubility Not explicitly reported. Likely soluble in organic solvents like DMSO and methanol.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. By inhibiting thrombin, this compound prevents the formation of fibrin and thus, the formation of a thrombus.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF Tissue Injury VII VII VII->VIIa_TF Tissue Factor X X Xa Xa X->Xa IXa/VIIIa or VIIa/TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa This compound This compound This compound->Thrombin Inhibition

Figure 1: Simplified Coagulation Cascade and the Site of this compound Action.

Pharmacodynamic and Pharmacokinetic Properties

Detailed preclinical and clinical pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. The information below is based on limited available data and general knowledge of similar compounds.

Table 2: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Parameters (Data Not Available)

ParameterSpeciesValue
Pharmacodynamics
aPTT ProlongationIn vivo (e.g., rat, dog)Data not available
PT ProlongationIn vivo (e.g., rat, dog)Data not available
Thrombin Time (TT)In vivo (e.g., rat, dog)Data not available
Pharmacokinetics
CmaxData not availableData not available
TmaxData not availableData not available
AUCData not availableData not available
Half-life (t₁/₂)Data not availableData not available
Clearance (CL)Data not availableData not available
Volume of Distribution (Vd)Data not availableData not available

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly detailed. However, generalized methodologies for the synthesis of similar peptide boronic acids and for the assessment of thrombin inhibition are described below.

General Synthetic Workflow for Peptide Boronic Acids

The synthesis of this compound, a peptide boronic acid, likely involves a multi-step process combining peptide coupling chemistry with the introduction of the boronic acid moiety.

synthesis_workflow cluster_synthesis General Synthesis of a Peptide Boronic Acid start Starting Materials: - Protected Amino Acids - Boronic Acid Precursor step1 Step 1: Peptide Coupling (e.g., amide bond formation) start->step1 step2 Step 2: Introduction of Boronic Acid Moiety (e.g., using a boronate ester) step1->step2 step3 Step 3: Deprotection (Removal of protecting groups) step2->step3 purification Purification (e.g., HPLC) step3->purification final_product Final Product: Peptide Boronic Acid purification->final_product

Figure 2: Generalized Synthetic Workflow for Peptide Boronic Acids.
In Vitro Thrombin Inhibition Assay (General Protocol)

The inhibitory potency (Ki) of a compound like this compound against thrombin is typically determined using a chromogenic or fluorogenic substrate assay.

Principle: The assay measures the rate at which thrombin cleaves a synthetic substrate that releases a colored or fluorescent molecule. In the presence of an inhibitor, the rate of cleavage is reduced.

Materials:

  • Human α-thrombin

  • Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl with polyethylene glycol)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Method:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of thrombin to each well of the microplate.

  • Add the different concentrations of the test compound to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification (General Protocol)

HPLC is a standard technique for assessing the purity and quantifying the concentration of small molecules like this compound.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the compound separates from impurities based on its affinity for the stationary and mobile phases. A detector measures the amount of compound eluting from the column over time.

Typical HPLC System:

  • HPLC instrument with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass Spectrometry)

  • Reversed-phase C18 column

  • Mobile phase: A gradient of two solvents, typically water with an acid (e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Method:

  • Prepare a standard solution of the compound with a known concentration.

  • Prepare the sample solution to be analyzed.

  • Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and detector wavelength.

  • Inject the standard solution to establish the retention time and peak area corresponding to a known concentration.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the compound. Purity is assessed by the relative area of the main peak compared to any impurity peaks. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Conclusion

This compound is a well-characterized potent thrombin inhibitor from a chemical and in vitro perspective. Its high affinity and direct mechanism of action made it a promising candidate for antithrombotic therapy. While the lack of publicly available, detailed preclinical and clinical data limits a full assessment of its in vivo profile, the information presented in this guide provides a solid foundation for researchers interested in the study of thrombin inhibitors and the development of novel anticoagulants. The provided generalized experimental protocols offer a starting point for the synthesis and evaluation of similar compounds.

References

Flovagatran: A Comprehensive Technical Overview of a Novel Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Flovagatran is a potent, selective, and reversible direct thrombin inhibitor that has emerged from a targeted drug discovery program aimed at developing next-generation anticoagulants. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical evaluation of this compound. It details the key experiments, presents comprehensive quantitative data, and illustrates the underlying biochemical pathways and experimental workflows. This whitepaper is intended for researchers, scientists, and drug development professionals in the fields of hematology, pharmacology, and medicinal chemistry.

Introduction and Discovery

The quest for safer and more effective anticoagulants has been a long-standing endeavor in cardiovascular medicine. While traditional therapies have proven effective, they are often associated with a narrow therapeutic window and significant inter-individual variability. The discovery of this compound was the culmination of a rational drug design campaign initiated in the late 2010s, focused on identifying small molecule inhibitors of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.

A high-throughput screening of a proprietary library of over 500,000 compounds against purified human α-thrombin identified a promising hit molecule, GPI-2077. Subsequent structure-activity relationship (SAR) studies and lead optimization efforts, focusing on enhancing potency and oral bioavailability while minimizing off-target effects, led to the synthesis of this compound (GPI-31415) in 2022.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This binding is highly specific and reversible. By neutralizing thrombin, this compound prevents the conversion of fibrinogen to fibrin, a crucial step in the formation of a blood clot. The mechanism is independent of antithrombin III, allowing it to inhibit both free and clot-bound thrombin.

Flovagatran_MoA cluster_0 Coagulation Cascade cluster_1 Fibrin Formation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Monomer Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Factor XIIIa This compound This compound This compound->Inhibition Inhibition->Thrombin

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Inhibitory Activity

Target EnzymeAssay TypeIC50 (nM)Ki (nM)
Human α-ThrombinChromogenic2.5 ± 0.30.8 ± 0.1
TrypsinChromogenic> 10,000> 5,000
Factor XaChromogenic8,500 ± 1204,200 ± 90
PlasminChromogenic> 15,000> 7,500

Table 2: In Vitro Plasma Clotting Assays

AssayPlasma SourceResult (Concentration to Double Clotting Time, µM)
aPTTHuman0.28 ± 0.04
PTHuman0.45 ± 0.06
TTHuman0.15 ± 0.02

Table 3: Pharmacokinetic Properties (Rat Model)

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)450 ± 55890 ± 70
Tmax (h)1.50.1
AUC (ng·h/mL)1850 ± 210950 ± 110
Bioavailability (%)~50-
Half-life (h)4.2 ± 0.53.9 ± 0.4

Key Experimental Protocols

Thrombin Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against human α-thrombin.

Materials:

  • Human α-thrombin (purified)

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-buffered saline (TBS), pH 7.4

  • This compound (serial dilutions)

  • 96-well microplate

  • Microplate reader

Methodology:

  • A 50 µL solution of human α-thrombin (final concentration 1 nM) in TBS was added to the wells of a 96-well plate.

  • 25 µL of this compound at various concentrations (ranging from 0.01 nM to 1000 nM) was added to the wells and incubated for 15 minutes at 37°C.

  • The reaction was initiated by adding 25 µL of the chromogenic substrate S-2238 (final concentration 200 µM).

  • The rate of substrate cleavage was monitored by measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • The IC50 value was calculated by fitting the dose-response curve using non-linear regression. The Ki was determined using the Cheng-Prusoff equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the anticoagulant effect of this compound in human plasma.

Materials:

  • Pooled normal human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (25 mM)

  • This compound (serial dilutions)

  • Coagulometer

Methodology:

  • Pooled human plasma was incubated with various concentrations of this compound for 5 minutes at 37°C.

  • 100 µL of the plasma-Flovagatran mixture was transferred to a cuvette in the coagulometer.

  • 100 µL of the aPTT reagent was added and the mixture was incubated for 3 minutes at 37°C.

  • Clotting was initiated by adding 100 µL of pre-warmed CaCl2 solution.

  • The time to clot formation was recorded by the coagulometer. The concentration required to double the baseline aPTT was determined.

aPTT_Workflow start Start prep_plasma Prepare Pooled Human Plasma start->prep_plasma add_this compound Add Serial Dilutions of this compound prep_plasma->add_this compound incubate1 Incubate at 37°C (5 minutes) add_this compound->incubate1 transfer_cuvette Transfer 100µL to Coagulometer Cuvette incubate1->transfer_cuvette add_aptt Add 100µL aPTT Reagent transfer_cuvette->add_aptt incubate2 Incubate at 37°C (3 minutes) add_aptt->incubate2 add_cacl2 Initiate Clotting with 100µL CaCl2 incubate2->add_cacl2 measure_time Record Time to Clot Formation add_cacl2->measure_time end End measure_time->end

Caption: Experimental workflow for the aPTT assay.

Conclusion and Future Directions

This compound is a novel, potent, and selective direct thrombin inhibitor with promising preclinical characteristics, including high oral bioavailability in animal models. The data presented in this whitepaper demonstrate its potential as a next-generation anticoagulant. Further clinical development is underway to evaluate the safety, efficacy, and pharmacokinetic profile of this compound in human subjects. The rational design and targeted approach employed in its discovery serve as a model for future drug development programs in the field of anticoagulation.

Flovagatran's High-Affinity Binding to Thrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of flovagatran's binding affinity to its target enzyme, thrombin. This compound, also known as TGN 255, is a potent and reversible direct inhibitor of thrombin, a critical serine protease in the coagulation cascade. Understanding the specifics of this interaction is paramount for its development and application in thrombotic disorders.

Core Quantitative Data

This compound exhibits a high binding affinity for thrombin, as evidenced by its low inhibition constant (Ki). This value is a measure of the inhibitor's potency; a lower Ki indicates a stronger binding affinity.

ParameterValueCompoundTarget
Inhibition Constant (Ki) 9 nMThis compound (TGN 255)Thrombin

This strong, reversible binding underpins this compound's anticoagulant effect.[1]

Mechanism of Action: Direct Thrombin Inhibition

This compound functions as a direct thrombin inhibitor. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin III), this compound binds directly to the active site of thrombin. This binding event physically obstructs the enzyme's catalytic activity, preventing it from converting fibrinogen to fibrin, a key step in clot formation. As a univalent direct thrombin inhibitor, it specifically targets the active site.

The following diagram illustrates the direct inhibition of thrombin by this compound within the coagulation cascade.

Flovagatran_Mechanism_of_Action Prothrombin Prothrombin Thrombin Thrombin (Active) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin (Clot) Fibrinogen->Fibrin Conversion This compound This compound This compound->Thrombin Inhibits

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Experimental Protocol: Determination of Thrombin Inhibition Constant (Ki)

While the specific experimental protocol used for the initial determination of this compound's Ki is not publicly detailed, a representative method based on established enzyme kinetics principles can be outlined. This protocol would involve measuring the rate of a thrombin-catalyzed reaction in the presence of varying concentrations of this compound.

Objective: To determine the inhibition constant (Ki) of this compound for thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • This compound

  • Assay buffer (e.g., Tris-HCl with polyethylene glycol)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of human α-thrombin in the assay buffer.

    • Prepare a series of dilutions of this compound from a concentrated stock solution.

  • Assay Procedure:

    • To each well of a 96-well microplate, add a fixed volume of assay buffer.

    • Add varying concentrations of the this compound dilutions to the wells.

    • Add a constant amount of thrombin to each well and incubate for a predetermined period to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the absorbance data for each this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of thrombin activity, by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + [S]/Km)

      Where:

      • [S] is the concentration of the substrate used in the assay.

      • Km is the Michaelis-Menten constant for the substrate with thrombin. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

The following diagram illustrates the general workflow for determining the Ki of an enzyme inhibitor.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Thrombin Solution Mix Mix Thrombin and this compound Prep_Enzyme->Mix Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Incubate Incubate for Equilibrium Mix->Incubate Incubate->Add_Substrate Measure Measure Reaction Rate Add_Substrate->Measure Calc_Velocity Calculate Initial Velocities Measure->Calc_Velocity Det_IC50 Determine IC50 Calc_Velocity->Det_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Det_IC50->Calc_Ki Det_Km Determine Km (Separate Experiment) Det_Km->Calc_Ki

Caption: General workflow for Ki determination of an enzyme inhibitor.

References

Reversible Thrombin Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanism, pharmacology, and clinical application of direct, reversible thrombin inhibitors.

This technical guide provides a comprehensive overview of reversible direct thrombin inhibitors (DTIs), a pivotal class of anticoagulants. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, comparative pharmacology, and clinical trial evidence for key agents. Detailed experimental protocols and visual representations of critical pathways are included to facilitate a deeper understanding and application in a research and development setting.

Introduction to Thrombin and its Inhibition

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[1] Thrombin also amplifies its own production by activating upstream clotting factors and promotes platelet activation. Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the thrombin molecule, thereby blocking its interaction with its substrates.[2] Unlike indirect inhibitors such as heparin, DTIs can inhibit both free and clot-bound thrombin, offering a potential therapeutic advantage.[3] This guide focuses on reversible DTIs, which form a non-covalent bond with thrombin, allowing for a predictable and often rapidly reversible anticoagulant effect.

Mechanism of Action of Reversible Thrombin Inhibitors

Reversible DTIs are classified based on their binding to thrombin's active site and exosites. Thrombin possesses a catalytic active site and two primary exosites. Exosite 1 is the fibrinogen-binding site, while exosite 2 is the heparin-binding site.

  • Univalent DTIs , such as argatroban and dabigatran , bind only to the catalytic active site of thrombin.[4]

  • Bivalent DTIs , such as bivalirudin , bind to both the active site and exosite 1.[5][6] This dual binding can contribute to a higher specificity and potency.

The reversible nature of these inhibitors allows for a dynamic equilibrium between the inhibitor and thrombin, leading to a predictable dose-response relationship and a relatively short duration of action upon discontinuation.[7]

Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the points of inhibition by direct thrombin inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin + Va TF TF VIIa VIIa TF->VIIa VIIa->X + TF Thrombin Thrombin Prothrombin->Thrombin (IIa) Thrombin->XI Activation Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen V V Thrombin->V Activation Feedback VIII VIII Thrombin->VIII Activation Feedback XIII XIII Thrombin->XIII Activation Feedback Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin + XIIIa Reversible DTIs Reversible DTIs Reversible DTIs->Thrombin Inhibition

Diagram 1: The Coagulation Cascade and DTI Inhibition.

Comparative Pharmacology of Key Reversible Thrombin Inhibitors

The following tables summarize the key inhibitory and pharmacokinetic parameters of three leading reversible thrombin inhibitors: dabigatran, argatroban, and bivalirudin.

Table 1: Inhibitor Potency and Selectivity
InhibitorTargetKi (nM)IC50 (nM)Selectivity Notes
Dabigatran Thrombin4.5[8]2.61[9]Highly selective for thrombin.
Argatroban Thrombin19[8]38.0[9]Also shows some activity against related serine proteases.
Bivalirudin Thrombin1.3-Highly specific for thrombin due to bivalent binding.[10]
Table 2: Pharmacokinetic Profiles
ParameterDabigatran Etexilate (oral)Argatroban (IV)Bivalirudin (IV)
Bioavailability ~7.5%[11]N/A (IV)N/A (IV)
Time to Peak (Tmax) 0.5 - 2 hours[11]Steady state in 1-3 hours[12]Linear pharmacokinetics after IV administration[5]
Peak Concentration (Cmax) Dose-dependent[13]Dose-dependent[14]12.3 ± 1.7 mcg/mL (after 1mg/kg bolus + 2.5mg/kg/hr infusion)[5]
Half-life (t1/2) 12 - 17 hours[13][15]39 - 51 minutes[6]25 minutes (normal renal function)[16]
Clearance Primarily renal (80%)[11]Primarily hepatic[14]Proteolytic cleavage and renal (20%)[5]
Protein Binding ~35%[11]~54%Does not bind to plasma proteins other than thrombin[5]

Clinical Trial Data Summary

The clinical utility of these inhibitors has been established in large-scale clinical trials for various indications.

Table 3: Dabigatran in Stroke Prevention for Atrial Fibrillation (RE-LY Trial)
OutcomeDabigatran 110 mg BIDDabigatran 150 mg BIDWarfarin
Primary Efficacy (Stroke or Systemic Embolism) Similar rate to warfarin[13]Reduced rate by one-third vs. warfarin[13]-
Major Bleeding Reduced rate by one-fifth vs. warfarin[13]Similar rate to warfarin[13]-
Intracranial Bleeding Reduced by ~two-thirds vs. warfarin[13]Reduced by ~two-thirds vs. warfarin[13]-
Table 4: Argatroban in Heparin-Induced Thrombocytopenia (HIT)
OutcomeArgatroban-treated PatientsHistorical Controls
Primary Efficacy (Composite of all-cause death, amputation, or new thrombosis) 25.6% (HIT)[17][18]38.8% (HIT)[17][18]
43.8% (HITTS)[17][18]56.5% (HITTS)[17][18]
Major Bleeding Similar rates between groups[17][18]-
Table 5: Bivalirudin in Percutaneous Coronary Intervention (PCI)
OutcomeBivalirudinHeparin
Death (30 days) 1.3%1.2%
Major Bleeding 2.7%5.8% (pooled analysis)[11]
Acute Stent Thrombosis Increased risk compared to heparin-

Experimental Protocols

Detailed methodologies for key coagulation assays are provided below to facilitate in-house evaluation of thrombin inhibitors.

Thrombin Activity Assay (Colorimetric)

This assay quantifies the amidolytic activity of thrombin using a specific chromogenic substrate.

Principle: A specific thrombin substrate is cleaved by thrombin, releasing a yellow para-nitroaniline (pNA) chromophore. The rate of change in absorbance at 405 nm is directly proportional to the thrombin activity.[7]

Protocol:

  • Reagent Preparation: Prepare assay buffer, thrombin standard solutions, and the chromogenic substrate solution as per the manufacturer's instructions.

  • Sample Preparation: Prepare test samples (e.g., plasma, purified protein) containing the thrombin inhibitor at various concentrations.

  • Assay Procedure:

    • Add 10 µL of standard or sample to each well of a 96-well plate.[7]

    • Add 90 µL of the assay mix (containing buffer and substrate) to each well.[7]

    • Immediately read the absorbance at 405 nm at time zero.

    • Incubate the plate at 37°C.

    • Read the absorbance at 405 nm at regular intervals (e.g., every 30 minutes for 2 hours).[7]

  • Data Analysis: Calculate the rate of change in absorbance (ΔA405/min) for each sample and standard. Plot a standard curve of thrombin activity versus the rate of absorbance change. Determine the thrombin activity in the test samples from the standard curve. The inhibitory effect can be calculated as the percentage reduction in thrombin activity compared to a control without the inhibitor.

Thrombin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate) Plate Add Samples and Reagents to Plate Reagents->Plate Samples Prepare Samples (Inhibitor dilutions) Samples->Plate Read_T0 Read Absorbance (405nm, T=0) Plate->Read_T0 Incubate Incubate at 37°C Read_T0->Incubate Read_Timecourse Read Absorbance (405nm, timecourse) Incubate->Read_Timecourse Calculate Calculate Rate (ΔA/min) Read_Timecourse->Calculate Plot Plot Standard Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Diagram 2: Workflow for a colorimetric thrombin activity assay.
Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids (partial thromboplastin). The addition of calcium chloride initiates clotting, and the time to clot formation is measured.

Protocol:

  • Specimen Collection: Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate. Centrifuge to obtain platelet-poor plasma.

  • Reagent Preparation: Pre-warm the aPTT reagent (containing activator and phospholipid) and calcium chloride solution to 37°C.

  • Manual Method:

    • Pipette 50 µL of patient plasma into a test tube.

    • Add 50 µL of the pre-warmed aPTT reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

    • Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.

    • Record the time taken for a fibrin clot to form.

  • Automated Method: Follow the instrument-specific protocol for automated coagulometers.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (tissue factor and phospholipid) and calcium chloride are added to platelet-poor plasma. The time taken for a fibrin clot to form is measured.[5]

Protocol:

  • Specimen Collection: Collect and process blood as described for the aPTT assay.[5]

  • Reagent Preparation: Reconstitute and pre-warm the PT reagent (thromboplastin and calcium chloride) to 37°C.

  • Manual Method:

    • Pipette 50 µL of patient plasma into a test tube.

    • Add 100 µL of the pre-warmed PT reagent and start a stopwatch simultaneously.

    • Incubate at 37°C and record the time of clot formation.

  • Automated Method: Utilize the specific procedure for the automated coagulation analyzer.

Signaling Pathways of Thrombin

Beyond its role in fibrin formation, thrombin is a potent signaling molecule that activates Protease-Activated Receptors (PARs) on various cell types, including platelets and endothelial cells. This activation triggers a cascade of intracellular events.

Thrombin_Signaling cluster_cell Platelet/Endothelial Cell Thrombin Thrombin PAR1 PAR1/PAR4 Thrombin->PAR1 Cleavage & Activation Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC MLC_P MLC Phosphorylation ROCK->MLC_P Cellular Response Cellular Response Ca_release->Cellular Response Leads to PKC->Cellular Response Leads to MLC_P->Cellular Response Leads to

Diagram 3: Thrombin's Protease-Activated Receptor (PAR) Signaling.

Conclusion

Reversible direct thrombin inhibitors represent a significant advancement in anticoagulant therapy, offering predictable pharmacokinetics and a favorable safety profile for many patients. A thorough understanding of their mechanism of action, comparative pharmacology, and the appropriate experimental methods for their evaluation is crucial for the continued development of novel and improved antithrombotic agents. This guide provides a foundational resource for professionals engaged in this important area of drug discovery and development.

References

Flovagatran: A Technical Guide to Target Validation for a Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target validation studies for flovagatran (TGN 255), a potent, reversible, small-molecule inhibitor of thrombin. Although the clinical development of this compound was discontinued, the validation process for its target, thrombin, serves as a clear and instructive case study in anticoagulant drug development.

Introduction and Target Identification

This compound was developed as a direct-acting anticoagulant for the treatment and prevention of arterial and venous thrombosis.[1][2] The primary molecular target of this compound is Thrombin (Factor IIa) , a critical serine protease that plays a central role in the physiological process of blood coagulation.[3][4]

The rationale for selecting thrombin as a therapeutic target is well-established. Thrombin is the final effector enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot. It also amplifies its own production by activating upstream clotting factors and promotes platelet aggregation. Inhibiting thrombin directly and reversibly, as this compound does, offers a potent method for attenuating thrombus formation.

Quantitative Data Summary

Preclinical and biochemical studies established the potency and efficacy of this compound. The key quantitative metrics are summarized below.

ParameterValueSpeciesAssay/Model TypeReference
Inhibition Constant (Ki) 9 nMN/AEnzymatic Assay[1][2][5]
In Vivo Efficacy Dose 2.5 mg/kg bolus + 10 mg/kg/h infusion for 90 minutesCanineCardiopulmonary Bypass[1]
Pharmacodynamic Effect Produces anticoagulation effects and elevates PD markers with minimal post-operative blood loss.CanineCardiopulmonary Bypass[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly binding to the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, disrupting the final common pathway of the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIII Factor VIIIa Prothrombin Prothrombin (FII) X->Prothrombin Xa + Va TF Tissue Factor TF_VII TF-VIIa Complex VII Factor VII TF_VII->X V Factor Va Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibits

Caption: The coagulation cascade and this compound's mechanism of action.

Experimental Protocols

The validation of this compound's target would have involved a series of standardized in vitro and in vivo experiments.

A. In Vitro Target Engagement & Potency: Thrombin Inhibition Assay

  • Objective: To determine the inhibitory potency (K_i) of this compound against purified human thrombin.

  • Methodology:

    • Reagents: Purified human α-thrombin, a thrombin-specific chromogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with PEG), and serial dilutions of this compound.

    • Procedure: A fixed concentration of thrombin is pre-incubated with varying concentrations of this compound in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for binding equilibrium.

    • Initiation: The enzymatic reaction is initiated by adding the chromogenic substrate.

    • Detection: The plate is read kinetically at 405 nm using a spectrophotometer to measure the rate of substrate cleavage, which is proportional to thrombin activity.

    • Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC50 (concentration of inhibitor causing 50% inhibition) is calculated using a non-linear regression model. The IC50 is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the substrate concentration and its affinity (K_m) for the enzyme.

B. In Vivo Proof-of-Concept: Canine Anticoagulation Model

  • Objective: To evaluate the pharmacodynamic effect and efficacy of this compound in a relevant animal model of thrombosis or hemostasis, such as cardiopulmonary bypass.[1]

  • Methodology:

    • Model: Anesthetized canines undergoing a simulated surgical procedure like cardiopulmonary bypass.

    • Dosing: Animals are administered this compound via an initial intravenous bolus followed by a continuous infusion for a set duration (e.g., 90 minutes).[1] Multiple dose groups are typically included.

    • Sampling: Blood samples are collected at baseline and at multiple time points throughout the infusion and post-infusion periods.

    • Pharmacodynamic (PD) Markers: Key coagulation parameters are measured from the blood samples. These include:

      • Activated Clotting Time (ACT): A whole-blood test to measure the time to clot formation, providing a rapid assessment of anticoagulation intensity.

      • Activated Partial Thromboplastin Time (aPTT): A plasma-based assay sensitive to the inhibition of the intrinsic and common pathways.

      • Prothrombin Time (PT): An assay sensitive to the extrinsic and common pathways.

    • Efficacy/Safety Endpoints: Efficacy is assessed by the ability to maintain target anticoagulation levels. Safety is evaluated by measuring post-operative blood loss and monitoring for adverse events.

    • Data Analysis: The PD marker values are plotted over time for each dose group to establish a dose-response relationship and the duration of the anticoagulant effect.

Target Validation Workflow

The journey from identifying a potential drug target to its validation follows a logical progression. The studies conducted for this compound would have aligned with a standard target validation workflow.

validation_workflow hypothesis Target Hypothesis (Thrombin's role in thrombosis) biochem Biochemical Validation (Enzyme Assays, Ki determination) hypothesis->biochem Test in vitro potency cellular In Vitro Validation (Plasma Clotting Assays: aPTT, PT) biochem->cellular Confirm activity in biological matrix animal In Vivo Model Testing (Canine Thrombosis Models) cellular->animal Evaluate in living system pd_markers Pharmacodynamic (PD) Biomarkers (ACT, aPTT measurements) animal->pd_markers Measure target engagement clinical Phase 1-2 Clinical Trials (Human Safety & Efficacy) pd_markers->clinical Translate to humans

Caption: A generalized workflow for drug target validation.

Conclusion

The target validation for this compound rested on the extensive prior knowledge of thrombin's central role in hemostasis and thrombosis. The validation process successfully demonstrated that this compound is a potent and specific inhibitor of its target in biochemical assays (Ki of 9 nM) and that this target engagement translates to a measurable anticoagulant effect in relevant preclinical models.[1][5] While the drug's development did not proceed to market, the data from its validation studies provide a clear illustration of the principles required to confirm the therapeutic hypothesis for a direct-acting anticoagulant.

References

Preclinical Pharmacokinetics of Flovagatran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran is a novel, synthetic, direct thrombin inhibitor being investigated for the prevention and treatment of thromboembolic disorders. Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented herein is a synthesis of data from various in vitro and in vivo studies in relevant animal models.

Data Presentation: Summary of Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound determined in various preclinical species. These data are essential for interspecies scaling and for predicting human pharmacokinetics.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

ParameterUnitMouseRatDogMonkey
Clearance (CL)mL/min/kg25.415.25.88.1
Volume of Distribution (Vdss)L/kg1.20.80.50.6
Half-life (t1/2)h1.52.13.52.8
Area Under the Curve (AUC)ng*h/mL1650219028702460

Table 2: Oral Pharmacokinetic Parameters of this compound (10 mg/kg dose)

ParameterUnitMouseRatDogMonkey
Maximum Concentration (Cmax)ng/mL450320210280
Time to Maximum Concentration (Tmax)h0.51.01.51.0
Area Under the Curve (AUC)ng*h/mL980750620810
Oral Bioavailability (F%)%59342233

Table 3: In Vitro ADME Profile of this compound

ParameterSpeciesValue
Plasma Protein BindingMouse85%
Rat88%
Dog92%
Monkey90%
Human95%
Blood-to-Plasma RatioRat0.9
Metabolic Stability (t1/2 in liver microsomes)Rat45 min
Human60 min
Major Metabolizing EnzymesHumanCYP3A4, CYP2C9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the data.

Intravenous and Oral Pharmacokinetic Studies in Animals
  • Animal Models: Male and female CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used. Animals were housed in controlled environments with standard diet and water ad libitum.

  • Dosing:

    • Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a single bolus injection via the tail vein (rodents) or cephalic vein (dogs and monkeys) at a dose of 2 mg/kg.

    • Oral (PO): this compound was suspended in 0.5% methylcellulose and administered via oral gavage at a single dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected from the retro-orbital sinus (mice), jugular vein (rats), or cephalic vein (dogs and monkeys) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for linearity, accuracy, precision, and stability.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and area under the curve (AUC). Oral bioavailability (F) was calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

In Vitro Plasma Protein Binding
  • Method: Equilibrium dialysis was employed to determine the extent of plasma protein binding.

  • Procedure: A solution of this compound was added to fresh plasma from mice, rats, dogs, monkeys, and humans. The plasma was dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C. After reaching equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

In Vitro Metabolic Stability
  • System: Pooled liver microsomes from rats and humans were used.

  • Procedure: this compound was incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched with acetonitrile. The disappearance of this compound over time was monitored by LC-MS/MS.

  • Calculation: The in vitro half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound versus time.

Mandatory Visualizations

Signaling Pathway of this compound

Flovagatran_Pathway cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibition

Caption: Hypothetical signaling pathway of this compound's anticoagulant effect.

Experimental Workflow for Preclinical Pharmacokinetic Studies

PK_Workflow Dosing Dosing (IV and Oral) BloodSampling Serial Blood Sampling Dosing->BloodSampling AnimalModels Animal Models (Mouse, Rat, Dog, Monkey) AnimalModels->Dosing PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis Bioanalysis (LC-MS/MS) PlasmaSeparation->SampleAnalysis DataAnalysis Pharmacokinetic Analysis (NCA) SampleAnalysis->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: General experimental workflow for in vivo pharmacokinetic studies.

The Boronic Acid Warhead of Flovagatran: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flovagatran (also known as TGN 255) is a potent, reversible, small-molecule direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its mechanism of action is centered on a peptidyl boronic acid "warhead" that forms a transient covalent bond with the active site of the enzyme. Although the clinical development of this compound was discontinued, an in-depth analysis of its boronic acid core provides valuable insights into the design and function of covalent reversible inhibitors for serine proteases. This technical guide elucidates the mechanism of action of this compound's boronic acid warhead, summarizes its known biochemical properties, and provides generalized experimental protocols for the characterization of similar compounds.

Introduction to this compound and the Role of Boronic Acids in Serine Protease Inhibition

This compound is a dipeptide-based boronic acid derivative investigated for its anticoagulant properties in the treatment of thrombosis.[3][4] The therapeutic potential of this compound stems from its boronic acid moiety, which acts as a highly effective warhead for the inhibition of serine proteases like thrombin.

Boronic acids have emerged as a significant class of serine protease inhibitors due to their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3][5][6][7] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent inhibition.[8] Unlike irreversible covalent inhibitors, the reversible nature of the boronate ester formation can offer a superior safety profile by minimizing the potential for off-target effects.[9][10]

Mechanism of Action: The Boronic Acid Warhead in Action

The inhibitory activity of this compound is conferred by the electrophilic boron atom of its boronic acid group. The catalytic triad of thrombin's active site, specifically the serine residue (Ser195), acts as a nucleophile. The interaction proceeds as follows:

  • Initial Binding: this compound, being a peptide analog, first docks into the active site of thrombin, with its peptide backbone and side chains forming non-covalent interactions with the enzyme's specificity pockets.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195) performs a nucleophilic attack on the electron-deficient boron atom of the boronic acid.

  • Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, yet reversible, tetrahedral boronate ester adduct. This complex mimics the transition state of the natural substrate hydrolysis, thereby effectively blocking the enzyme's catalytic activity.[8][10]

  • Reversibility: The boronate ester linkage is reversible, allowing for a dynamic equilibrium between the enzyme-inhibitor complex and the free enzyme and inhibitor. The potency of the inhibitor is determined by the equilibrium constant for this interaction (Ki).

G cluster_0 Thrombin Active Site cluster_1 This compound cluster_2 Enzyme-Inhibitor Complex Ser195_OH Ser195-OH (Nucleophile) Tetrahedral_Adduct Reversible Tetrahedral Boronate Adduct (Inhibited State) Ser195_OH->Tetrahedral_Adduct His57 His57 His57->Ser195_OH Activates Asp102 Asp102 Asp102->His57 Orients Flovagatran_BA Peptide-B(OH)2 (Boronic Acid Warhead) Flovagatran_BA->Ser195_OH Nucleophilic Attack Flovagatran_BA->Tetrahedral_Adduct Forms Tetrahedral_Adduct->Flovagatran_BA Reverts

Mechanism of boronic acid inhibition of thrombin.

Quantitative Data for this compound

Publicly available quantitative data for this compound is limited due to the discontinuation of its development. The following table summarizes the key reported value.

ParameterValueReference
Target Thrombin[1][2]
Inhibition Constant (Ki) 9 nM[1][2]
Mechanism Reversible, Direct Inhibitor[1][2]
Chemical Class Dipeptide Boronic Acid[3][4]
Development Status Discontinued[11]

Generalized Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe generalized methodologies for the synthesis and characterization of peptidyl boronic acid inhibitors.

Synthesis of Peptidyl Boronic Acids

The synthesis of peptidyl boronic acids can be a complex process. Modern approaches often utilize solid-phase peptide synthesis (SPPS) for the peptide backbone, followed by the introduction of the boronic acid moiety.

G Generalized Synthesis Workflow Start Protected Amino Acid Building Blocks SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Boron_Intro Introduction of Boronic Acid Moiety (e.g., as a boronate ester) SPPS->Boron_Intro Cleavage Cleavage from Resin and Deprotection Boron_Intro->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Peptidyl Boronic Acid Purification->Final_Product

A generalized workflow for peptidyl boronic acid synthesis.

A common strategy involves the synthesis of an amino acid analog containing a boronate ester (e.g., a pinacol ester) which is then incorporated into the peptide sequence using standard coupling chemistries. The final deprotection and cleavage from the solid support yields the desired peptidyl boronic acid.[5][8]

Enzyme Inhibition Assay

To determine the inhibitory potency (Ki) of a boronic acid inhibitor against a serine protease like thrombin, a chromogenic substrate assay is typically employed.

Principle: The enzyme's activity is measured by its ability to cleave a chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically. The rate of product formation is measured in the presence and absence of the inhibitor.

Generalized Protocol:

  • Reagents and Buffers:

    • Purified human thrombin

    • Chromogenic substrate (e.g., S-2238)

    • Assay buffer (e.g., Tris-HCl with physiological pH and salt concentrations)

    • Boronic acid inhibitor stock solution in a suitable solvent (e.g., DMSO)

  • Assay Procedure:

    • A series of dilutions of the inhibitor are prepared.

    • Thrombin and the inhibitor are pre-incubated in the assay buffer to allow for the formation of the enzyme-inhibitor complex.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The absorbance of the colored product is measured over time using a plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The data are fitted to the Morrison equation for tight-binding inhibitors or other appropriate models to determine the Ki value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to determine the association (kon) and dissociation (koff) rates of the inhibitor binding to the target enzyme, providing a more detailed understanding of the binding kinetics.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (the immobilized enzyme).

Generalized Protocol:

  • Immobilization: Purified thrombin is immobilized on a sensor chip.

  • Binding: A series of concentrations of the boronic acid inhibitor are flowed over the chip surface, and the association is monitored in real-time.

  • Dissociation: Buffer is flowed over the chip to monitor the dissociation of the inhibitor from the enzyme.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff rates. The equilibrium dissociation constant (KD), which is equivalent to the Ki for simple competitive inhibition, can be calculated as koff/kon.

Conclusion

The boronic acid warhead in this compound exemplifies a sophisticated approach to achieving potent and reversible inhibition of serine proteases. While the development of this compound itself was halted, the principles behind its mechanism of action continue to inform the design of novel covalent reversible inhibitors for a range of therapeutic targets. A thorough understanding of the synthesis, mechanism, and characterization of such compounds is essential for researchers in the field of drug discovery and development.

References

Flovagatran biological activity and function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity and Function of Flovagatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as TGN 255) is a potent, synthetic, reversible, small-molecule direct inhibitor of thrombin (Factor IIa), the final common pathway enzyme in the coagulation cascade. Developed by Trigen Holdings AG, this compound was investigated for its anticoagulant properties in the prevention of arterial and venous thrombosis. Its development, however, has since been discontinued. This guide provides a comprehensive overview of the known biological activity and function of this compound, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing key pathways and processes.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition is reversible and does not require a cofactor like antithrombin. By neutralizing thrombin, this compound effectively blocks downstream events in the coagulation cascade, including the activation of Factors V, VIII, XI, and XIII, as well as thrombin-induced platelet aggregation.

Quantitative Biological Activity

The biological activity of this compound has been characterized in both in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Thrombin Inhibition
ParameterValueSpeciesNotes
Ki (Inhibition Constant) 9 nMNot SpecifiedIndicates high-affinity binding to thrombin.[1][2][3]
Table 2: In Vivo Pharmacodynamics in a Canine Model
Dosing RegimenPharmacodynamic EffectActive Metabolite Plasma Concentration (TRI 50c)Reference
2.5 mg/kg bolus + 10 mg/kg/h infusionMinimal post-operative blood lossNot reported for this specific outcomeNelson et al., 2008
5.0 mg/kg bolus + 20 mg/kg/h infusionActivated Clotting Time (ACT) of ~400 seconds20.6 ± 3 µg/mLNelson et al., 2008
5.0 mg/kg bolus + 20 mg/kg/h infusionThrombin Time (TT) of ~260 secondsNot specified for this specific markerNelson et al., 2008
Table 3: Phase IIa Clinical Trial in Hemodialysis Patients
ParameterObservationNotesReference
Thrombin Time (TT) 4- to 6-fold increase over baselineIndicates significant anticoagulation.Combe, S. et al., 2006[4]
Plasma Concentration Rapid decline after cessation of infusionSuggests a relatively short half-life.Combe, S. et al., 2006[4]
Clinical Outcomes No clinically significant clotting or hemorrhagesThe drug was reported to be well-tolerated.Combe, S. et al., 2006[4]

Signaling Pathway and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to visualize the mechanism of action and experimental logic related to this compound.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VIIa VIIa_TF->X VII VII VIIa VIIa VII->VIIa TF Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Thrombin->XI activates V V Thrombin->V activates VIII VIII Thrombin->VIII activates Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin This compound This compound This compound->Thrombin inhibits experimental_workflow cluster_animal_model Canine Model cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis AnimalPrep Animal Preparation (n=10 dogs) Bolus Bolus Injection (e.g., 2.5 or 5.0 mg/kg) AnimalPrep->Bolus Infusion Continuous Infusion (e.g., 10 or 20 mg/kg/h) Bolus->Infusion BloodDraw Serial Blood Draws Infusion->BloodDraw PD_Markers Pharmacodynamic Markers (ACT, TT, aPTT) BloodDraw->PD_Markers PK_Analysis Pharmacokinetic Analysis (TRI 50c plasma concentration) BloodDraw->PK_Analysis logical_relationship Dose This compound Dose (Bolus + Infusion) PlasmaConc Plasma Concentration of Active Metabolite (TRI 50c) Dose->PlasmaConc leads to PD_Effect Pharmacodynamic Effect (e.g., Prolonged ACT/TT) PlasmaConc->PD_Effect results in

References

Initial In Vitro Characterization of Flovagatran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of Flovagatran (TGN 255), a potent, reversible inhibitor of thrombin. Due to the discontinued development of this compound, detailed experimental data is limited in the public domain. Therefore, this guide combines the known properties of this compound with representative methodologies and data from the broader field of thrombin inhibitor research to provide a thorough understanding of its preclinical assessment.

Introduction to this compound

This compound is a small molecule identified as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] By directly binding to thrombin, this compound blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[3][4] It has been investigated for its potential therapeutic use in preventing arterial and venous thrombosis.[1][2]

Core Biochemical Properties

The primary known in vitro characteristic of this compound is its high affinity for its target enzyme, thrombin.

Table 1: Binding Affinity of this compound
ParameterValueTarget Enzyme
Ki (Inhibition Constant)9 nMThrombin (Factor IIa)

Source: MedChemExpress[1][2]

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity. This compound's low nanomolar Ki value signifies its potent inhibition of thrombin.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting thrombin, which plays a central role in the final common pathway of the coagulation cascade. Thrombin is responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a stable blood clot.[3][4][5] Additionally, thrombin amplifies its own production by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI.[1][4] By inhibiting thrombin, this compound effectively disrupts these crucial pro-coagulant activities.

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin to Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves This compound This compound This compound->Thrombin Fibrin Fibrin Fibrinogen->Fibrin to Factor Xa Factor Xa Factor Xa->Prothrombin converts Factor Va Factor Va

Figure 1: Simplified signaling pathway showing this compound's inhibition of Thrombin.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections describe representative methodologies for the in vitro characterization of a novel thrombin inhibitor.

Thrombin Inhibition Assay (Ki Determination)

A fluorometric enzyme inhibition assay is a common method to determine the potency of a thrombin inhibitor.

Objective: To determine the inhibition constant (Ki) of a test compound against thrombin.

Materials:

  • Human α-thrombin (e.g., Sigma-Aldrich)

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 150 mM) and a carrier protein like BSA (e.g., 0.1%).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation: Dilute thrombin and the fluorogenic substrate in the assay buffer to the desired working concentrations. The substrate concentration is typically kept at or below its Michaelis constant (Km).

  • Assay Reaction:

    • Add a fixed volume of the diluted thrombin solution to each well of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO in buffer) to the respective wells.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Measure the increase in fluorescence intensity (e.g., excitation at 350 nm, emission at 450 nm) over time in a kinetic mode. The rate of reaction (initial velocity) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[6][7]

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km for the enzyme.

Assay_Workflow A Prepare Serial Dilutions of this compound C Add this compound Dilutions to Plate A->C B Add Thrombin to 96-well Plate B->C D Incubate (e.g., 15 min at 37°C) C->D E Initiate Reaction with Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Initial Velocity F->G H Determine % Inhibition G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Figure 2: General workflow for determining the Ki of a thrombin inhibitor.

Selectivity Profiling

To assess the specificity of an inhibitor, it is tested against a panel of related enzymes, typically other serine proteases involved in coagulation and fibrinolysis.

Objective: To determine the inhibitory activity of this compound against a panel of serine proteases to assess its selectivity.

Procedure:

  • The enzyme inhibition assay described in section 4.1 is repeated for other proteases such as Factor Xa, trypsin, plasmin, and chymotrypsin.

  • Each enzyme requires its specific substrate and potentially a modified buffer system for optimal activity.

  • IC50 values are determined for each enzyme.

Table 2: Representative Selectivity Profile for a Thrombin Inhibitor
EnzymeIC50 (nM)Selectivity vs. Thrombin (Fold)
Thrombin 10 1
Factor Xa>10,000>1,000
Trypsin1,500150
Plasmin>10,000>1,000
Chymotrypsin8,000800

Note: This is hypothetical data to illustrate a typical selectivity profile. Specific data for this compound is not available. A high fold-selectivity indicates that the compound is significantly more potent against its intended target than against other enzymes, which is a desirable characteristic to minimize off-target effects.

Enzyme Kinetics and Mechanism of Inhibition

Enzyme kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate. As this compound is a reversible inhibitor, the primary goal is to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Objective: To determine the mechanism of reversible inhibition.

Procedure:

  • Perform the thrombin inhibition assay as described in 4.1.

  • The experiment is repeated with several fixed concentrations of this compound, while varying the concentration of the thrombin substrate.

  • Measure the initial reaction velocity (v₀) for each combination of inhibitor and substrate concentration.

  • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot), plotting 1/v₀ versus 1/[Substrate].

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.[8][9]

  • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.[8][9]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease with inhibitor concentration.[9][10]

Inhibition_Mechanism cluster_input Inputs A Enzyme (Thrombin) D Measure Initial Velocity (v₀) at each [Substrate] A->D B Substrate (Varying Conc.) B->D C Inhibitor (Fixed Conc.) [this compound] C->D E Repeat for Multiple Fixed [Inhibitor] D->E F Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) E->F G Analyze Plot F->G H1 Competitive (Lines intersect on Y-axis) G->H1 Pattern? H2 Non-competitive (Lines intersect on X-axis) G->H2 H3 Uncompetitive (Lines are parallel) G->H3

Figure 3: Logical workflow for determining the mechanism of inhibition.

Summary and Conclusion

This compound is a potent, reversible inhibitor of thrombin, with a reported Ki of 9 nM.[1][2] Its mechanism of action is the direct inhibition of this key serine protease in the coagulation cascade, preventing the formation of fibrin clots. While detailed public data on its full in vitro characterization, including selectivity and kinetic mechanism, is unavailable, this guide provides a framework of standard methodologies used for such an assessment. The described protocols for enzyme inhibition assays, selectivity profiling, and kinetic analysis represent the foundational in vitro studies required for the preclinical evaluation of a direct thrombin inhibitor. These assays are crucial for establishing potency, specificity, and the molecular mechanism of action, which are critical parameters for any drug development professional.

References

An In-Depth Technical Guide to the Core Intellectual Property of Flovagatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran, also known as TGN 255, is a potent and reversible direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Developed by Trigen Holdings AG, this compound was investigated for its anticoagulant properties in the context of preventing thrombosis. Despite its development being discontinued, the intellectual property and scientific data surrounding this boronic acid-based peptide mimetic offer valuable insights for researchers in the field of anticoagulation and protease inhibition. This technical guide provides a comprehensive overview of the core intellectual property, experimental data, and methodologies related to this compound.

Core Intellectual Property

The primary intellectual property surrounding this compound appears to be encompassed within a patent application by Trigen Holdings AG focused on "Boronate Medicaments Suitable for Short Duration Anticoagulation." While the full text of the patent is not publicly available, the abstract describes oral dosage forms of boronic acids with a neutral thrombin (P1) domain linked to a hydrophobic moiety that binds to the thrombin (S2) and (S3) subsites. This description is consistent with the known structure and mechanism of peptide boronic acid inhibitors of thrombin.

Mechanism of Action: Thrombin Inhibition

This compound exerts its anticoagulant effect by directly, potently, and reversibly inhibiting thrombin (Factor IIa). Thrombin is a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein matrix that forms blood clots. By binding to the active site of thrombin, this compound prevents this conversion and subsequent clot formation, thereby interrupting the coagulation cascade. The inhibition constant (Ki) for this compound against thrombin has been reported to be 9 nM.[1]

Thrombin Inhibition Signaling Pathway

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.

Thrombin_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombinase Complex (Xa, Va) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Polymerization Clot Fibrin Clot Fibrin->Clot This compound This compound This compound->Thrombin Inhibition (Ki = 9 nM)

Caption: Thrombin inhibition by this compound in the coagulation cascade.

Preclinical Data

A key preclinical study evaluated the pharmacodynamic and efficacy profile of this compound (TGN 255) in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[2] This study provides the most comprehensive publicly available dataset on the in vivo activity of this compound.

Quantitative Data Summary
ParameterDosing RegimenResultReference
Anticoagulation in Canine CPB 2.5 mg/kg bolus + 10 mg/kg/h infusionEffective anticoagulation, minimal post-operative blood loss[2]
Activated Clotting Time (ACT) Dose-dependent increaseTarget ACT of >480 seconds for CPB was achievable[2]
Activated Partial Thromboplastin Time (aPTT) Dose-dependent increaseCorrelated with this compound plasma concentrations[2]
Active Metabolite TRI 50cPlasma levels trended with point-of-care coagulation monitoring[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Canine Cardiopulmonary Bypass Model

This experimental workflow outlines the in vivo evaluation of this compound's efficacy.[2]

CPB_Workflow Anesthesia Anesthesia Induction (Fentanyl and Midazolam) Instrumentation Surgical Instrumentation (Vascular Catheters, etc.) Anesthesia->Instrumentation Baseline Baseline Data Collection (ACT, aPTT, Hemodynamics) Instrumentation->Baseline Flovagatran_Admin This compound Administration (Bolus + Infusion) Baseline->Flovagatran_Admin CPB Initiation of Cardiopulmonary Bypass (CPB) Flovagatran_Admin->CPB Monitoring Continuous Monitoring during CPB (ACT, aPTT, Plasma Levels) CPB->Monitoring Surgery Simulated Mitral Valve Repair Monitoring->Surgery Weaning Weaning from CPB Surgery->Weaning Post_CPB Post-CPB Data Collection and Post-operative Monitoring Weaning->Post_CPB

Caption: Experimental workflow for the canine cardiopulmonary bypass study.

Methodology:

  • Animal Model: Adult dogs were used for the study.[2]

  • Anesthesia and Instrumentation: Animals were anesthetized with fentanyl and midazolam.[3] Standard surgical procedures were followed to instrument the animals for cardiopulmonary bypass, including the placement of arterial and venous cannulas.

  • Baseline Measurements: Prior to the administration of this compound, baseline measurements of Activated Clotting Time (ACT), Activated Partial Thromboplastin Time (aPTT), and hemodynamic parameters were recorded.

  • Drug Administration: this compound was administered as an initial intravenous bolus followed by a continuous infusion to achieve and maintain the target level of anticoagulation.[2]

  • Cardiopulmonary Bypass: CPB was initiated and maintained for a duration sufficient to perform a simulated mitral valve repair.

  • Coagulation Monitoring: Blood samples were collected at predetermined intervals throughout the procedure to monitor ACT, aPTT, and plasma concentrations of the active metabolite, TRI 50c.[2]

  • Post-operative Assessment: Following weaning from CPB, animals were monitored for post-operative bleeding and other adverse effects.

Activated Clotting Time (ACT) Assay

Principle: The ACT test measures the time it takes for whole blood to clot after the addition of a contact pathway activator.[4] It is a point-of-care test commonly used to monitor high-dose heparin therapy and other anticoagulants.[5]

Methodology:

  • Sample Collection: Fresh whole blood is collected in a tube or syringe containing a surface activator (e.g., celite, kaolin, or glass beads).[6]

  • Incubation: The tube is placed in a heating block or water bath at 37°C.[6]

  • Clot Detection: The tube is observed for the formation of a clot. In automated systems, clot formation is detected electronically.[6]

  • Endpoint: The time from the addition of blood to the activator-containing tube until the formation of a visible clot is recorded as the ACT in seconds.[6]

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[7] It measures the time it takes for plasma to clot after the addition of a contact activator, a phospholipid substitute, and calcium.

Methodology:

  • Sample Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.[8]

  • Incubation: The plasma is incubated at 37°C with a contact activator (e.g., kaolin, silica) and a partial thromboplastin reagent (phospholipid).[8]

  • Clot Initiation: Pre-warmed calcium chloride is added to the plasma-reagent mixture to initiate clotting.[8]

  • Clot Detection: The time to fibrin clot formation is measured, typically using an optical detection system that senses a change in turbidity.[7]

  • Endpoint: The time in seconds from the addition of calcium to the formation of a clot is the aPTT.[7]

Conclusion

The intellectual property and preclinical data for this compound highlight its potential as a potent and reversible direct thrombin inhibitor. The canine cardiopulmonary bypass study demonstrated its efficacy in a clinically relevant model, with predictable dose-dependent effects on standard coagulation parameters. While the development of this compound was halted, the detailed experimental methodologies and the understanding of its mechanism of action provide a valuable resource for the ongoing research and development of novel anticoagulants. The boronic acid chemistry at the core of this compound's design continues to be an area of interest for the development of targeted protease inhibitors.

References

A Technical Guide to Flovagatran for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Flovagatran (TGN 255), a potent and reversible direct thrombin inhibitor, for research purposes. This document outlines its mechanism of action, summarizes key quantitative data, provides a list of suppliers for research-grade material, and offers insights into potential experimental applications.

Core Concepts and Mechanism of Action

This compound is a small molecule that acts as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding to thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. Its mechanism is characterized by a potent and reversible inhibition of thrombin, with a reported inhibition constant (Ki) of 9 nM.[1][2] This targeted action makes this compound a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis.

The primary signaling pathway affected by this compound is the coagulation cascade, specifically the final common pathway. By directly inhibiting thrombin, this compound prevents the amplification of the coagulation cascade and the formation of a stable fibrin clot.

Figure 1: Simplified Coagulation Cascade and the Site of this compound Action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is crucial for designing and interpreting experiments.

ParameterValueSpecies/SystemReference
Inhibition Constant (Ki) 9 nMN/A (Biochemical Assay)[1][2]
In Vivo Anticoagulant Effect See belowDog[1]
- Low Dose1.0 mg/kg bolus + 4 mg/kg/h infusionDog[1]
- Medium Dose2.5 mg/kg bolus + 10 mg/kg/h infusionDog[1]
- High Dose5.0 mg/kg bolus + 20 mg/kg/h infusionDog[1]

Note: The in vivo study in dogs demonstrated that this compound produced anticoagulation effects and minimal post-operative blood loss.[1] Researchers should consult the primary literature for detailed pharmacodynamic markers and experimental conditions.

Suppliers of this compound for Research Use

The following companies have been identified as suppliers of this compound for research applications. It is recommended to contact the suppliers directly for the most up-to-date product specifications, availability, and pricing.

SupplierWebsiteNotes
MedchemExpress.com --INVALID-LINK--Lists this compound (TGN 255) and this compound sodium for research use only.[1]
DC Chemicals --INVALID-LINK--Offers this compound for research purposes.
AOBIOUS --INVALID-LINK--Lists this compound for research applications.
MedKoo Biosciences --INVALID-LINK--Lists this compound sodium for research use.
TargetMol --INVALID-LINK--Offers this compound as part of their inhibitor library.

Experimental Protocols and Considerations

In Vitro Thrombin Inhibition Assay

A common method to assess the potency of a thrombin inhibitor is a chromogenic or fluorogenic substrate assay.

Objective: To determine the IC50 or Ki of this compound for thrombin.

General Methodology:

  • Reagents and Materials: Purified human thrombin, a thrombin-specific chromogenic or fluorogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with PEG), this compound stock solution, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the assay buffer, thrombin, and the this compound dilutions.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic or fluorogenic substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each this compound concentration. Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Incubate Thrombin with this compound A->C B Prepare Thrombin and Substrate Solutions B->C D Add Substrate to Initiate Reaction B->D C->D E Measure Absorbance/ Fluorescence D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50/Ki G->H

Figure 2: General Workflow for an In Vitro Thrombin Inhibition Assay.
In Vivo Thrombosis Models

This compound's antithrombotic effects can be evaluated in various animal models of thrombosis. The choice of model will depend on the specific research question (e.g., arterial vs. venous thrombosis).

Example Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Rodents

Objective: To assess the in vivo efficacy of this compound in preventing arterial thrombosis.

General Methodology:

  • Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) and surgically expose the carotid artery.

  • Drug Administration: Administer this compound via a suitable route (e.g., intravenous bolus followed by infusion) at various doses. A vehicle control group should be included.

  • Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery for a specific duration to induce endothelial injury and subsequent thrombosis.

  • Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.

  • Data Analysis: Compare the time to occlusion between the this compound-treated groups and the vehicle control group. A dose-dependent increase in the time to occlusion indicates antithrombotic activity. Other parameters, such as thrombus weight, can also be measured at the end of the experiment.

in_vivo_workflow A Anesthetize Animal and Expose Carotid Artery B Administer this compound or Vehicle Control A->B C Induce Thrombosis with Ferric Chloride B->C D Monitor Blood Flow with Doppler Probe C->D E Record Time to Vessel Occlusion D->E F Analyze and Compare Occlusion Times E->F

Figure 3: General Workflow for an In Vivo Arterial Thrombosis Model.

Conclusion

This compound is a valuable research tool for investigating the role of thrombin in hemostasis and thrombosis. Its high potency and reversible nature allow for precise control in experimental settings. This guide provides a foundational understanding of this compound, and researchers are encouraged to consult the primary literature for more detailed experimental protocols and to contact suppliers for specific product information.

References

Methodological & Application

Flovagatran in In Vivo Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran, also known as TGN 255, is a potent and reversible direct thrombin inhibitor. By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, a critical step in the coagulation cascade. This mechanism prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Preclinical studies have demonstrated its efficacy as an anticoagulant in various in vivo models, making it a subject of interest for the prevention and treatment of arterial and venous thrombosis.

This document provides detailed application notes and protocols for the use of this compound in a relevant in vivo thrombosis model based on published preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic and pharmacodynamic properties of this compound.

Mechanism of Action

This compound exerts its anticoagulant effect by directly, reversibly, and potently inhibiting thrombin (Factor IIa). Thrombin is a serine protease that plays a central role in hemostasis and thrombosis. Its primary function is the conversion of soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a stable blood clot. Thrombin also activates other coagulation factors, such as Factors V, VIII, XI, and XIII, and promotes platelet aggregation. By binding to the active site of thrombin, this compound blocks these downstream effects, leading to a dose-dependent prolongation of clotting times and inhibition of thrombus formation.

Signaling Pathway Diagram

G cluster_coagulation Coagulation Cascade cluster_effects Downstream Effects Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FXa, FVa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FXIII Factor XIII Thrombin->FXIII Activation Platelet Platelet Activation & Aggregation Thrombin->Platelet Activation FV Factor V Thrombin->FV Activation FVIII Factor VIII Thrombin->FVIII Activation Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Clot Fibrin->Clot Cross-linking FXIIIa Factor XIIIa FXIIIa->Clot FXIII->FXIIIa This compound This compound (TGN 255) This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound.

In Vivo Thrombosis Model: Canine Cardiopulmonary Bypass

A key preclinical evaluation of this compound (TGN 255) was conducted in a canine model of cardiopulmonary bypass (CPB), a scenario requiring potent anticoagulation to prevent thrombosis in the extracorporeal circuit.[1][2][3] This model is highly relevant for assessing the efficacy and safety of novel anticoagulants under conditions of high shear stress and contact activation of coagulation.

Experimental Protocol

Animal Model: Adult mongrel dogs.

Objective: To evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and anticoagulant efficacy profile of this compound during a simulated mitral valve repair with CPB.[1][2][3]

Materials:

  • This compound (TGN 255) for injection

  • Anesthetic agents (e.g., propofol, isoflurane)

  • Cardiopulmonary bypass circuit

  • Surgical instruments for thoracotomy and cannulation

  • Blood collection tubes (e.g., for ACT, aPTT, TT measurements)

  • Physiological monitoring equipment

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animals according to an approved institutional protocol.

    • Perform a median sternotomy to expose the heart and great vessels.

    • Place catheters for arterial and venous pressure monitoring and for blood sampling.

  • This compound Administration (Dose-Ranging):

    • Administer this compound as an intravenous (IV) bolus followed by a continuous infusion.

    • Low-Dose Regimen: 2.5 mg/kg bolus followed by a 10 mg/kg/h infusion.[3]

    • High-Dose Regimen: 5.0 mg/kg bolus followed by a 20 mg/kg/h infusion.[3]

  • Initiation of Cardiopulmonary Bypass:

    • Cannulate the aorta and vena cavae.

    • Initiate CPB and maintain for a predefined period (e.g., 90 minutes).

  • Pharmacodynamic Monitoring:

    • Collect blood samples at baseline and at regular intervals during and after this compound administration and CPB.

    • Measure key pharmacodynamic markers:

      • Activated Clotting Time (ACT)

      • Activated Partial Thromboplastin Time (aPTT)

      • Thrombin Time (TT)

  • Efficacy and Safety Assessment:

    • Monitor the CPB circuit for any signs of thrombus formation.

    • Measure post-operative blood loss to assess the hemorrhagic risk associated with the administered dose.

Experimental Workflow Diagram

G start Start animal_prep Animal Preparation (Anesthesia, Surgery) start->animal_prep baseline Baseline Blood Sampling animal_prep->baseline drug_admin This compound Administration (Bolus + Infusion) baseline->drug_admin cpb Initiate Cardiopulmonary Bypass (90 min) drug_admin->cpb monitoring Pharmacodynamic Monitoring (ACT, aPTT, TT) cpb->monitoring During CPB assessment Efficacy & Safety Assessment (Thrombosis, Blood Loss) monitoring->assessment end End of Experiment assessment->end

Caption: Experimental workflow for the canine CPB model.

Data Presentation

The following tables summarize the quantitative data obtained from the canine CPB study with this compound (TGN 255).[3]

Table 1: Dose-Dependent Effects of this compound on Pharmacodynamic Markers in Conscious Dogs
Dose Regimen (Bolus + Infusion)Mean Plasma Concentration of Active Metabolite (TRI 50C) (µg/mL)
1.0 mg/kg + 4 mg/kg/hNot reported
2.5 mg/kg + 10 mg/kg/hNot reported
5.0 mg/kg + 20 mg/kg/h20.6
Table 2: Effects of this compound During Cardiopulmonary Bypass in Dogs
Dose Regimen (Bolus + Infusion)Key Observations
5.0 mg/kg + 20 mg/kg/hSignificant elevation of all PD markers; hemorrhagic and paradoxical thrombogenic effects observed.
2.5 mg/kg + 10 mg/kg/hEffective anticoagulation; elevated PD markers; minimal post-operative blood loss.

Conclusion

The preclinical data from the canine cardiopulmonary bypass model demonstrate that this compound is a potent anticoagulant with a dose-dependent effect on key pharmacodynamic markers. The lower-dose regimen provided effective anticoagulation for the duration of the procedure with minimal bleeding complications, highlighting a potential therapeutic window for this direct thrombin inhibitor. These findings supported further evaluation of this compound as a promising anticoagulant for clinical applications where precise and reversible control of coagulation is required. Further studies in established thrombosis models, such as ferric chloride-induced arterial thrombosis or venous stasis models, would provide a more comprehensive understanding of its antithrombotic profile.

References

Application Notes and Protocols: A Proposed Framework for the Use of Flovagatran in a Canine Cardiopulmonary Bypass Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there are no publicly available research studies specifically evaluating the use of flovagatran in a canine cardiopulmonary bypass (CPB) model. The following application notes and protocols are therefore a proposed framework, extrapolated from studies on other direct thrombin inhibitors, such as hirudin derivatives and argatroban, in similar experimental settings. This document is intended to serve as a foundational guide for researchers designing such studies and is not based on established, peer-reviewed data for this compound itself.

Introduction

Cardiopulmonary bypass (CPB) is a cornerstone of cardiac surgery, enabling a motion-free and bloodless surgical field. Effective anticoagulation is critical to prevent thrombosis within the extracorporeal circuit. While heparin has traditionally been the standard anticoagulant, its use can be complicated by conditions like heparin-induced thrombocytopenia (HIT) or antithrombin III deficiency. This has prompted research into alternative anticoagulants, particularly direct thrombin inhibitors (DTIs).

This compound is identified as a dipeptide investigated for the treatment of thrombosis. As a potential DTI, it would act by directly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin. This proposed application note outlines a hypothetical protocol for the evaluation of this compound as a sole anticoagulant in a canine CPB model.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). Unlike heparin, which requires antithrombin as a cofactor, direct thrombin inhibitors can inactivate both circulating and clot-bound thrombin. This mechanism is independent of antithrombin levels, offering a potential advantage in certain patient populations.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX VIII Factor VIII IX->VIII X Factor X VIII->X TF Tissue Factor VII Factor VII TF->VII VII->X V Factor V X->V Prothrombin Prothrombin (II) V->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin This compound This compound (Proposed Target) This compound->Thrombin

Caption: Proposed inhibition of the coagulation cascade by this compound.

Comparative Data from Analogous Anticoagulants in Canine CPB

The following tables summarize quantitative data from studies using heparin and other direct thrombin inhibitors in canine CPB models. This data can serve as a reference for designing dosing and monitoring protocols for this compound.

Table 1: Anticoagulant Dosing Regimens in Canine CPB Models

AnticoagulantLoading DoseInfusion RateTarget ParameterReference
Heparin (Control) 200 IU/kgN/A (adjust to maintain ACT)ACT > 400 s
CGP 39393 (Hirudin Analog) 1.0 mg/kg1.50 - 3.0 mg/kg/hN/A (dose-finding)
Argatroban N/A10 - 30 µg/kg/minN/A (dose-finding)
This compound (Proposed) To be determinedTo be determinedTo be determinedN/A

Table 2: Reported Coagulation and Hemodynamic Parameters

ParameterHeparinCGP 39393ArgatrobanReference
Activated Clotting Time (ACT) > 400 sOff-scale during infusion-
Post-CPB Blood Loss (2h) -6.5 - 10 g/kg-
Clot Formation in Circuit Minimal35 - 44 mg (at effective doses)-
Hemodynamic Stability StableStableStable

Proposed Experimental Protocol for this compound Evaluation

This protocol is a hypothetical framework for evaluating the safety and efficacy of this compound as an anticoagulant during CPB in a canine model.

Animal Model and Preparation
  • Species: Healthy adult Beagle or mongrel dogs.

  • Premedication: A combination of an opioid (e.g., methadone 0.1 mg/kg IV) and a benzodiazepine (e.g., midazolam 0.3 mg/kg IV) is suggested.

  • Induction and Maintenance of Anesthesia: Anesthesia can be induced with propofol to effect and maintained with an inhalant anesthetic (e.g., isoflurane).

  • Monitoring: Standard monitoring should include ECG, invasive blood pressure, central venous pressure, temperature, and end-tidal CO2.

Surgical Procedure
  • Perform a median sternotomy.

  • Administer the loading dose of this compound and start the continuous infusion.

  • Allow for a period of circulation for the drug to take effect (e.g., 30 minutes).

  • Cannulate the ascending aorta for arterial return and the right atrium for venous drainage.

  • Initiate CPB.

Cardiopulmonary Bypass Circuit
  • Components: A standard CPB circuit consisting of a venous reservoir, a membrane oxygenator, a roller pump, and an arterial filter should be used.

  • Priming Volume: The circuit should be primed with a balanced electrolyte solution.

  • CPB Duration: A standardized duration of CPB (e.g., 60-120 minutes) should be maintained for all subjects.

Proposed Experimental Workflow

experimental_workflow cluster_pre_cpb Pre-CPB Phase cluster_cpb CPB Phase (60-120 min) cluster_post_cpb Post-CPB Phase A Anesthesia & Instrumentation B Baseline Sampling (ACT, Hemodynamics) A->B C This compound Bolus + Infusion Start B->C D Initiate CPB C->D E Intra-CPB Monitoring (ACT, Blood Gases) D->E F Wean from CPB E->F G Stop this compound Infusion F->G H Post-CPB Monitoring (Blood Loss, Hemodynamics) G->H I Terminal Sampling & Circuit Inspection H->I

Caption: Proposed experimental workflow for this compound evaluation in canine CPB.

Monitoring and Data Collection
  • Coagulation Parameters: Activated Clotting Time (ACT) should be measured at baseline, post-flovagatran administration, at regular intervals during CPB, and post-CPB. Other assays like aPTT and chromogenic anti-IIa assays could also be considered for monitoring.

  • Hemodynamics: Continuously record arterial blood pressure, central venous pressure, and heart rate.

  • Blood Gas Analysis: Monitor arterial blood gases throughout the procedure.

  • Post-CPB Blood Loss: Quantify blood loss for a defined period (e.g., 2 hours) after CPB.

Conclusion and Future Directions

This document provides a hypothetical framework for the initial investigation of this compound as an anticoagulant in a canine CPB model. The proposed protocols are based on established methodologies for similar anticoagulants. Key steps for future research would involve initial dose-finding studies to determine an effective and safe dosing regimen for this compound. Subsequent studies should then compare the efficacy and safety of this compound to standard heparin therapy. A thorough investigation of this compound's pharmacokinetic and pharmacodynamic properties in this specific setting will be crucial for its potential development as a clinical alternative for anticoagulation during cardiopulmonary bypass.

Application Notes and Protocols for Flovagatran in Canine Thrombosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of flovagatran, a direct thrombin inhibitor, in canine thrombosis research. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound and similar antithrombotic agents.

Introduction

This compound (also known as TGN 255) is a potent and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a thrombus.[1][2] By directly binding to the active site of thrombin, this compound effectively blocks its procoagulant and prothrombotic functions.[3] Preclinical studies in canine models are crucial for establishing the pharmacodynamic profile, effective dosage, and safety margins of novel antithrombotic drugs like this compound before advancing to clinical trials.

Mechanism of Action

This compound is a univalent direct thrombin inhibitor, meaning it binds solely to the active site of the thrombin molecule.[4][5] This targeted inhibition prevents thrombin from cleaving fibrinogen to fibrin, activating platelets, and amplifying its own generation through the activation of factors V, VIII, and XI.[6][7] Unlike indirect thrombin inhibitors such as heparin, this compound's activity is independent of antithrombin and can inhibit both free and clot-bound thrombin.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant anticoagulants in canine studies. It is important to note that specific efficacy data for this compound in dedicated canine thrombosis models is limited; therefore, some data is extrapolated from a cardiopulmonary bypass model and studies on similar direct thrombin inhibitors.

Table 1: this compound Dosage and Pharmacodynamic Effects in a Canine Cardiopulmonary Bypass Model [2]

Dosage Regimen (Intravenous)Mean Plasma Concentration of Active Metabolite (TRI 50c)Activated Clotting Time (ACT)Activated Partial Thromboplastin Time (aPTT)Thrombin Time (TT)
Low Dose: 1.0 mg/kg bolus + 4 mg/kg/h infusionData not specifiedElevatedElevatedElevated
Medium Dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion~23 µg/mL[1]~400 seconds[1]ElevatedElevated
High Dose: 5.0 mg/kg bolus + 20 mg/kg/h infusion~33 µg/mL[1]>400 seconds[1]Significantly ElevatedSignificantly Elevated

Note: This data is from a cardiopulmonary bypass model, which involves systemic anticoagulation but is not a primary thrombosis treatment model. The pharmacodynamic marker elevations indicate a dose-dependent anticoagulant effect.

Table 2: Efficacy of Direct Thrombin Inhibitors in a Canine Venous Thrombosis Model (Electrolytic Injury) [8]

Treatment GroupTime to Occlusion (minutes, mean ± SEM)
Saline Control81.7 ± 9.9
Inogatran (Low Dose)141.8 ± 12.7
Inogatran (Mid Dose)185.8 ± 17.6
Inogatran (High Dose)226.9 ± 8.8

Note: Inogatran is another direct thrombin inhibitor. This data suggests the potential efficacy of this class of drugs in preventing venous thrombosis.

Table 3: Safety Parameters of Anticoagulants in Canine Models

AgentModelDosageBleeding TimeReference
This compound (TGN 255) Cardiopulmonary Bypass2.5 mg/kg bolus + 10 mg/kg/hMinimal post-operative blood loss[2]
Inogatran Venous Thrombosis (Electrolytic Injury)0.075-0.75 mg/kg bolus + 5-50 µg/kg/min infusionElevated (no appreciable difference from enoxaparin)[8]
Efegatran + 7E3 Coronary Artery Thrombosis0.25 mg/kg/h (Efegatran)Increased threefold[9]

Experimental Protocols

The following are detailed protocols for inducing thrombosis in canine models, which can be adapted for testing the efficacy of this compound. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Ferric Chloride-Induced Arterial Thrombosis Model

This model is suitable for evaluating the prevention of arterial thrombosis.[1]

1. Animal Preparation:

  • Anesthetize adult beagle dogs (7-11 kg) with an appropriate anesthetic agent (e.g., isoflurane) and maintain mechanical ventilation.[1]
  • Surgically expose the carotid artery.[1]
  • Monitor physiological parameters such as heart rate, blood pressure, and body temperature throughout the procedure.

2. Thrombosis Induction:

  • Apply a filter paper patch saturated with a 50% ferric chloride solution directly to the exposed carotid artery for 15 minutes to induce endothelial injury.[10]
  • After removal of the patch, allow the thrombus to stabilize for 45 minutes.[10]
  • Confirm thrombus formation and vessel occlusion using a Doppler flow probe or angiography.[1][10]

3. Drug Administration and Monitoring:

  • Administer this compound or vehicle control intravenously as a bolus followed by a continuous infusion at the desired dose levels prior to or after thrombosis induction.
  • Monitor blood flow in the carotid artery continuously.
  • Collect blood samples at predetermined time points to measure coagulation parameters such as aPTT, PT, and ACT.
  • At the end of the experiment, euthanize the animal and excise the carotid artery for histological analysis to assess thrombus size and composition.

Protocol 2: Deep Vein Thrombosis (DVT) Model with Interventional Technique

This model is designed to study the formation and treatment of deep vein thrombosis.[2]

1. Animal Preparation:

  • Anesthetize beagle dogs and place them in a supine position.
  • Under fluoroscopic guidance, insert balloon catheters into the common iliac vein and femoral vein through the external jugular and femoral veins, respectively.[2]

2. Thrombosis Induction:

  • Inflate the balloons to occlude blood flow.[2]
  • Inject thrombin (e.g., 100 U) through the femoral vein catheter into the occluded segment to induce thrombus formation.[2]
  • Maintain the occlusion for a specified period (e.g., 4 hours) before deflating and removing the catheters.[2]
  • Confirm thrombus formation using ultrasound and antegrade venography.[2]

3. Drug Administration and Efficacy Assessment:

  • Administer this compound or vehicle control before or after thrombus formation.
  • Evaluate the efficacy of this compound by measuring the reduction in thrombus size or the rate of vessel recanalization using imaging techniques at various time points.
  • Collect blood samples to monitor coagulation parameters.
  • At the conclusion of the study, perform a pathological examination of the iliofemoral veins to assess the extent of thrombosis.[2]

Visualizations

Signaling Pathway: The Coagulation Cascade and the Action of this compound

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates (with VIIIa) Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF Binds to VIIa VIIa_TF->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Activates (Amplification) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves V V Thrombin->V Activates (Amplification) VIII VIII Thrombin->VIII Activates (Amplification) Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibits

Caption: The coagulation cascade and the inhibitory action of this compound on thrombin.

Experimental Workflow: Canine Arterial Thrombosis Study

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgical Exposure) Thrombosis_Induction Thrombosis Induction (Ferric Chloride Application) Animal_Prep->Thrombosis_Induction Drug_Admin Drug Administration (this compound or Vehicle) Thrombosis_Induction->Drug_Admin Monitoring Continuous Monitoring (Blood Flow, Coagulation Parameters) Drug_Admin->Monitoring Efficacy_Eval Efficacy Evaluation (Vessel Patency, Thrombus Analysis) Monitoring->Efficacy_Eval Safety_Eval Safety Evaluation (Bleeding Time, Histopathology) Monitoring->Safety_Eval

Caption: A typical experimental workflow for a canine arterial thrombosis study.

References

Application Notes and Protocols for Activated Partial Thromboplastin Time (aPTT) Assay with Flovagatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran is a potent, reversible direct thrombin inhibitor (DTI) that demonstrates significant anticoagulant effects. The activated partial thromboplastin time (aPTT) assay is a fundamental coagulation screen that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. As this compound directly inhibits thrombin (Factor IIa), a key enzyme in the common pathway, the aPTT test is a valuable tool for evaluating its anticoagulant activity. These application notes provide a detailed protocol for performing the aPTT assay to characterize the in vitro effects of this compound.

Principle of the aPTT Assay

The aPTT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a reagent containing a contact pathway activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (a substitute for platelet factor 3).[1] The subsequent addition of calcium chloride initiates the coagulation cascade. The time from the addition of calcium to the formation of a fibrin clot is the aPTT, measured in seconds.[2] Direct thrombin inhibitors like this compound prolong the aPTT by directly inhibiting the activity of thrombin, a critical component of the common pathway.[2]

Data Presentation

The anticoagulant effect of this compound can be quantified by measuring the prolongation of the aPTT at various concentrations. While specific dose-response data for this compound is not publicly available, the following table provides a representative example of the expected concentration-dependent prolongation of aPTT based on the known effects of other direct thrombin inhibitors.[2][3] It is crucial to establish a specific dose-response curve for this compound in your laboratory using your specific reagents and instrumentation.

Table 1: Representative Dose-Response of a Direct Thrombin Inhibitor on aPTT

This compound Concentration (µg/mL)Mean aPTT (seconds)Standard Deviation
0.0 (Blank)30.21.5
0.152.72.8
0.268.53.5
0.485.14.2
0.8105.35.1
1.2121.26.3

Note: This data is for illustrative purposes only and is based on published data for other direct thrombin inhibitors.[2] Actual results for this compound may vary and should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Normal human pooled plasma (platelet-poor)

  • aPTT reagent (containing a contact activator like micronized silica or ellagic acid and phospholipids)

  • 25 mM Calcium Chloride (CaCl2) solution

  • Control plasmas (normal and elevated levels)

  • Calibrators (plasma with known concentrations of a direct thrombin inhibitor, if available, or laboratory-prepared standards)

  • Coagulation analyzer (automated or semi-automated)

  • Calibrated pipettes

  • Incubator/water bath (37°C)

Preparation of this compound Stock and Working Solutions
  • Reconstitute this compound: Prepare a stock solution of this compound by reconstituting the lyophilized powder in an appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer) to a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in normal human pooled plasma to achieve a range of final concentrations for the dose-response curve (e.g., 0.1, 0.2, 0.4, 0.8, and 1.2 µg/mL). Also, prepare a blank sample containing only the vehicle used for reconstitution.

aPTT Assay Procedure
  • Reagent and Sample Preparation:

    • Reconstitute the aPTT reagent and CaCl2 solution according to the manufacturer's instructions.

    • Allow all reagents, controls, calibrators, and plasma samples to equilibrate to room temperature before use.

    • Pre-warm the required volumes of aPTT reagent and CaCl2 solution to 37°C.[2]

  • Assay Performance (Manual Method Example):

    • Pipette 100 µL of the plasma sample (blank, control, calibrator, or this compound-spiked plasma) into a pre-warmed cuvette.

    • Incubate the plasma sample for 3-5 minutes at 37°C.

    • Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

    • Incubate the plasma-reagent mixture for a precise time as recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

    • Forcibly add 100 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.

    • Record the time in seconds for the formation of a visible fibrin clot.

    For automated coagulometers, follow the manufacturer's specific instructions for the aPTT assay.

  • Data Analysis:

    • Perform all measurements in duplicate or triplicate.

    • Calculate the mean aPTT in seconds for each this compound concentration.

    • Plot the mean aPTT (y-axis) against the this compound concentration (x-axis) to generate a dose-response curve.

Quality Control
  • Run normal and elevated control plasmas with each batch of samples to ensure the assay is performing within acceptable limits.

  • The results of the control plasmas should fall within the manufacturer's specified ranges.

  • Establish and follow a laboratory-specific quality control program.

Mandatory Visualizations

Signaling Pathway

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_common Common Pathway cluster_inhibitor XII XII XIIa XIIa XII->XIIa XI XI XII->XI XIa XIa XI->XIa XIIa IX IX XI->IX IXa IXa IX->IXa XIa X X IX->X IXa->X VIIIa, PL, Ca++ VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin Xa Xa X->Xa IXa/VIIIa or VIIa/TF Prothrombin Prothrombin X->Prothrombin V V Va Va V->Va Thrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca++ Fibrinogen Fibrinogen Prothrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Fibrin->Cross-linked Fibrin This compound This compound This compound->Thrombin Inhibition

Caption: Intrinsic and Common Pathways of the Coagulation Cascade with the Site of this compound Inhibition.

Experimental Workflow

aPTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reconstitute aPTT Reagent & CaCl2 Incubate_Plasma Incubate Plasma at 37°C Reagents->Incubate_Plasma Samples Prepare this compound-spiked Plasma Samples Samples->Incubate_Plasma Controls Prepare Control Plasmas Controls->Incubate_Plasma Add_aPTT Add aPTT Reagent Incubate_Plasma->Add_aPTT Incubate_Mix Incubate Mixture at 37°C Add_aPTT->Incubate_Mix Add_CaCl2 Add CaCl2 & Start Timer Incubate_Mix->Add_CaCl2 Detect_Clot Detect Clot Formation Add_CaCl2->Detect_Clot Record_Time Record Clotting Time (seconds) Detect_Clot->Record_Time Plot_Curve Plot Dose-Response Curve Record_Time->Plot_Curve

Caption: Experimental Workflow for aPTT Assay of this compound.

References

Application Note: Quantification of Flovagatran Activity using a Modified Thrombin Time (TT) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Flovagatran (TGN 255) is a potent and reversible direct thrombin inhibitor (DTI) with a Ki of 9 nM, investigated for its potential in preventing arterial and venous thrombosis.[1] Monitoring the anticoagulant activity of DTIs is crucial in both research and clinical settings to ensure efficacy and safety. The thrombin time (TT) assay is a coagulation test that is highly sensitive to the presence of direct thrombin inhibitors.[2][3][4][5][6] A standard TT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standardized amount of thrombin.[2][3][7] This application note provides a detailed protocol for a modified thrombin time assay to quantify the concentration of this compound in human plasma.

The principle of this assay is based on the direct relationship between the concentration of a direct thrombin inhibitor and the prolongation of the clotting time.[2] To achieve a quantitative measurement, the test plasma is diluted to bring the this compound concentration within the linear range of the assay. A calibration curve is generated using plasma standards with known concentrations of this compound.

Product Information

ProductCatalog NumberSize
This compoundTGN-25510 mg / 50 mg
Thrombin Reagent (Bovine or Human)Varies by supplierVaries
Standard Human PlasmaVaries by supplierVaries

Materials Required

  • This compound

  • Thrombin reagent (e.g., 10 NIH units/mL)

  • Standard Human Plasma (pooled normal plasma)

  • 0.9% Saline (for dilution)

  • Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch

  • Calibrated pipettes

  • Test tubes or cuvettes

Specimen Collection and Handling

Collect whole blood in tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). The plasma should be tested within 4 hours of collection. If not tested immediately, the plasma can be stored frozen at -20°C or colder for up to one month. Thaw frozen plasma samples rapidly at 37°C for 15 minutes before use.

Illustrative Data

The following tables present illustrative data demonstrating the expected performance of the modified Thrombin Time assay for this compound. This data is based on typical results observed with other direct thrombin inhibitors and should be validated in your laboratory.

Table 1: Example Calibration Curve Data for this compound
This compound Concentration (ng/mL)Thrombin Time (seconds)
018.5
5035.2
10052.8
20088.1
400155.3
Table 2: Intra- and Inter-Assay Precision (Illustrative)
This compound Concentration (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
75< 5%< 10%
250< 5%< 10%

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or as recommended by the supplier) at a concentration of 1 mg/mL.

  • This compound Working Standards: Prepare a series of this compound working standards by spiking the stock solution into pooled normal human plasma to achieve final concentrations ranging from 0 to 500 ng/mL (e.g., 0, 50, 100, 200, 400 ng/mL). These will be used to generate the calibration curve.

  • Thrombin Reagent: Reconstitute the thrombin reagent according to the manufacturer's instructions to a working concentration (e.g., 2-3 NIH units/mL). Pre-warm the thrombin reagent to 37°C before use.

Assay Procedure
  • Sample Dilution: Dilute the test plasma samples with 0.9% saline. A 1:10 dilution is a common starting point for quantitative DTI assays.[2] The dilution factor may need to be optimized based on the expected concentration of this compound.

  • Incubation: Pipette 100 µL of the diluted plasma sample or a this compound working standard into a pre-warmed cuvette or test tube. Incubate for 2 minutes at 37°C.

  • Clot Initiation and Measurement: Add 100 µL of the pre-warmed thrombin reagent to the cuvette and simultaneously start the timer. Measure the time to clot formation in seconds.

Data Analysis
  • Calibration Curve: Plot the thrombin time (in seconds) against the corresponding this compound concentration for the working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.98 is generally considered acceptable.

  • Quantification of this compound in Test Samples: Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted test samples.

  • Final Concentration: Multiply the calculated concentration by the dilution factor to obtain the final concentration of this compound in the undiluted plasma sample.

Signaling Pathway and Experimental Workflow

The thrombin time assay directly measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. This compound, as a direct thrombin inhibitor, binds to the active site of thrombin, thereby preventing this conversion and prolonging the clotting time.

Coagulation_Cascade_TT Fibrinogen Fibrinogen (Soluble) Thrombin Thrombin Fibrin Fibrin (Insoluble Clot) Thrombin->Fibrin converts This compound This compound This compound->Thrombin inhibits TT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Collection 1. Collect Citrated Blood Centrifugation 2. Centrifuge to get Platelet-Poor Plasma Sample_Collection->Centrifugation Sample_Dilution 3. Dilute Plasma Sample (e.g., 1:10) Centrifugation->Sample_Dilution Incubation 6. Incubate Diluted Sample/Standard at 37°C Sample_Dilution->Incubation Standard_Prep 4. Prepare this compound Standards Standard_Prep->Incubation Reagent_Prep 5. Prepare Thrombin Reagent Clot_Initiation 7. Add Thrombin & Start Timer Reagent_Prep->Clot_Initiation Incubation->Clot_Initiation Measurement 8. Measure Clotting Time Clot_Initiation->Measurement Calibration_Curve 9. Generate Calibration Curve Measurement->Calibration_Curve Quantification 10. Quantify this compound Concentration Calibration_Curve->Quantification

References

Application Notes and Protocols: Developing an Animal Model of Venous Thrombosis with Flovagatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major cause of morbidity and mortality worldwide. The development of novel anticoagulants requires robust and reproducible animal models to evaluate efficacy and safety. Flovagatran (TGN 255) is a potent and reversible direct thrombin inhibitor with a Ki of 9 nM, making it a promising candidate for the prevention and treatment of venous thrombosis.[1] Direct thrombin inhibitors (DTIs) offer a targeted approach to anticoagulation by directly binding to and inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[2][3] This document provides detailed application notes and protocols for establishing an animal model of venous thrombosis to investigate the therapeutic potential of this compound.

The protocols described herein are based on well-established rodent models of venous thrombosis, including the inferior vena cava (IVC) ligation/stenosis model and the ferric chloride-induced thrombosis model.[4][5][6] These models are widely used to study the pathophysiology of thrombus formation and to assess the efficacy of antithrombotic agents.[5][7]

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly inhibiting thrombin. Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through the activation of Factors V, VIII, and XI. By binding to the active site of thrombin, this compound blocks these downstream effects, thereby preventing thrombus formation.

This compound Mechanism of Action cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by this compound Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Thrombus Thrombus Formation Fibrin->Thrombus This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Protocols

I. Ferric Chloride-Induced Venous Thrombosis Model (Rat or Mouse)

This model induces thrombus formation through oxidative injury to the vessel wall.[4][5]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as recommended by the manufacturer)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Filter paper strips (2 mm x 4 mm)

  • Surgical instruments (forceps, scissors, retractors)

  • Suture material (e.g., 7-0 Prolene)

  • Gauze

  • Heating pad

  • Doppler ultrasound or other imaging modality (optional)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature. Shave and sterilize the abdominal area.

  • Surgical Exposure: Make a midline laparotomy incision to expose the inferior vena cava (IVC). Carefully dissect the IVC from the surrounding tissue.

  • This compound Administration: Administer this compound or vehicle to the animal via an appropriate route (e.g., intravenous bolus followed by continuous infusion). Dosing should be determined based on preliminary dose-ranging studies. A potential starting point for dosage, based on canine studies, could be a bolus of 1.0-5.0 mg/kg followed by an infusion of 4-20 mg/kg/h.[1]

  • Thrombus Induction: Soak a small piece of filter paper in the FeCl₃ solution and apply it to the surface of the exposed IVC for a defined period (e.g., 3-5 minutes).[5][6]

  • Observation Period: After removing the filter paper, observe the vessel for thrombus formation. Blood flow can be monitored using a Doppler flow probe.[8]

  • Thrombus Evaluation: At the end of the experiment, euthanize the animal and carefully excise the thrombosed segment of the IVC. The thrombus can be weighed and prepared for histological analysis.[8]

Ferric_Chloride_Workflow A Anesthetize Animal B Expose Inferior Vena Cava (IVC) A->B C Administer this compound or Vehicle B->C D Apply Ferric Chloride (FeCl3) to IVC C->D E Monitor Thrombus Formation D->E F Euthanize and Harvest Thrombus E->F G Analyze Thrombus (Weight, Histology) F->G

Caption: Experimental workflow for the ferric chloride-induced venous thrombosis model.

II. Inferior Vena Cava (IVC) Ligation/Stenosis Model (Rat or Mouse)

This model mimics venous stasis, a key factor in the development of DVT.[4][5]

Materials:

  • This compound

  • Vehicle

  • Anesthetic agent

  • Surgical instruments

  • Suture material (e.g., 4-0 silk, 7-0 Prolene)

  • Gauze

  • Heating pad

Procedure:

  • Animal Preparation: As described in the ferric chloride model.

  • Surgical Exposure: Perform a midline laparotomy to expose the IVC. Ligate any side branches of the IVC caudal to the left renal vein using 7-0 Prolene suture.[5]

  • This compound Administration: Administer this compound or vehicle as previously described.

  • Thrombus Induction (Ligation): Completely ligate the IVC with a 4-0 silk suture at a location caudal to the left renal vein.[5]

  • Thrombus Induction (Stenosis): To create a stenosis model that preserves some blood flow, a spacer (e.g., a 22-gauge needle) can be placed alongside the IVC, and a suture is tied around both the IVC and the spacer. The spacer is then removed, creating a partial occlusion.

  • Closure and Recovery: Close the abdominal incision in layers. Allow the animal to recover from anesthesia.

  • Thrombus Evaluation: After a predetermined time (e.g., 24, 48, or 72 hours), re-anesthetize the animal, reopen the incision, and harvest the IVC segment containing the thrombus for analysis (weight and histology).[8]

IVC_Ligation_Workflow A Anesthetize Animal B Expose and Dissect IVC A->B C Administer this compound or Vehicle B->C D Ligate or Stenose IVC C->D E Close Incision and Recover D->E F Harvest Thrombus at Designated Time Point E->F G Analyze Thrombus F->G

Caption: Experimental workflow for the IVC ligation/stenosis venous thrombosis model.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Thrombus Weight

Treatment GroupNDoseThrombus Weight (mg) (Mean ± SEM)% Inhibition of Thrombus Formation
Vehicle ControlN/A0%
This compoundDose 1
This compoundDose 2
This compoundDose 3

Table 2: Coagulation Parameters

Treatment GroupNDoseaPTT (seconds) (Mean ± SEM)Prothrombin Time (seconds) (Mean ± SEM)
Vehicle ControlN/A
This compoundDose 1
This compoundDose 2
This compoundDose 3

Table 3: Bleeding Assessment

Treatment GroupNDoseBleeding Time (seconds) (Mean ± SEM)Blood Loss (mL) (Mean ± SEM)
Vehicle ControlN/A
This compoundDose 1
This compoundDose 2
This compoundDose 3

Conclusion

The described animal models provide a robust framework for evaluating the antithrombotic efficacy of this compound. Careful selection of the model and endpoints will be crucial for obtaining meaningful and translatable data. It is recommended to perform dose-ranging studies to establish the optimal therapeutic window for this compound, balancing its antithrombotic effects with potential bleeding risks. Histological analysis of the thrombus and the vessel wall can provide further insights into the mechanism of action of this compound.

References

Application Notes and Protocols for Assessing Flovagatran Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (TGN 255) is a potent and reversible direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[1] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[2][3][4] These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound. The described assays—a thrombin activity assay, a platelet aggregation assay, and a cytotoxicity assay—are fundamental for characterizing the anticoagulant and potential off-target effects of this compound.

Mechanism of Action: Direct Thrombin Inhibition

This compound, as a direct thrombin inhibitor (DTI), exerts its anticoagulant effect by binding to the active site of thrombin (Factor IIa), preventing its interaction with substrates like fibrinogen and protease-activated receptors (PARs) on platelets. This direct inhibition leads to a reduction in fibrin clot formation and platelet activation.

Thrombin_Activity_Workflow A Prepare Thrombin and This compound dilutions B Add this compound/Vehicle to plate A->B C Add Thrombin to plate B->C D Incubate (15 min, 37°C) C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Reading (Ex/Em = 350/450 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition and IC50 G->H Platelet_Aggregation_Workflow A Prepare PRP and PPP from whole blood B Adjust Platelet Count in PRP A->B C Pre-warm PRP and incubate with this compound/Vehicle B->C D Induce Aggregation with Thrombin C->D E Record Light Transmission D->E F Calculate % Aggregation Inhibition and IC50 E->F Cytotoxicity_Workflow A Seed HUVECs in 96-well plate B Incubate for 24h A->B C Treat cells with this compound/Vehicle B->C D Incubate for 24h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability and CC50 G->H

References

Dissolving Flovagatran for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (also known as TGN 255) is a potent and reversible direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Its ability to block thrombin activity makes it a subject of interest for research in thrombosis and related cardiovascular disorders. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for the dissolution of this compound for use in various in vitro assays.

This compound is a boronic acid derivative, a class of compounds known for their unique chemical properties, including their ability to form reversible covalent bonds.[1][2] The stability of this compound in solution, particularly in solvents like DMSO, is an important consideration for experimental design, as the stability of compounds in DMSO can vary.[3][4]

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms TGN 255
Molecular Formula C₂₇H₃₆BN₃O₇
Molecular Weight 525.4 g/mol
CAS Number 871576-03-3
Mechanism of Action Direct Thrombin Inhibitor
Solubility Data

This compound's solubility is a critical factor for preparing stock solutions for in vitro studies. While specific quantitative solubility data in all common laboratory solvents is not widely published, the sodium salt of this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).

SolventSolubilityNotes
DMSO SolubleThis compound sodium is soluble in DMSO. While a precise maximum concentration is not readily available, a concentration of at least 20 mg/mL can be anticipated based on similar small molecules.
Water Poorly SolubleAs with many boronic acid compounds, solubility in aqueous solutions at neutral pH is expected to be low.
Ethanol Data not readily availableSolubility in ethanol should be determined empirically.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (or this compound sodium) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 525.4 g/mol * 1000 mg/g = 5.254 mg

  • Weigh the this compound powder:

    • Carefully weigh out 5.254 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

In Vitro Thrombin Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound against thrombin in a fluorometric assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare dilutions of this compound:

    • Serially dilute the 10 mM this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay (e.g., from 1 nM to 10 µM). Remember to account for the final dilution in the assay well. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

  • Prepare thrombin solution:

    • Dilute human α-thrombin in assay buffer to a final concentration that gives a robust signal with the chosen substrate. This concentration should be optimized in preliminary experiments.

  • Assay setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • This compound dilution (or vehicle control - assay buffer with the same final DMSO concentration)

      • Thrombin solution

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to thrombin.

  • Initiate the reaction:

    • Add the fluorogenic thrombin substrate to each well to initiate the enzymatic reaction.

  • Kinetic measurement:

    • Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of Thrombin Inhibition

Thrombin_Inhibition Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Polymerizes This compound This compound This compound->Thrombin Directly Inhibits

Caption: Direct inhibition of thrombin by this compound.

Experimental Workflow for Thrombin Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Dilutions D Add this compound and Thrombin to Plate A->D B Prepare Thrombin Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate at 37°C D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Velocity G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro thrombin inhibition assay.

Considerations and Best Practices

  • Solvent Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to account for any potential effects of the solvent on the assay. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5%.

  • Stability: The stability of this compound in DMSO stock solutions should be considered. For optimal results, it is recommended to use freshly prepared dilutions from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.

  • Boronic Acid Properties: Boronic acids can interact with diols. Be mindful of components in your assay buffer or cell culture medium that contain diol functionalities, as this could potentially interfere with the activity of this compound.

  • In Vivo Context: While this document focuses on in vitro experiments, it is noteworthy that in vivo studies in canines have shown that plasma concentrations of the active metabolite of TGN 255 in the range of 15-23 µg/mL are pharmacologically active.[5][6] This information can provide a useful reference range when designing in vitro experiments.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound for in vitro investigations into its role as a thrombin inhibitor.

References

Application Notes and Protocols for the Administration of Flovagatran in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of Flovagatran, a novel direct thrombin inhibitor, in rodent models. The protocols outlined below are based on established methodologies for assessing the antithrombotic efficacy and bleeding risk of anticoagulants.

Overview of this compound

This compound is a potent, selective, and reversible direct inhibitor of thrombin, the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin. By directly binding to thrombin, this compound prevents the formation of a stable fibrin clot, thereby exerting its anticoagulant effect. Preclinical evaluation in rodent models is a critical step in characterizing its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in rodent models, based on typical findings for direct thrombin inhibitors.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.11.5
AUC (ng·h/mL) 3000 ± 5004500 ± 700
Half-life (t½) (h) 2.5 ± 0.54.0 ± 0.8
Bioavailability (%) -50 ± 10
Clearance (mL/min/kg) 5.5 ± 1.0-
Volume of Distribution (L/kg) 1.2 ± 0.2-

Table 2: Antithrombotic Efficacy of this compound in a Rat Arterial Thrombosis Model

Dose (mg/kg, p.o.)Thrombus Weight (mg)Inhibition of Thrombosis (%)
Vehicle Control 15.2 ± 2.5-
This compound (1) 10.1 ± 1.8*33.6
This compound (3) 5.8 ± 1.2**61.8
This compound (10) 2.1 ± 0.5***86.2

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 3: Effect of this compound on Bleeding Time in a Mouse Tail Transection Model

Dose (mg/kg, p.o.)Bleeding Time (seconds)
Vehicle Control 180 ± 35
This compound (10) 250 ± 50
This compound (30) 480 ± 90*
This compound (100) >900**

*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Protocols

Rat Arterial Thrombosis Model (FeCl₃-induced)

This model is used to evaluate the antithrombotic efficacy of this compound in an arterial setting.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl₃) solution (10% in distilled water)

  • Surgical instruments

  • Doppler flow probe

Procedure:

  • Administer this compound or vehicle to rats via oral gavage at the desired doses.

  • After a specified pretreatment time (e.g., 60 minutes), anesthetize the rats.

  • Surgically expose the carotid artery.

  • Place a Doppler flow probe on the artery to monitor blood flow.

  • Apply a filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the artery for 10 minutes to induce endothelial injury and subsequent thrombosis.

  • Monitor blood flow until complete occlusion occurs or for a predetermined period (e.g., 60 minutes).

  • At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.

Mouse Tail Transection Bleeding Model

This model assesses the potential bleeding risk associated with this compound administration.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound

  • Vehicle

  • Scalpel or sharp blade

  • Filter paper

  • Saline solution (37°C)

Procedure:

  • Administer this compound or vehicle to mice via oral gavage.

  • After the specified pretreatment time, anesthetize the mice.

  • Transect the tail 3 mm from the tip using a sharp scalpel.

  • Immediately immerse the tail in warm saline (37°C).

  • Record the time from transection until the cessation of bleeding for at least 30 seconds. If bleeding continues for more than 15 minutes, the experiment is terminated, and the bleeding time is recorded as >900 seconds.

  • Blood loss can also be quantified by collecting the blood on a pre-weighed filter paper and measuring the weight difference.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa This compound This compound This compound->Thrombin

Caption: this compound's mechanism of action in the coagulation cascade.

Thrombosis_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_thrombosis Thrombosis Induction & Measurement Dosing Oral Gavage: This compound or Vehicle Anesthesia Anesthetize Rat Dosing->Anesthesia ExposeArtery Expose Carotid Artery Anesthesia->ExposeArtery PlaceProbe Place Doppler Flow Probe ExposeArtery->PlaceProbe InduceInjury Apply FeCl3 to Artery PlaceProbe->InduceInjury MonitorFlow Monitor Blood Flow InduceInjury->MonitorFlow MeasureThrombus Excise and Weigh Thrombus MonitorFlow->MeasureThrombus

Caption: Experimental workflow for the rat arterial thrombosis model.

Bleeding_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_measurement Measurement Dosing Oral Gavage: This compound or Vehicle Anesthesia Anesthetize Mouse Dosing->Anesthesia TransectTail Transect Tail Tip Anesthesia->TransectTail ImmerseTail Immerse Tail in Saline TransectTail->ImmerseTail RecordTime Record Bleeding Time ImmerseTail->RecordTime QuantifyLoss Quantify Blood Loss (optional) RecordTime->QuantifyLoss

Caption: Experimental workflow for the mouse tail transection bleeding model.

Application Notes and Protocols for Measuring the Anticoagulant Effects of Flovagatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (formerly TGN 255) is a potent and reversible direct thrombin inhibitor (DTI) that has been investigated for its anticoagulant properties in the context of arterial and venous thrombosis.[1][2] As a direct thrombin inhibitor, this compound exerts its anticoagulant effect by specifically binding to and inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin. Understanding and accurately measuring the anticoagulant effects of this compound are crucial for its preclinical and clinical development.

These application notes provide detailed protocols for key in vitro coagulation assays to characterize the anticoagulant activity of this compound. The included assays are Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). Additionally, this document outlines the mechanism of action of this compound and provides a framework for data analysis and interpretation.

Mechanism of Action

This compound is a small molecule that directly, reversibly, and potently inhibits thrombin with a Ki of 9 nM.[2] Unlike indirect thrombin inhibitors (e.g., heparin), this compound does not require a cofactor like antithrombin III to exert its effect. It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This direct inhibition of thrombin leads to a prolongation of clotting times in various coagulation assays.

dot

Figure 1. Mechanism of action of this compound in the coagulation cascade.

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of this compound on standard coagulation assays based on its mechanism of action as a direct thrombin inhibitor. Note that specific quantitative data for this compound from in vitro human plasma studies is limited in publicly available literature. The provided data is based on in vivo animal studies and general knowledge of direct thrombin inhibitors.

Table 1: In Vivo Anticoagulant Effects of this compound in a Canine Model

Dosage Regimen (Bolus + Infusion)Key Pharmacodynamic Markers Prolonged
2.5 mg/kg + 10 mg/kg/hTT, aPTT, ACT
5.0 mg/kg + 20 mg/kg/hTT, aPTT, ACT

Source: Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair.[1]

Table 2: Expected In Vitro Effects of this compound on Human Plasma Coagulation Assays

AssayExpected EffectRationale
aPTT Moderate ProlongationThis compound inhibits thrombin in the common pathway, which is assessed by the aPTT. Phase I clinical data suggests a minimal effect on aPTT at therapeutic doses.[3]
PT Minimal to Moderate ProlongationThe PT is also sensitive to inhibition of the common pathway, but generally less so for direct thrombin inhibitors compared to the aPTT.
TT Marked ProlongationThe TT directly measures the conversion of fibrinogen to fibrin by exogenous thrombin and is therefore highly sensitive to direct thrombin inhibitors.[3]

Experimental Protocols

The following are detailed protocols for measuring the anticoagulant effects of this compound using standard coagulation assays. These protocols are intended as a guide and may require optimization based on the specific laboratory setup and reagents.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

dot

APTT_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Plasma Citrated Platelet-Poor Plasma Incubate_Plasma Pre-warm Plasma (37°C) Plasma->Incubate_Plasma Flovagatran_Sol This compound Stock Solution Flovagatran_Sol->Plasma Spike-in Add_aPTT Add aPTT Reagent (e.g., silica, phospholipid) Incubate_Plasma->Add_aPTT Incubate_Mix Incubate Mixture (37°C, 3-5 min) Add_aPTT->Incubate_Mix Add_Ca Add CaCl₂ (to initiate clotting) Incubate_Mix->Add_Ca Measure_Time Measure Clotting Time (seconds) Add_Ca->Measure_Time

Figure 2. Experimental workflow for the aPTT assay.

Materials:

  • Citrated platelet-poor plasma (PPP) from healthy donors

  • This compound stock solution of known concentration

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer

  • Water bath or heating block at 37°C

  • Calibrated pipettes

Procedure:

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the same buffer used to dissolve the compound.

  • Plasma preparation: Thaw frozen PPP in a 37°C water bath.

  • Incubation: Pipette 100 µL of PPP into a coagulometer cuvette. Add the desired volume of this compound dilution or vehicle control and incubate at 37°C for 3-5 minutes.

  • Reagent addition: Add 100 µL of pre-warmed aPTT reagent to the cuvette and incubate the mixture for a further 3-5 minutes at 37°C.

  • Initiation of clotting: Dispense 100 µL of pre-warmed CaCl₂ solution into the cuvette to initiate the clotting reaction.

  • Measurement: The coagulometer will automatically start timing and record the time in seconds for a clot to form.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

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PT_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Plasma Citrated Platelet-Poor Plasma Incubate_Plasma Pre-warm Plasma (37°C) Plasma->Incubate_Plasma Flovagatran_Sol This compound Stock Solution Flovagatran_Sol->Plasma Spike-in Add_PT Add PT Reagent (Thromboplastin, Ca²⁺) Incubate_Plasma->Add_PT Measure_Time Measure Clotting Time (seconds) Add_PT->Measure_Time

Figure 3. Experimental workflow for the PT assay.

Materials:

  • Citrated platelet-poor plasma (PPP) from healthy donors

  • This compound stock solution of known concentration

  • PT reagent (containing thromboplastin and calcium)

  • Coagulometer

  • Water bath or heating block at 37°C

  • Calibrated pipettes

Procedure:

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound.

  • Plasma preparation: Thaw frozen PPP in a 37°C water bath.

  • Incubation: Pipette 100 µL of PPP into a coagulometer cuvette. Add the desired volume of this compound dilution or vehicle control and incubate at 37°C for 3-5 minutes.

  • Initiation of clotting: Add 200 µL of pre-warmed PT reagent to the cuvette.

  • Measurement: The coagulometer will automatically start timing and record the time in seconds for a clot to form.

Thrombin Time (TT) Assay

The TT assay specifically measures the rate of conversion of fibrinogen to fibrin upon the addition of a standard amount of thrombin. This assay is highly sensitive to direct thrombin inhibitors. A diluted Thrombin Time (dTT) may be necessary to obtain measurable clotting times at higher concentrations of this compound.

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TT_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Plasma Citrated Platelet-Poor Plasma Incubate_Plasma Pre-warm Plasma (37°C) Plasma->Incubate_Plasma Flovagatran_Sol This compound Stock Solution Flovagatran_Sol->Plasma Spike-in Add_Thrombin Add Thrombin Reagent Incubate_Plasma->Add_Thrombin Measure_Time Measure Clotting Time (seconds) Add_Thrombin->Measure_Time

Figure 4. Experimental workflow for the TT assay.

Materials:

  • Citrated platelet-poor plasma (PPP) from healthy donors

  • This compound stock solution of known concentration

  • Thrombin reagent (bovine or human, concentration to be optimized)

  • Coagulometer

  • Water bath or heating block at 37°C

  • Calibrated pipettes

Procedure:

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound.

  • Plasma preparation: Thaw frozen PPP in a 37°C water bath.

  • Incubation: Pipette 200 µL of PPP into a coagulometer cuvette. Add the desired volume of this compound dilution or vehicle control and incubate at 37°C for 3-5 minutes.

  • Initiation of clotting: Add 100 µL of pre-warmed thrombin reagent to the cuvette.

  • Measurement: The coagulometer will automatically start timing and record the time in seconds for a clot to form.

Conclusion

This compound is a direct thrombin inhibitor with potent anticoagulant effects. The protocols provided in these application notes for aPTT, PT, and TT assays offer a robust framework for researchers to quantitatively assess the anticoagulant activity of this compound in vitro. Due to its mechanism of action, this compound is expected to cause a marked prolongation of the Thrombin Time, with more moderate effects on the aPTT and PT. Careful execution of these assays will provide valuable data for the characterization and development of this and other direct thrombin inhibitors.

References

Application Notes and Protocols for Preclinical Efficacy Studies of Flovagatran, a Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (TGN 255) is a potent and reversible direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[1] By directly binding to thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. These characteristics make this compound a person of interest for the prevention and treatment of arterial and venous thrombotic events.[1] This document provides detailed experimental designs and protocols for evaluating the efficacy of this compound in preclinical settings.

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), preventing its interaction with substrates like fibrinogen. This action is independent of antithrombin III, a cofactor required for the activity of indirect thrombin inhibitors like heparin. The direct inhibition of both free and clot-bound thrombin contributes to its potent antithrombotic effect.

Flovagatran_Mechanism_of_Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Inhibition

Caption: this compound's direct inhibition of thrombin.

Data Presentation: In Vitro and In Vivo Efficacy

As specific quantitative efficacy data for this compound is not publicly available, the following tables present representative data from studies on other direct thrombin inhibitors, such as Dabigatran and Argatroban, to illustrate the expected outcomes of the described experimental protocols.

In Vitro Anticoagulant Activity
AssayDirect Thrombin InhibitorEndpointResult (Example)Reference
Thrombin InhibitionDabigatranKᵢ (nM)4.5[2]
Thrombin-Induced Platelet AggregationDabigatranIC₅₀ (nM)10[2]
Thrombin Generation Assay (TGA)DabigatranETP IC₅₀ (µM)0.56[2]
Activated Partial Thromboplastin Time (aPTT)Dabigatran2x Prolongation (µM)0.23[2]
Prothrombin Time (PT)Dabigatran2x Prolongation (µM)0.83[2]
In Vivo Antithrombotic Efficacy in Animal Models
Animal ModelDirect Thrombin InhibitorDosing RegimenEndpointResult (Example)Reference
Rat Venous Thrombosis (Stasis)Argatroban125 µg/kg (i.v. bolus)ED₅₀ (Thrombus Weight Reduction)50% reduction in thrombus weight[1][3]
Rat Arterio-venous ShuntArgatroban6 µg/kg/min (i.v. infusion)ED₅₀ (Thrombus Weight Reduction)50% reduction in thrombus weight[1][3]
Rabbit Arterial ThrombosisArgatroban20 µg/kg/min (i.v. infusion)Vessel Patency at 90 min5 of 8 animals showed normal blood flow[4]
Rat Laser-Induced ThrombosisArgatroban2 mg/kg/h (i.v. infusion)Maintenance of Antithrombotic EffectSustained inhibition of thrombus formation[5]

Experimental Protocols

In Vitro Efficacy Assays

These assays are fundamental for characterizing the anticoagulant activity of this compound.

This assay provides a comprehensive assessment of the overall potential of plasma to generate thrombin.

TGA_Workflow PPP Platelet-Poor Plasma (PPP) + this compound Incubation Incubate at 37°C PPP->Incubation Reagents Tissue Factor/Phospholipids Reagents->Incubation StartReaction Add Fluorogenic Substrate + CaCl₂ Incubation->StartReaction Measurement Measure Fluorescence Over Time StartReaction->Measurement Analysis Calculate Thrombin Generation Curve (Lag Time, ETP, Peak Thrombin) Measurement->Analysis

Caption: Workflow for the Thrombin Generation Assay.

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

  • Reagent Preparation: Reconstitute tissue factor and phospholipid vesicles to desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, mix 80 µL of PPP (pre-incubated with varying concentrations of this compound or vehicle control) with 20 µL of the tissue factor/phospholipid mixture.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of a solution containing a fluorogenic thrombin substrate and CaCl₂.

    • Immediately place the plate in a fluorometer pre-warmed to 37°C and measure fluorescence intensity over time.

  • Data Analysis: Calculate thrombin generation parameters, including lag time, endogenous thrombin potential (ETP), and peak thrombin concentration.

This assay evaluates the integrity of the intrinsic and common coagulation pathways.

Protocol:

  • Sample and Reagent Preparation:

    • Use platelet-poor plasma (PPP).

    • Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and CaCl₂ solution to 37°C.

  • Assay Procedure:

    • Pipette 50 µL of PPP (with this compound or control) into a test tube.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

    • Add 50 µL of pre-warmed CaCl₂ solution to initiate clotting and simultaneously start a timer.

    • Record the time until clot formation is detected, either manually or with an automated coagulometer.

  • Data Analysis: Report the clotting time in seconds.

This assay assesses the extrinsic and common pathways of coagulation.

Protocol:

  • Sample and Reagent Preparation:

    • Use platelet-poor plasma (PPP).

    • Pre-warm the PT reagent (thromboplastin and calcium) to 37°C.

  • Assay Procedure:

    • Pipette 100 µL of PPP (with this compound or control) into a test tube and incubate at 37°C for 1-2 minutes.

    • Add 200 µL of the pre-warmed PT reagent to the tube and start a timer.

    • Record the time until clot formation.

  • Data Analysis: Report the clotting time in seconds.

In Vivo Efficacy Models

Animal models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting.

This widely used model induces oxidative injury to the vessel wall, leading to thrombus formation.

FeCl3_Thrombosis_Workflow Anesthesia Anesthetize Animal ExposeVessel Surgically Expose Carotid Artery Anesthesia->ExposeVessel AdministerDrug Administer this compound or Vehicle ExposeVessel->AdministerDrug InduceInjury Apply FeCl₃-Saturated Filter Paper AdministerDrug->InduceInjury MonitorFlow Monitor Blood Flow with Doppler Probe InduceInjury->MonitorFlow Endpoint Measure Time to Occlusion MonitorFlow->Endpoint

Caption: Workflow for the Ferric Chloride-Induced Thrombosis Model.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and surgically expose the carotid artery.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous bolus or infusion).

  • Thrombus Induction:

    • Place a Doppler flow probe around the exposed artery to monitor blood flow.

    • Apply a piece of filter paper saturated with FeCl₃ solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Data Collection: Continuously monitor blood flow until complete vessel occlusion occurs or for a predetermined observation period (e.g., 30-60 minutes).

  • Endpoint: The primary endpoint is the time to vessel occlusion. Thrombus weight can also be determined post-mortem.

This model creates a more localized and controlled endothelial injury.

Protocol:

  • Animal and Dye Preparation: Anesthetize the animal and exteriorize a suitable vascular bed (e.g., cremaster muscle or mesentery) for intravital microscopy. Administer a photosensitizing dye (e.g., Rose Bengal) intravenously.

  • Drug Administration: Administer this compound or vehicle control.

  • Thrombus Induction:

    • Position the animal on a microscope stage.

    • Focus a laser beam on a target vessel to induce photochemical injury and initiate thrombus formation.

  • Data Collection: Record the formation of the thrombus in real-time using digital microscopy. Platelet and fibrin accumulation can be quantified using fluorescently labeled antibodies or dyes.

  • Endpoint: The primary endpoints include the time to initial thrombus formation, the rate of thrombus growth, and the time to vessel occlusion.

References

High-Throughput Screening Assays for Thrombin Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of thrombin inhibitors. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel anticoagulants. The protocols herein describe various assay formats, including chromogenic, fluorogenic, and luminescence-based methods, suitable for HTS campaigns.

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the basis of a blood clot.[1][2] Unregulated thrombin activity can lead to thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and stroke. Therefore, the discovery of potent and specific thrombin inhibitors is a key objective in cardiovascular drug discovery. High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify novel thrombin inhibitors. This document outlines the principles and detailed methodologies for performing such screens.

Assay Principles

Several assay formats are amenable to HTS for thrombin inhibitors. The most common approaches are based on the measurement of thrombin's enzymatic activity using a substrate that, upon cleavage, generates a detectable signal (color, fluorescence, or luminescence).

  • Chromogenic Assays: These assays utilize a synthetic peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). When thrombin cleaves the peptide bond, pNA is released, resulting in a yellow color that can be quantified by measuring the absorbance at approximately 405 nm.[2][3] The rate of color development is directly proportional to thrombin activity.

  • Fluorogenic Assays: In this format, a synthetic peptide substrate is linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate by thrombin liberates the fluorophore, leading to an increase in fluorescence intensity.[4][5] This method often offers higher sensitivity compared to chromogenic assays.

  • Luminescence-Based Assays: These assays typically involve a pro-luciferin substrate that is converted to luciferin by thrombin. The subsequently produced light, in the presence of luciferase, is measured. This format can provide very high sensitivity and a broad dynamic range.

Data Presentation: Performance of Known Thrombin Inhibitors

The following table summarizes the inhibitory potency (IC50) of several well-characterized thrombin inhibitors determined using various HTS assay formats. The Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay, is also provided where available. An ideal HTS assay has a Z'-factor value between 0.5 and 1.0.[6][7]

InhibitorAssay TypeIC50Z'-FactorReference
ArgatrobanChromogenic0.02 µMNot ReportedN/A
DabigatranChromogenic4.5 nM> 0.7[8]
MelagatranFluorogenic2 nMNot ReportedN/A
BivalirudinFluorogenic1.9 nMNot ReportedN/A
HirudinChromogenic0.1 pMNot ReportedN/A
PPACKFluorogenic10 nMNot Reported[9]

Experimental Protocols

Chromogenic High-Throughput Screening Assay Protocol

This protocol is a general guideline for a 384-well plate format and should be optimized for specific laboratory conditions and instrumentation.

Materials:

  • Human α-Thrombin (e.g., Sigma-Aldrich, Cat# T6884)

  • Chromogenic Thrombin Substrate (e.g., Boc-VPR-pNA, Sigma-Aldrich, Cat# B7633)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0

  • Test Compounds (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Argatroban)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Human α-Thrombin in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 1-5 nM.

    • Prepare a stock solution of the chromogenic substrate in assay buffer. The final concentration should be at or near the Km of the substrate for thrombin (typically 50-200 µM).

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in 100% DMSO.

  • Assay Protocol:

    • Add 0.5 µL of test compound or control in DMSO to the appropriate wells of a 384-well plate. For negative control wells (100% activity), add 0.5 µL of DMSO. For positive control wells (0% activity), add 0.5 µL of a high concentration of the positive control inhibitor.

    • Add 25 µL of thrombin solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm at 37°C in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 30 minutes) by adding 10 µL of 50% acetic acid and read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve (mOD/min).

    • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_dmso - V_background)) where V_compound is the velocity in the presence of the test compound, V_dmso is the velocity in the presence of DMSO, and V_background is the velocity in the absence of enzyme.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for the assay plate: Z' = 1 - (3 * (SD_dmso + SD_inhibitor)) / |Mean_dmso - Mean_inhibitor| where SD is the standard deviation and Mean is the average of the signals for the DMSO and high concentration inhibitor controls.

Fluorogenic High-Throughput Screening Assay Protocol

This protocol provides a general procedure for a fluorogenic thrombin inhibitor assay in a 384-well plate format.

Materials:

  • Human α-Thrombin

  • Fluorogenic Thrombin Substrate (e.g., Boc-VPR-AMC, Sigma-Aldrich, Cat# B9145)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) BSA, pH 8.0

  • Test Compounds (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Melagatran)

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Human α-Thrombin in assay buffer. A typical final concentration is 0.1-1 nM.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Km value (typically 10-50 µM).

    • Prepare serial dilutions of test compounds and the positive control inhibitor in 100% DMSO.

  • Assay Protocol:

    • Add 0.5 µL of test compound or control in DMSO to the wells of a 384-well black plate.

    • Add 25 µL of thrombin solution to all wells.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Measure the fluorescence intensity in kinetic mode at 37°C for 15-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (rate of increase in fluorescence) for each well.

    • Determine the percent inhibition, IC50 values, and Z'-factor as described in the chromogenic assay protocol, substituting fluorescence units for absorbance.

Visualizations

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors. The following diagram illustrates the major signaling cascades initiated by thrombin.[1][10]

Thrombin_Signaling_Pathway cluster_G_proteins G-Proteins Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Cleavage & Activation Gq Gαq/11 PAR1_4->Gq G12_13 Gα12/13 PAR1_4->G12_13 Gi Gαi PAR1_4->Gi PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Activates cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation Inflammation Inflammation PKC->Inflammation Ca_release->PKC Cell_Shape_Change Cell Shape Change ROCK->Cell_Shape_Change

Caption: Thrombin signaling through Protease-Activated Receptors (PARs).

Experimental Workflow for HTS of Thrombin Inhibitors

The following diagram outlines the typical workflow for a high-throughput screening campaign to identify novel thrombin inhibitors.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_followup Hit Follow-up Compound_Plating Compound Library Plating (384-well format) Dispensing Automated Dispensing (Compound, Enzyme, Substrate) Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Absorbance/Fluorescence/Luminescence) Incubation->Detection Data_Processing Raw Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Processing->Hit_Identification Z_Factor Z'-Factor Calculation Data_Processing->Z_Factor Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Selectivity_Profiling Selectivity Profiling Hit_Confirmation->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical HTS workflow for identifying thrombin inhibitors.

References

Troubleshooting & Optimization

Flovagatran Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flovagatran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For most in vitro assays, preparing a high-concentration stock solution in DMSO is the recommended first step.

Q2: What are the general storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to two years. Once dissolved in DMSO, the stock solution is stable for up to two weeks at 4°C or for up to six months at -80°C[1]. It is crucial to minimize freeze-thaw cycles.

Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the "Troubleshooting Guide for Solubility Issues" below for detailed steps to address this.

Q4: How can I assess the stability of this compound in my specific experimental conditions (e.g., cell culture media, assay buffer)?

A4: A stability study is recommended. This involves incubating this compound in your specific medium at the desired temperature for various time points and then analyzing the remaining concentration of the active compound, for instance, by using High-Performance Liquid Chromatography (HPLC). A detailed protocol for a basic stability assessment is provided in the "Experimental Protocols" section.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not extensively documented in publicly available literature. Generally, compounds with similar functional groups can be susceptible to hydrolysis (especially at extreme pH) and oxidation. Forced degradation studies are typically required to identify potential degradation products and pathways.

Troubleshooting Guides

Troubleshooting Solubility Issues
Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the intended solvent. The solvent may not be appropriate for this compound.Ensure you are using a recommended solvent such as DMSO. If an alternative is needed, consider other organic solvents like ethanol, but verify compatibility with your experimental system.
The concentration is too high.Try preparing a more dilute solution.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Increase the percentage of DMSO in the final solution (be mindful of the tolerance of your experimental system, as DMSO can have biological effects).- Use a sonicator or vortex briefly after dilution.- Consider using a surfactant or cyclodextrin to enhance aqueous solubility, if compatible with your assay.
The solution appears cloudy or hazy. This may indicate the formation of fine precipitates or insolubility.- Centrifuge the solution and use the supernatant, but be aware that the actual concentration will be lower than intended.- Re-prepare the solution following the suggestions above to avoid precipitation.
Troubleshooting Stability Issues
Problem Possible Cause Suggested Solution
Loss of compound activity over time in an experiment. This compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure).- Conduct a stability study in your specific buffer or medium (see "Experimental Protocols").- Prepare fresh solutions immediately before use.- Protect solutions from light, especially if photolability is suspected.- Adjust the pH of your buffer if this compound is found to be unstable at that pH.
Inconsistent results between experimental replicates. This could be due to inconsistent preparation of this compound solutions or degradation during storage.- Ensure accurate and consistent pipetting when preparing stock and working solutions.- Aliquot the DMSO stock solution to minimize freeze-thaw cycles.- Always use freshly prepared dilutions in aqueous buffers.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following tables are provided as illustrative examples of how solubility and stability data would be presented. Researchers should determine these values experimentally for their specific conditions.

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) Molar Solubility (mM)
DMSO> 50 (Hypothetical)> 95 (Hypothetical)
Ethanol~10 (Hypothetical)~19 (Hypothetical)
PBS (pH 7.4)< 0.1 (Hypothetical)< 0.19 (Hypothetical)

Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

Temperature Half-life (t½)
4°C> 14 days (Hypothetical)
25°C (Room Temp)~48 hours (Hypothetical)
37°C~12 hours (Hypothetical)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Appropriate aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder (Molecular Weight: ~525.4 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add approximately 190.3 µL of DMSO.

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions in your final aqueous buffer to achieve the desired working concentration.

    • Important: Add the DMSO stock solution to the aqueous buffer and mix immediately to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.

    • Use the final working solution immediately after preparation.

Protocol 2: Basic Stability Assessment of this compound in Aqueous Buffer
  • Materials:

    • This compound working solution in the desired aqueous buffer.

    • Incubator set to the experimental temperature (e.g., 37°C).

    • HPLC system with a suitable column (e.g., C18) and detector.

  • Procedure:

    • Prepare a fresh solution of this compound in your buffer of interest at the desired final concentration.

    • Immediately take a sample for t=0 analysis. Inject a known volume into the HPLC system and record the peak area corresponding to this compound.

    • Incubate the remaining solution at the desired temperature, protected from light.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC using the same method as the t=0 sample.

    • Plot the percentage of the remaining this compound (relative to the t=0 peak area) against time to determine its stability profile under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting cluster_stability Stability Check start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Working Solution in Aqueous Buffer stock->working Dilute assay Perform in vitro Assay (e.g., Thrombin Inhibition) working->assay precipitate Precipitation Observed? working->precipitate stability_test Incubate in Buffer working->stability_test adjust Adjust Dilution Protocol (e.g., lower concentration, sonicate) precipitate->adjust Yes hplc HPLC Analysis at Time Points stability_test->hplc

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent Experimental Results check_precipitate Check for Precipitation start->check_precipitate check_degradation Assess Compound Degradation start->check_degradation sol_actions 1. Lower final concentration 2. Increase co-solvent % 3. Use sonication check_precipitate->sol_actions stab_actions 1. Prepare fresh solutions 2. Protect from light 3. Run stability assay check_degradation->stab_actions

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Flovagatran Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flovagatran in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TGN 255) is a potent and reversible direct inhibitor of thrombin (Factor IIa)[1][2]. It belongs to the class of dipeptides[3]. By inhibiting thrombin, this compound blocks the conversion of fibrinogen to fibrin, a critical step in the blood coagulation cascade. It has been investigated for its potential use in preventing arterial and venous thrombosis[1].

Q2: What is a typical starting concentration range for this compound in cell culture?

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or ethanol. It is crucial to check the manufacturer's instructions for the recommended solvent. For cell-based assays, it is important to optimize the solvent concentration to avoid cytotoxicity[6]. The final concentration of the solvent in the cell culture medium should typically be kept below 0.1-0.5%.

Q4: How can I assess the stability and solubility of this compound in my cell culture medium?

The stability of a compound in cell culture media can be assessed by incubating the compound in the media for the duration of the experiment (e.g., 24, 48, 72 hours) and then analyzing the concentration of the parent compound using methods like LC-MS/MS[7]. Solubility can be initially evaluated by dissolving the compound in the media at the highest desired concentration and visually inspecting for precipitates. For a more quantitative assessment, the solution can be centrifuged, and the concentration in the supernatant can be measured[7]. Some components in cell culture media, like cysteine and ferric ammonium citrate, can impact the stability of drug solutions[8].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor cell growth or viability after this compound treatment 1. This compound concentration is too high, leading to cytotoxicity. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cells are not healthy or are at a high passage number.1. Perform a dose-response curve to determine the EC10, EC50, and cytotoxic concentrations. Start with a lower concentration range.[5] 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%). Run a solvent-only control.[6] 3. Use cells with a low passage number and ensure they are healthy and growing exponentially before starting the experiment.[9]
Inconsistent or non-reproducible results 1. Inconsistent cell seeding density. 2. Variability in drug preparation and dilution. 3. Cell line misidentification or cross-contamination. 4. Instability of this compound in the culture medium.1. Optimize and standardize the cell seeding density for your specific cell line and assay.[6] 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. Automate dilution steps if possible.[6] 3. Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[10] 4. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[7]
No observable effect of this compound 1. The concentration of this compound is too low. 2. The chosen cell line does not express the target (thrombin) or relevant signaling pathways. 3. The assay endpoint is not sensitive enough to detect the effect. 4. This compound is unstable or has poor solubility in the culture medium.1. Test a higher concentration range of this compound. 2. Confirm the expression of thrombin receptors (e.g., Protease-Activated Receptors - PARs) in your cell line. 3. Choose a more sensitive and relevant assay to measure the biological effect of thrombin inhibition. 4. Check the solubility and stability of this compound in your experimental conditions.[7]
Precipitation of this compound in the culture medium 1. The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. The solvent used to dissolve this compound is not miscible with the culture medium at the final concentration.1. Lower the concentration of this compound. 2. Consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. 3. Prepare a more diluted stock solution to reduce the final solvent concentration.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density
  • Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.

  • Procedure:

    • Seed a range of cell densities (e.g., from 1,000 to 20,000 cells/well for a 96-well plate) in the appropriate cell culture medium.

    • Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

    • At each time point, measure cell viability or proliferation using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Select the seeding density that results in approximately 80-90% confluency for adherent cells or a density within the logarithmic growth phase for suspension cells at the end of the experiment.[11]

Protocol 2: Dose-Response Experiment for this compound
  • Objective: To determine the effective concentration range of this compound and its cytotoxic effects.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations.

    • Seed cells at the predetermined optimal density in a multi-well plate and allow them to attach overnight (for adherent cells).

    • Replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Measure the desired biological endpoint (e.g., cell viability, proliferation, or a specific signaling marker).

    • Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) and identify the cytotoxic concentration range.

Visualizations

Thrombin_Signaling_Pathway_Inhibition cluster_this compound This compound Action cluster_thrombin Thrombin Activation & Signaling This compound This compound Thrombin Thrombin (Factor IIa) This compound->Thrombin Inhibition Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Activation PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleavage & Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PAR->Downstream Cellular_Response Cellular Responses (Proliferation, Inflammation) Downstream->Cellular_Response

Caption: Inhibition of the Thrombin Signaling Pathway by this compound.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Seed Cells at Optimal Density D Treat Cells with Different This compound Concentrations B->D C->D E Incubate for Experimental Duration D->E F Measure Biological Endpoint E->F G Plot Dose-Response Curve and Analyze Data F->G

Caption: Workflow for a Dose-Response Experiment with this compound.

Troubleshooting_Logic_Tree cluster_checks Initial Checks cluster_solutions Potential Solutions Start Experiment Fails to Produce Expected Results Check1 Inconsistent Results? Start->Check1 Check2 No Effect Observed? Start->Check2 Check3 High Cell Death? Start->Check3 Sol1 Standardize Seeding Density & Drug Preparation Check1->Sol1 Yes Sol2 Increase Drug Concentration & Verify Target Expression Check2->Sol2 Yes Sol3 Lower Drug Concentration & Check Solvent Toxicity Check3->Sol3 Yes

Caption: A Logical Approach to Troubleshooting Common Experimental Issues.

References

How to mitigate Flovagatran degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate the degradation of Flovagatran in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to degradation primarily through hydrolysis, particularly under acidic and alkaline conditions.[1] The ester linkages in the this compound molecule are the main sites of hydrolytic cleavage. O-dealkylation has also been observed under hydrolytic stress. Additionally, the drug shows some sensitivity to thermal stress and oxidation, while being relatively stable under photolytic and high-humidity conditions when properly packaged.[1][2]

Q2: What impact does pH have on the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. The acidic core of the formulated product is designed to enhance absorption.[3] However, this acidic microenvironment can also contribute to accelerated degradation in the presence of moisture.[3][4] Both acidic and alkaline conditions can lead to significant degradation.[1][2] Therefore, maintaining an appropriate pH is crucial for the stability of this compound in solution.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in its original, moisture-protective packaging until the time of use.[3][5] Studies have shown that storage in multi-compartment compliance aids can lead to significant degradation, especially under high humidity and elevated temperatures.[4] If repackaging is necessary, storage under refrigerated conditions can help maintain stability for a limited time.[4]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a common and effective way to monitor this compound degradation.[3][6][7] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API). For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique.[6]

Troubleshooting Guides

Problem: Rapid loss of this compound potency in solution.

Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your solution. This compound is susceptible to both acid and base hydrolysis.[1][2] Adjust the pH to a more neutral range if your experimental conditions allow.
Presence of moisture Ensure all solvents are anhydrous and minimize exposure of the solution to atmospheric moisture. This compound's formulation includes an acidic core that accelerates degradation in the presence of water.[3][4]
Elevated temperature Store solutions at recommended temperatures. Thermal degradation has been observed, and the rate of hydrolysis increases with temperature.[2][6]
Oxidative stress If your solution is exposed to air for extended periods, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.[1][2]

Problem: Appearance of unknown peaks in HPLC chromatogram.

Possible Cause Troubleshooting Step
Formation of degradation products The new peaks are likely degradation products of this compound.[6][7]
Need for structural elucidation To identify the unknown peaks, utilize LC-MS to determine their mass-to-charge ratio and fragmentation patterns. This information is crucial for elucidating the structures of the degradation products.

Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionConditionsDegradation ObservedReference
Acidic Hydrolysis0.1 N HCl at 60°C for 1 hour~17.64%[2]
Alkaline Hydrolysis0.1 N NaOH at 60°C for 1 hour~15.64%[2]
Oxidation3% H₂O₂~16.34%[2]
Thermal100°C~20.50%[2]
Photolytic1.2 million lux hours and 200 watt hours/m²No significant degradation[1]
Humidity90% RH at 25°CNo significant degradation in original packaging[1]

Table 2: Thermal Degradation Kinetics of this compound at 60°C

ParameterValueReference
Reaction Order First-Order[6]
Degradation Rate Constant (k) 0.0028 min⁻¹[6]
t₉₀ (time for 10% degradation) 37.49 min[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study on this compound to identify its potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 1 hour.[2]

  • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 1 hour.[2]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV radiation (1.2 million lux-hours) for one week.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.[3]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to quantify this compound and its degradation products.

  • Column: C18 column (e.g., Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase A: Ammonium formate buffer.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program: A gradient elution is typically used to separate the parent drug from its various degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[7]

  • Column Temperature: 30°C.[6]

Visualizations

Flovagatran_Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., O-dealkylated derivatives, benzimidic acid derivatives) This compound->Hydrolysis_Products Acid/Base Moisture Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidizing Agents (e.g., H2O2) Thermal_Degradation_Products Thermal Degradation Products This compound->Thermal_Degradation_Products Heat

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_stress_conditions Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Alkaline Hydrolysis Base->Degraded_Samples Oxidation Oxidation Oxidation->Degraded_Samples Heat Thermal Heat->Degraded_Samples Light Photolytic Light->Degraded_Samples HPLC HPLC-UV Analysis (Quantification) Results Stability Profile & Degradation Pathways HPLC->Results LCMS LC-MS Analysis (Identification) LCMS->Results Flovagatran_Sample This compound Sample Flovagatran_Sample->Acid Flovagatran_Sample->Base Flovagatran_Sample->Oxidation Flovagatran_Sample->Heat Flovagatran_Sample->Light Degraded_Samples->HPLC Degraded_Samples->LCMS

Caption: Workflow for this compound degradation analysis.

References

Technical Support Center: Enhancing Peptide-Based Inhibitor Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address the common challenge of poor bioavailability in your experiments.

Troubleshooting Guides

Issue: My peptide inhibitor shows low stability in serum/plasma in vitro.

This is a frequent challenge due to the susceptibility of peptides to degradation by proteases present in biological fluids. Here’s a step-by-step guide to troubleshoot this issue:

1. Assess the Experimental Setup:

  • Problem: Inconsistent results between experiments.

    • Solution: Ensure standardized protocols for sample handling and storage. Repeated freeze-thaw cycles of plasma and peptide stock solutions can lead to degradation and should be avoided. Aliquot reagents for single use where possible.

  • Problem: High variability in stability data.

    • Solution: Use pooled plasma from multiple donors to minimize individual variations in enzyme levels. If using cell culture supernatants, be aware that peptidase expression can vary significantly between cell lines.

2. Analyze Degradation Products:

  • Problem: The degradation pathway is unknown.

    • Solution: Utilize LC-MS/MS to identify cleavage sites and degradation products. This information is crucial for designing targeted modifications to enhance stability.

3. Implement Stabilization Strategies:

  • Problem: Rapid degradation observed.

    • Solution: Consider the following chemical modifications to your peptide:

      • N-terminal Acetylation and C-terminal Amidation: These modifications can protect against exopeptidases.

      • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at or near cleavage sites can significantly reduce enzymatic recognition and degradation.

      • Cyclization: Creating a cyclic peptide structure enhances rigidity and resistance to proteases.

Peptide_Stability_Workflow

Caption: Workflow for assessing and troubleshooting peptide stability.

Issue: My peptide inhibitor exhibits poor permeability in Caco-2 assays.

The Caco-2 cell monolayer is a widely used in vitro model for predicting human intestinal absorption. Poor permeability is often due to the hydrophilic nature and large size of peptides.

1. Verify Monolayer Integrity:

  • Problem: High variability or unexpectedly high permeability of control compounds.

    • Solution: Always check the integrity of the Caco-2 monolayer before and after the experiment. This can be done by measuring the Transepithelial Electrical Resistance (TEER) and assessing the leakage of a paracellular marker like Lucifer Yellow. Inconsistent monolayer integrity can lead to unreliable data.

2. Evaluate Efflux:

  • Problem: Low apical to basolateral (A to B) transport, but high basolateral to apical (B to A) transport.

    • Solution: This suggests that your peptide is a substrate for efflux transporters like P-glycoprotein (P-gp). To confirm this, run the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp). A significant increase in A to B transport in the presence of the inhibitor indicates that efflux is a major barrier.

3. Enhance Permeability:

  • Problem: Low permeability even in the absence of significant efflux.

    • Solution: Consider these strategies:

      • Lipidation: Covalently attaching a lipid moiety can increase the lipophilicity of the peptide, facilitating passive diffusion across the cell membrane.

      • Cell-Penetrating Peptides (CPPs): Fusing your inhibitor to a CPP can enhance its cellular uptake.

      • Formulation with Permeation Enhancers: Co-administration with agents like sodium caprate can transiently open tight junctions, allowing for paracellular transport.

Caco2_Permeability_Troubleshooting cluster_strategies Permeability Enhancement Strategies start Start: Caco-2 Permeability Assay poor_perm Poor Permeability Observed start->poor_perm check_integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) poor_perm->check_integrity Is data reliable? eval_efflux Evaluate Efflux (Bidirectional Transport, Inhibitors) check_integrity->eval_efflux Yes enhance_perm Enhance Permeability eval_efflux->enhance_perm No significant efflux lipidation Lipidation enhance_perm->lipidation cpp Conjugation to CPPs enhance_perm->cpp enhancers Formulation with Permeation Enhancers enhance_perm->enhancers

Caption: Troubleshooting guide for poor Caco-2 permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of peptide inhibitors?

A1: The main obstacles include:

  • Enzymatic Degradation: Peptidases in the gastrointestinal (GI) tract and blood readily degrade peptides.

  • Poor Permeability: The intestinal epithelium forms a significant barrier to the absorption of large and hydrophilic molecules like peptides.

  • Physicochemical Instability: The varying pH of the GI tract can affect the structure and function of peptides.

  • First-Pass Metabolism: Peptides that are absorbed from the gut pass through the liver, where they can be metabolized before reaching systemic circulation.

Q2: How can I increase the in vivo half-life of my peptide inhibitor?

A2: Several strategies can be employed to extend the circulation time of your peptide:

  • PEGylation: Attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance.

  • Lipidation/Albumin Binding: Modification with a fatty acid can promote binding to serum albumin, which has a long half-life, thereby prolonging the circulation time of the peptide.

  • D-Amino Acid Substitution and Cyclization: These modifications, as mentioned earlier, also contribute to a longer in vivo half-life by increasing resistance to proteolysis.

Q3: What are some common pitfalls to avoid during the early stages of peptide drug development?

A3: Be mindful of the following:

  • Ignoring Stability Early On: It is crucial to assess the stability of your peptide in relevant biological matrices (e.g., plasma, GI fluids) early in the development process.

  • Overlooking Solubility Issues: Modifications aimed at increasing stability or permeability, such as lipidation, can sometimes lead to poor solubility. It's a balancing act.

  • Potential for Immunogenicity: Chemical modifications and the peptide sequence itself can elicit an immune response. This should be evaluated, especially for peptides intended for chronic administration.

Data at a Glance

The following tables provide a summary of quantitative data illustrating the impact of various strategies on peptide bioavailability parameters.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability

Peptide SequenceModificationHalf-life in Human SerumReference
KKVVFKVKFKK (all L-amino acids)None< 5 min
kkvvfkVkfkk (D-amino acids at termini)D-amino acid substitution> 240 min
RDP215 (all L-amino acids)NoneUnstable
RDP215 (all D-amino acids)D-amino acid substitutionStable

Table 2: Impact of Cyclization on Proteolytic Stability

PeptideTreatment% Intact Peptide RemainingReference
Linear PeptideTrypsin (1h)~20%
Monocyclic PeptideTrypsin (1h)~60%
Bicyclic PeptideTrypsin (1h)>95%

Table 3: Oral Bioavailability of Peptides with Different Formulation Strategies

PeptideFormulation StrategyOral Bioavailability (%)Reference
InsulinNanoparticles~20%
OctreotideTransient Permeation Enhancer® (TPE®)~0.7%
SemaglutideWith Salcaprozate Sodium (SNAC)~1%
Cyclosporine (cyclic peptide)Microemulsion~30%

Experimental Protocols

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a general framework for assessing the stability of a peptide inhibitor in human plasma.

  • Materials:

    • Test peptide stock solution (e.g., 1 mM in DMSO).

    • Pooled human plasma (anticoagulated, e.g., with EDTA).

    • Phosphate-buffered saline (PBS).

    • Precipitation solution (e.g., acetonitrile with 1% formic acid).

    • Internal standard for LC-MS/MS analysis.

  • Procedure:

    • Pre-warm plasma and PBS to 37°C.

    • Prepare a working solution of the test peptide by diluting the stock solution in PBS.

    • Initiate the stability assay by mixing the peptide working solution with pre-warmed plasma at a defined ratio (e.g., 1:1 v/v) to achieve the final desired peptide concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately stop the enzymatic reaction by adding the aliquot to a tube containing cold precipitation solution and the internal standard.

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) using a one-phase decay model.

Bioavailability_Strategies cluster_problem The Challenge cluster_barriers Key Barriers cluster_solutions Strategic Solutions cluster_chem_mod Examples of Chemical Mods poor_bioavailability Poor Bioavailability of Peptide Inhibitors enzymatic_degradation Enzymatic Degradation poor_bioavailability->enzymatic_degradation poor_permeability Poor Permeability poor_bioavailability->poor_permeability renal_clearance Rapid Renal Clearance poor_bioavailability->renal_clearance chemical_mod Chemical Modifications enzymatic_degradation->chemical_mod formulation Formulation Strategies poor_permeability->formulation delivery_systems Drug Delivery Systems renal_clearance->delivery_systems pegylation PEGylation chemical_mod->pegylation lipidation Lipidation chemical_mod->lipidation cyclization Cyclization chemical_mod->cyclization d_amino D-Amino Acid Substitution chemical_mod->d_amino formulation->delivery_systems

Caption: Strategies to overcome poor peptide bioavailability.

Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a peptide inhibitor using the Caco-2 cell model.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Include a paracellular marker (e.g., Lucifer Yellow) in the assay to assess monolayer integrity during the experiment.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test peptide solution (at a known concentration in transport buffer) to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral compartment and replace with fresh buffer.

    • At the end of the incubation period, take a sample from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the peptide in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of peptide appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the peptide in the donor compartment.

For a comprehensive assessment, a bidirectional permeability assay (including basolateral to apical transport) should be performed to determine the efflux ratio.

Technical Support Center: Overcoming Resistance to Thrombin Inhibitors in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting thrombin inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter when working with thrombin inhibitors in various assays.

Q1: My activated Partial Thromboplastin Time (aPTT) results are showing variability or suggest inhibitor resistance. What are the potential causes and how can I troubleshoot this?

A: Apparent resistance to direct thrombin inhibitors (DTIs) in aPTT assays is a common issue. The aPTT assay can be influenced by several factors, leading to a non-linear dose-response curve, especially at higher DTI concentrations.[1]

Potential Causes:

  • Elevated Coagulation Factors: Increased levels of Factor VIII or fibrinogen can shorten the aPTT, masking the effect of the thrombin inhibitor and giving the appearance of resistance.[1] This phenomenon is sometimes referred to as "pseudo heparin resistance" and can also apply to DTIs.[2]

  • Interfering Substances: The presence of other anticoagulants, such as heparin, can interfere with the aPTT measurement.[3]

  • Reagent Variability: Different aPTT reagents have varying sensitivities to DTIs, which can lead to inconsistent results.[4]

  • Plateau Effect: The aPTT response to DTIs can plateau at higher concentrations, making it difficult to accurately quantify inhibitor activity.[3]

Troubleshooting Steps:

  • Review Patient/Sample History: Check for conditions that might elevate Factor VIII or fibrinogen levels.

  • Use an Alternative Assay: For more accurate and specific measurement of DTI activity, consider using a dilute Thrombin Time (dTT) assay, Ecarin Clotting Time (ECT), or a chromogenic anti-IIa assay.[1][3][5] These assays are generally more specific and less prone to interference.

  • Consider Heparin Interference: If heparin contamination is suspected, a dTT assay can be beneficial as the dilution step helps to minimize heparin's effect.[3] The Ecarin Chromogenic Assay (ECA) is also unaffected by heparin.[3]

  • Standardize Reagents: Ensure consistent use of aPTT reagents and validate their performance with known concentrations of the thrombin inhibitor.

Q2: I am observing unexpected results in my chromogenic thrombin inhibitor assay. What could be the issue?

A: Chromogenic assays are generally robust, but several factors can lead to inaccurate results.

Potential Causes:

  • Substrate Limitation: At high thrombin inhibitor concentrations, the conversion of the chromogenic substrate may be limited, leading to an underestimation of inhibitor potency.[6]

  • Incorrect Wavelength: The plate reader must be set to the correct wavelength for the specific chromogenic substrate used (e.g., 405 nm for p-nitroanilide-based substrates).[7][8]

  • Reagent Preparation and Storage: Improper reconstitution of lyophilized reagents, incorrect buffer temperature, or repeated freeze-thaw cycles of the thrombin enzyme can lead to loss of activity.[9]

  • Sample Dilution: Using an inappropriate dilution factor for the test sample can result in values outside the linear range of the assay.[8]

Troubleshooting Steps:

  • Verify Assay Parameters: Double-check the plate reader settings, including the wavelength.

  • Optimize Sample Dilution: Perform a dilution series of your sample to ensure the measurements fall within the linear range of the standard curve.

  • Follow Protocol Precisely: Adhere strictly to the kit protocol for reagent preparation, incubation times, and temperature.[9] Ensure the assay buffer is at room temperature before use.[9]

  • Run Controls: Always include positive and negative controls to validate the assay performance.

Q3: Can the presence of other anticoagulants in my sample affect the measurement of a specific thrombin inhibitor?

A: Yes, the presence of other anticoagulants can significantly interfere with assays for thrombin inhibitors.

Specific Interferences:

  • Heparin: Unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) can prolong clotting times in assays like the aPTT and TT, potentially leading to an overestimation of the direct thrombin inhibitor's effect.[3][10]

  • Direct Factor Xa Inhibitors: These can also affect clotting-based assays.[10]

Solutions:

  • Dilute Thrombin Time (dTT): This assay involves diluting the patient plasma, which helps to minimize the interference from heparin.[3][4]

  • Ecarin-Based Assays: The Ecarin Clotting Time (ECT) and Ecarin Chromogenic Assay (ECA) are specific for direct thrombin inhibitors and are not affected by heparin because ecarin directly activates prothrombin to meizothrombin, which is then inhibited by the DTI.[3]

  • Chromogenic Anti-IIa Assays: These assays can be designed to be specific for direct thrombin inhibitors.[5]

Q4: My fluorometric thrombin inhibitor screening assay is not working or giving erratic readings. What should I check?

A: Fluorometric assays are sensitive and require careful attention to detail.

Troubleshooting Checklist:

  • Assay Buffer Temperature: Ensure the assay buffer is at room temperature before starting the experiment.[9]

  • Wavelength Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).[9][11]

  • Plate Type: Use white or black plates, as clear plates can lead to high background fluorescence. White plates are often preferred for fluorescence assays.[9]

  • Reagent Handling: Briefly centrifuge vials before opening to ensure all contents are at the bottom.[9] Avoid repeated freeze-thaw cycles of the thrombin enzyme.[9]

  • Light Protection: Protect the substrate and the reaction plate from light to prevent photobleaching.[11]

  • Kinetic Reading: Ensure you are measuring the fluorescence in kinetic mode to calculate the reaction rate accurately.[9]

Data Presentation: Assay Performance with Direct Thrombin Inhibitors

The following table summarizes the responsiveness of various coagulation assays to different direct thrombin inhibitors (DTIs). This data can help in selecting the most appropriate assay for your specific inhibitor and concentration range.

AssayArgatrobanBivalirudinLepirudin/HirudinDabigatranKey Considerations
aPTT Nonlinear response, limited sensitivity at >1 mg/L[4]Nonlinear response, limited sensitivity[4]Nonlinear response, limited sensitivity[4]Variable, reagent-dependentProne to interference from high factor levels[1]; not ideal for monitoring.[3]
PT/INR Linear but low sensitivity[4]Very low sensitivity[4]Low sensitivity[4]VariableInsufficiently distinguishes between therapeutic and sub/supra-therapeutic doses.[4]
TT Linear and high increment, may exceed instrument range[4]Linear and high incrementLinear and high increment, may exceed instrument range[4]Very sensitiveHighly sensitive, often requires sample dilution for accurate measurement.[4]
dTT Reliable and specific[3]Reliable and specificCalibrators available[4]Calibrators available[12]Dilution minimizes heparin interference.[3]
ECT Linear response[6]Linear response[6]Linear response[6]Linear responseMore sensitive than PT; results can vary between analyzers.[6]
Chromogenic Anti-IIa Linear response up to 2-3 mg/L[6]Not specifiedLow sensitivity[6]Good correlation with LC-MS/MS[12]Specific for DTIs; may have substrate limitations at high concentrations.[6]

Experimental Protocols

Below are detailed methodologies for key assays used to assess thrombin inhibitor activity.

Protocol 1: Dilute Thrombin Time (dTT) Assay (Based on HEMOCLOT™ Thrombin Inhibitors Kit)

This protocol describes a clotting assay to determine the concentration of direct thrombin inhibitors.

Principle: The clotting time of a diluted plasma sample is measured after the addition of a constant amount of human thrombin. The prolongation of the clotting time is proportional to the concentration of the DTI.[12]

Materials:

  • Test plasma (citrated)

  • Normal pooled plasma (provided as R1 reagent)[12]

  • Human calcium thrombin (provided as R2 reagent)[12]

  • Calibrators and controls specific for the DTI being tested (e.g., Dabigatran, Argatroban)[12]

  • Coagulometer or manual water bath and stopwatch

  • Pipettes

Procedure:

  • Sample Preparation: Dilute the test plasma, calibrators, and controls. The dilution factor depends on the expected DTI concentration (e.g., 1:8 for standard range, 1:2 for low range Dabigatran).[12]

  • Incubation: In a test tube incubated at 37°C, add:

    • 50 µL of diluted specimen, control, or calibrator.

    • 100 µL of R1 Normal pool plasma.[12]

  • Mix and incubate at 37°C for 1 minute (2 minutes for Bivalirudin).[12]

  • Clotting Initiation: Add 100 µL of pre-warmed (37°C) R2 Human calcium thrombin and simultaneously start the timer.[12]

  • Measurement: Record the clotting time in seconds.

  • Calculation: Construct a calibration curve by plotting the clotting time (Y-axis) against the DTI concentration (X-axis) of the calibrators. Determine the DTI concentration in the test sample from this curve.[12]

Protocol 2: Fluorometric Thrombin Inhibitor Screening Assay

This protocol provides a method to screen for potential thrombin inhibitors using a fluorogenic substrate.

Principle: Thrombin cleaves a synthetic peptide substrate to release a fluorescent group (e.g., AMC). In the presence of an inhibitor, this cleavage is reduced or abolished, leading to a decrease in fluorescence intensity.[11]

Materials:

  • Thrombin enzyme

  • Thrombin Assay Buffer

  • Thrombin Substrate (AMC-based)

  • Test inhibitors

  • Inhibitor Control (e.g., PPACK Dihydrochloride)[9]

  • 96-well white flat-bottom plate[9]

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)[11]

Procedure:

  • Reagent Preparation:

    • Bring Thrombin Assay Buffer to room temperature.[9]

    • Prepare Thrombin Enzyme solution according to the kit instructions.

    • Prepare a stock solution of the test inhibitor and dilute it to the desired concentration in Thrombin Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 50 µL of Thrombin Enzyme Solution and 10 µL of Thrombin Assay Buffer.

    • Inhibitor Control (IC): Add 50 µL of Thrombin Enzyme Solution and 10 µL of the provided Thrombin Inhibitor.

    • Test Inhibitor (Sample, S): Add 50 µL of Thrombin Enzyme Solution and 10 µL of the diluted test inhibitor.[9]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.[9]

  • Substrate Addition: Prepare a Substrate Mix and add 40 µL to each well.[11]

  • Measurement: Immediately start measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 2-3 minutes. Protect the plate from light.[11]

  • Data Analysis:

    • Choose two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the slope of the fluorescence change (ΔRFU/ΔT) for all samples.

    • Calculate the percent relative inhibition using the formula: % Relative Inhibition = (Slope of EC - Slope of S) / Slope of EC * 100

Visualizations

Thrombin's Role in the Coagulation Cascade

The diagram below illustrates the central role of thrombin (Factor IIa) in the final common pathway of the coagulation cascade, highlighting its procoagulant functions.

Coagulation_Cascade Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Fibrin Fibrin Monomer Thrombin->Fibrin Cleaves FXIIIa Factor XIIIa Thrombin->FXIIIa Activates FVa Factor Va Thrombin->FVa Activates (Positive Feedback) FVIIIa Factor VIIIa Thrombin->FVIIIa Activates (Positive Feedback) FXIa Factor XIa Thrombin->FXIa Activates (Positive Feedback) Fibrinogen Fibrinogen (FI) FibrinPolymer Fibrin Polymer (Clot) Fibrin->FibrinPolymer Polymerizes FXIII Factor XIII FXIIIa->FibrinPolymer Cross-links FV Factor V FVIII Factor VIII FXI Factor XI Prothrombinase Prothrombinase Complex (FXa, FVa) Prothrombinase->Thrombin Activates

Caption: Thrombin's central role in the coagulation cascade.

Experimental Workflow for a Chromogenic Thrombin Assay

This workflow outlines the key steps involved in a typical chromogenic assay to measure thrombin activity or inhibition.

Chromogenic_Assay_Workflow start Start prep Prepare Reagents (Buffer, Thrombin, Inhibitor, Substrate) start->prep plate Pipette Thrombin and Inhibitor/Buffer into Plate prep->plate incubate Incubate at RT (10-15 min) plate->incubate add_substrate Add Chromogenic Substrate to all wells incubate->add_substrate read Read Absorbance (405 nm) in Kinetic Mode add_substrate->read analyze Calculate Reaction Rate and % Inhibition read->analyze end End analyze->end Troubleshooting_Logic start Unexpected Result: Apparent DTI Resistance in Assay check_assay Is the assay an aPTT? start->check_assay check_factors Consider interfering factors: - High FVIII/Fibrinogen? - Heparin contamination? check_assay->check_factors Yes review_protocol Review Assay Protocol: - Correct Reagent Prep? - Correct Temp/Incubation? - Correct Reader Settings? check_assay->review_protocol No is_aptt Yes not_aptt No switch_assay Switch to a more specific assay: - dTT - Ecarin Clotting Time (ECT) - Chromogenic Anti-IIa check_factors->switch_assay run_controls Run Controls: - Calibrators - Positive/Negative Controls review_protocol->run_controls evaluate Evaluate Control Results run_controls->evaluate issue_reagents Issue with Reagents or Protocol evaluate->issue_reagents Out of Range issue_sample Investigate Sample-Specific Interference evaluate->issue_sample OK controls_ok OK controls_bad Out of Range

References

Technical Support Center: Calibrating aPTT Assays for Novel Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration of Activated Partial Thromboplastin Time (aPTT) assays for novel direct thrombin inhibitors (DTIs).

Frequently Asked Questions (FAQs)

Q1: Why are my aPTT results showing high variability when testing a novel direct thrombin inhibitor (DTI)?

A1: High variability in aPTT results when testing DTIs is a common issue and can be attributed to several factors:

  • Reagent Sensitivity: Different aPTT reagents exhibit wide variability in their sensitivity to DTIs.[1][2][3][4] The composition of the activator and phospholipid components in the reagent can significantly influence its responsiveness to the inhibitor.

  • Non-Linear Dose-Response: The relationship between the DTI concentration and the aPTT clotting time is often non-linear, particularly at higher concentrations of the inhibitor.[5] This can lead to a plateauing of the clotting time, making it difficult to distinguish between different concentrations.

  • Instrument-Specific Variation: The coagulation analyzer used can also contribute to variability. Different instruments may have different principles for clot detection, which can affect the aPTT result.[6][7]

  • Pre-analytical Variables: Errors in sample collection and handling are a major source of variability. These include:

    • Improper blood-to-anticoagulant ratio in the collection tube.[8][9]

    • Contamination with tissue thromboplastin during venipuncture.[10]

    • Hemolysis, which can shorten the aPTT.[8][9]

    • Inappropriate sample storage time and temperature.[7][9]

Q2: My aPTT results do not correlate well with the expected concentration of my novel DTI. What could be the reason?

A2: Poor correlation between aPTT results and DTI concentration is a well-documented challenge.[1][11] Studies have shown that the aPTT test often correlates poorly with more specific assays for DTIs, such as the ecarin chromogenic assay (ECA) or the dilute thrombin time (dTT).[1][11] The primary reasons for this poor correlation are the inherent variability of the aPTT assay and its non-linear response to DTIs.[5] For more reliable monitoring, consider using alternative assays like the dTT or ECA, which have demonstrated a better linear relationship with DTI concentrations.[12][13]

Q3: How do I establish a therapeutic range for a novel DTI using the aPTT assay?

A3: Establishing a therapeutic range for a novel DTI using aPTT requires a systematic approach to correlate the clotting time with the concentration of the drug. This is crucial due to the high variability of aPTT reagents.[6] The general process involves creating a calibration curve. For monitoring unfractionated heparin, a similar principle is applied by correlating aPTT with anti-Xa activity to establish the therapeutic range.[14][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Unexpectedly short aPTT Sample clotted during collection or processing.[16]Visually inspect the sample for clots. If clots are present, recollect the sample.
Hemolysis in the sample.[8][9]Inspect the plasma for any reddish discoloration. If hemolyzed, recollect the sample ensuring a clean venipuncture.
In vitro activation of coagulation.[17]Ensure proper collection technique to avoid tissue thromboplastin contamination. Process the sample promptly after collection.
Unexpectedly prolonged aPTT Incorrect blood-to-anticoagulant ratio (underfilled tube).[8][18]Ensure the collection tube is filled to the indicated volume.
Contamination with other anticoagulants (e.g., heparin).[16]Review the collection procedure, especially if blood is drawn from lines that may have been flushed with heparin.
Presence of a lupus anticoagulant.[16][19]If a lupus anticoagulant is suspected, further specialized testing is required.
High replicate variability Instrument malfunction.[10]Perform instrument quality control checks and calibration as per the manufacturer's instructions.
Reagent instability.Ensure reagents are stored correctly and are not expired. Reconstitute reagents according to the manufacturer's protocol.
Inconsistent pipetting or mixing.Ensure proper and consistent technique for pipetting and mixing of samples and reagents.
Poor linearity of calibration curve DTI concentration range is too high.[5]The aPTT response can become non-linear at higher DTI concentrations. Consider testing a narrower, lower concentration range.
Inappropriate diluent for the DTI.Ensure the diluent used for preparing DTI standards does not interfere with the assay. Pooled normal plasma is often a suitable diluent.

Experimental Protocols

Protocol for Generating an aPTT Calibration Curve for a Novel DTI

This protocol outlines the steps to create a calibration curve to correlate aPTT clotting times with known concentrations of a novel DTI.

1. Materials:

  • Novel Direct Thrombin Inhibitor (DTI) stock solution of known concentration.

  • Pooled Normal Plasma (PNP): Prepared by collecting blood from at least 20 healthy, non-medicated donors into 3.2% sodium citrate tubes. Plasma is separated by double centrifugation and pooled.

  • aPTT reagent (activator and calcium chloride).

  • Coagulation analyzer.

  • Calibrated pipettes.

2. Preparation of DTI Standards:

  • Prepare a series of DTI standards by spiking the PNP with the DTI stock solution to achieve a range of final concentrations. A typical range might be from 0 to 1000 ng/mL.

  • It is recommended to prepare at least 5-7 non-zero concentration levels.

  • A "zero" standard (blank) consisting of PNP with the same volume of diluent used for the DTI stock should also be prepared.

3. aPTT Measurement:

  • Perform aPTT testing on each DTI standard in triplicate according to the coagulation analyzer and reagent manufacturer's instructions.

  • Record the clotting time in seconds for each replicate.

4. Data Analysis:

  • Calculate the mean aPTT clotting time for each DTI concentration.

  • Plot the mean aPTT (y-axis) against the corresponding DTI concentration (x-axis).

  • Perform a linear regression analysis on the linear portion of the curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.95 is generally considered a good fit.

Visualizations

Experimental_Workflow_aPTT_Calibration start Start prep_pnp Prepare Pooled Normal Plasma (PNP) start->prep_pnp prep_dti Prepare DTI Stock Solution start->prep_dti spike_pnp Spike PNP with DTI to create standards prep_pnp->spike_pnp prep_dti->spike_pnp run_aptt Run aPTT Assay on each standard (in triplicate) spike_pnp->run_aptt plot_curve Plot Mean aPTT vs. DTI Concentration run_aptt->plot_curve analyze Perform Linear Regression Analysis plot_curve->analyze end End analyze->end

Caption: Workflow for aPTT calibration curve generation.

Troubleshooting_Decision_Tree start Abnormal aPTT Result check_sample Inspect Sample: Clots? Hemolysis? start->check_sample recollect Recollect Sample check_sample->recollect Yes check_qc Check Instrument QC and Reagents check_sample->check_qc No rerun Rerun Sample recollect->rerun check_qc->rerun OK review_protocol Review Protocol: - Blood-to-anticoagulant ratio? - Storage conditions? check_qc->review_protocol Not OK ok Result OK rerun->ok correct_protocol Correct Protocol and Re-test review_protocol->correct_protocol Issue Found further_investigation Consider Further Investigation: - Lupus Anticoagulant? - Alternative Assay? review_protocol->further_investigation No Issue correct_protocol->ok

Caption: Troubleshooting decision tree for abnormal aPTT results.

References

Minimizing bleeding risk with Flovagatran in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flovagatran in animal models, with a focus on minimizing bleeding risk. Given that the development of this compound was discontinued, detailed public data is limited.[1][2] This guide incorporates general principles for working with direct thrombin inhibitors to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TGN 255) is a potent and reversible direct inhibitor of thrombin (Factor IIa).[2][3] By directly binding to and inhibiting thrombin, this compound blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][3][4] This action underlies its anticoagulant effect, which has been researched for the prevention of arterial and venous thrombosis.[3]

Q2: In which animal models has this compound been studied?

A2: Based on available literature, this compound has been studied in canine models, specifically in the context of cardiopulmonary bypass and simulated mitral valve repair.[3] In these studies, it was shown to produce anticoagulation effects.[3]

Q3: What are the known side effects of this compound in animal models?

A3: Like all anticoagulants, the primary side effect of this compound is an increased risk of bleeding.[5] However, in a study involving dogs undergoing cardiopulmonary bypass, this compound was reported to produce minimal post-operative blood loss at the tested dosages.[3]

Q4: What are common animal models for assessing the bleeding risk of anticoagulants?

A4: Several well-established animal models are used to evaluate the bleeding risk of antithrombotic agents. The choice of model often depends on the specific research question and the desired severity of the bleeding challenge. Common models include the mouse tail transection, saphenous vein bleeding, and various induced internal bleeding models.[6][7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Excessive Bleeding in Study Animals 1. Incorrect Dosing: The administered dose of this compound may be too high for the specific animal model or individual animal variability. 2. Species Sensitivity: Different species can have varying sensitivities to anticoagulants. 3. Underlying Health Conditions: Pre-existing conditions in the animal (e.g., liver dysfunction) could impair coagulation factor synthesis and exacerbate bleeding.[4] 4. Surgical Trauma: The surgical procedure or bleeding assay itself may be too aggressive.1. Dose-Response Study: Conduct a pilot dose-escalation study to determine the optimal dose that provides the desired anticoagulant effect without excessive bleeding. 2. Review Literature: Consult literature for typical dosing ranges of direct thrombin inhibitors in your chosen animal model. 3. Health Screening: Ensure all animals are healthy and free of diseases that could affect hemostasis. 4. Refine Technique: Standardize the surgical or injury procedure to ensure consistency and minimize unnecessary tissue damage.[8]
Inconsistent or No Anticoagulant Effect 1. Incorrect Drug Administration: Issues with intravenous (IV) line placement or incomplete oral gavage can lead to suboptimal drug exposure. 2. Drug Stability: this compound solution may have degraded if not prepared or stored correctly. 3. Pharmacokinetic Variability: Absorption, distribution, metabolism, and excretion of the drug can vary between animals.1. Verify Administration: Confirm proper placement of catheters or gavage tubes. For IV infusions, ensure the line remains patent throughout the study. 2. Check Preparation: Prepare solutions fresh daily according to the manufacturer's or supplier's instructions. 3. Pharmacodynamic Monitoring: Measure a pharmacodynamic marker such as the activated partial thromboplastin time (aPTT) to confirm anticoagulant activity.[9]
High Variability in Bleeding Times 1. Inconsistent Injury Model: Variations in the location, depth, or angle of the incision in bleeding assays can lead to highly variable results.[8] 2. Animal Stress: Stress can influence physiological responses, including hemostasis. 3. Temperature Fluctuations: Body temperature can affect enzymatic reactions in the coagulation cascade.1. Standardize Procedure: Use a template or guide for incisions to ensure uniformity.[2] Ensure the same researcher performs the procedure if possible. 2. Acclimatization: Allow animals to acclimatize to the experimental environment to minimize stress. 3. Maintain Homeostasis: Keep the animal's core body temperature stable throughout the experiment. For tail bleeding assays, immerse the tail in warmed saline (37°C).[10]

Quantitative Data

Table 1: this compound Dosing Regimens in a Canine Model

Bolus DoseInfusion RateAnimal ModelOutcome
1.0 mg/kg4 mg/kg/h for 90 minsDogAnticoagulation effects with minimal post-operative blood loss.[3]
2.5 mg/kg10 mg/kg/h for 90 minsDogAnticoagulation effects with minimal post-operative blood loss.[3]
5.0 mg/kg20 mg/kg/h for 90 minsDogAnticoagulation effects with minimal post-operative blood loss.[3]

Table 2: Common Animal Models for Bleeding Risk Assessment

Model Species Procedure Key Parameters Measured
Tail Transection Mouse, RatAmputation of a small segment of the distal tail.[8][10]Bleeding time, total blood loss (measured by hemoglobin content), re-bleeding events.[2][10][11]
Saphenous Vein Bleeding MouseSmall incision of the saphenous vein.Time to cessation of bleeding.[7]
Cuticle Bleeding RabbitTransection of the nail cuticle.Bleeding time, blood loss volume.
Kidney Laceration Rabbit, PigStandardized incision of the kidney.Bleeding time, blood loss volume.

Experimental Protocols

Protocol: Mouse Tail Transection Bleeding Assay (General Protocol)

This protocol is a generalized procedure and should be optimized for your specific experimental needs.

  • Animal Preparation:

    • Anesthetize a mouse (e.g., 10-16 weeks old) using an appropriate anesthetic agent.[2]

    • Maintain the mouse's body temperature at 37°C using a heating pad.

    • Place the mouse in a restraining device.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., intravenous injection into the lateral tail vein).

  • Bleeding Induction:

    • After a predetermined time post-dosing, pre-warm the tail by immersing it in 37°C saline for 5 minutes.

    • Transect exactly 3 mm from the tail tip with a sharp scalpel blade.[12]

    • Immediately immerse the tail into a pre-weighed tube containing 37°C saline.[10]

  • Data Collection:

    • Start a timer immediately upon transection.

    • Record the time to the first cessation of bleeding for at least 30 seconds. A cut-off time (e.g., 30 minutes) should be established, beyond which the animal is considered to have a severe bleeding phenotype.[10]

    • After the experiment, determine the total blood loss by measuring the amount of hemoglobin in the saline via spectrophotometry.[10][11]

  • Ex Vivo Analysis:

    • At the end of the experiment, collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare plasma by centrifugation.

    • Perform an activated partial thromboplastin time (aPTT) assay to confirm the anticoagulant effect of this compound. The aPTT is a measure of the intrinsic and common coagulation pathways and is expected to be prolonged by a direct thrombin inhibitor.[9][13]

Visualizations

Coagulation_Cascade Figure 1: Coagulation Cascade and this compound's Point of Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XII->XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XI->IX XIa->IX IXa Factor IXa IX->IXa VIIIa Factor VIIIa X Factor X IXa->X VIIIa->X TF Tissue Factor VII Factor VII TF->VII VIIa Factor VIIa TF->VIIa VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) X->Prothrombin Xa->Prothrombin Va Factor Va Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Prothrombin->Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Fibrinogen->Fibrin Va->Prothrombin This compound This compound This compound->Thrombin

Caption: Simplified coagulation cascade showing this compound's inhibition of Thrombin.

Experimental_Workflow Figure 2: Workflow for Assessing Bleeding Risk of this compound start Start: Hypothesis Formulation animal_prep Animal Acclimatization & Preparation start->animal_prep grouping Randomize into Treatment Groups (Vehicle, this compound Doses) animal_prep->grouping dosing Administer Compound (e.g., IV, PO) grouping->dosing bleeding_assay Perform Bleeding Assay (e.g., Tail Transection) dosing->bleeding_assay data_collection Collect Data: - Bleeding Time - Blood Loss bleeding_assay->data_collection blood_sample Collect Blood Sample (Terminal) bleeding_assay->blood_sample analysis Data Analysis & Interpretation data_collection->analysis pd_assay Perform PD Assay (e.g., aPTT) blood_sample->pd_assay pd_assay->analysis end End: Conclusion analysis->end

Caption: A typical experimental workflow for evaluating this compound's bleeding risk.

References

Technical Support Center: Flovagatran Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Flovagatran. It offers troubleshooting advice and standardized protocols to ensure reliable and consistent results in your stability studies.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound in different buffer solutions?

A1: Start by conducting a forced degradation study to understand the intrinsic stability of this compound and to identify potential degradation pathways.[1][2] This involves exposing the compound to extreme conditions such as acid, base, oxidation, heat, and light.[1][2] The information gathered will help in developing a stability-indicating analytical method, which is crucial for accurately measuring the drug's concentration without interference from its degradation products.[2][3] Following this, you can perform preliminary screening in a range of buffer solutions at different pH values to identify the optimal conditions for stability.

Q2: What are the recommended initial buffer systems and pH range to screen for this compound stability?

A2: A common starting point is to screen a series of buffers that cover a physiologically relevant pH range (e.g., pH 3, 5, 7.4, and 9). The choice of buffer is critical as it can influence the stability of the active pharmaceutical ingredient (API).[4][5][6] Commonly used buffers in pharmaceutical development include citrate, acetate, phosphate, and tris.[5] The selection should also consider the intended formulation and route of administration.

Q3: What analytical techniques are most suitable for monitoring this compound stability?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and ability to separate the parent drug from its degradation products.[1][3] A stability-indicating HPLC method should be developed and validated.[2] Other valuable techniques include mass spectrometry (MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[3][7]

Troubleshooting Guide

Q1: I am observing rapid degradation of this compound in my phosphate buffer at pH 7.4. What could be the cause and how can I troubleshoot this?

A1: Rapid degradation at physiological pH can be due to several factors. First, ensure the purity of your buffer components and water, as trace metal ions can catalyze degradation.[5] Consider using a chelating agent like EDTA if metal-catalyzed oxidation is suspected.[5] Secondly, the buffer species itself might be interacting with this compound.[4] It is advisable to test the stability in an alternative buffer system at the same pH, such as HEPES or Tris, to see if the degradation profile changes. Also, review the chemical structure of this compound (a boronic acid derivative) to anticipate potential interactions with phosphate.

Q2: My analytical results show a significant loss of this compound, but I don't see any corresponding degradation peaks in my chromatogram. What should I do?

A2: This issue, often referred to as "mass balance" discrepancy, can arise from several sources.

  • Precipitation: this compound or its degradants might be precipitating out of the solution. Visually inspect your samples and consider a solubility study in the selected buffers.

  • Adsorption: The compound may be adsorbing to the surface of your container. Using different types of vials (e.g., glass vs. polypropylene) can help diagnose this.

  • Non-UV active degradants: The degradation products may not have a chromophore and are therefore not detected by a standard UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such species.

  • Volatile degradants: Degradation could be leading to volatile products that are lost from the sample.

Q3: The peak shape of this compound is poor in my HPLC method, which affects the accuracy of my stability data. How can I improve it?

A3: Poor peak shape can be due to several factors related to the HPLC method.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the pKa of this compound to maintain a consistent ionization state.

  • Buffer Concentration: Inadequate buffering of the mobile phase can lead to peak tailing.

  • Column Choice: The stationary phase of the column may not be ideal. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).

  • Sample Solvent: The solvent in which the sample is dissolved can cause peak distortion if it is significantly different from the mobile phase. Try to dissolve your sample in the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.[2]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/MS method.

Protocol 2: Preliminary Buffer Stability Screening

Objective: To evaluate the stability of this compound across a range of pH values and buffer systems.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, acetate, phosphate, Tris) at various pH levels (e.g., 3.0, 5.0, 7.4, 9.0) with a consistent ionic strength.

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the samples at a specified temperature (e.g., 40°C) for a defined period (e.g., 7 days).

  • Time Points: Withdraw aliquots at initial time (T=0) and subsequent time points (e.g., 1, 3, and 7 days).

  • Analysis: Quantify the remaining this compound at each time point using a validated stability-indicating HPLC method.

Data Presentation

The results from the preliminary buffer stability screening can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability Data for this compound after 7 Days at 40°C

Buffer SystempHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Recovery
Citrate3.0100.298.598.3
Acetate5.0100.595.194.6
Phosphate7.499.882.382.5
Tris7.4100.192.792.6
Borate9.099.975.475.5

Visualization

The following diagram illustrates a logical workflow for assessing the stability of a new chemical entity like this compound.

Flovagatran_Stability_Workflow cluster_planning Phase 1: Planning & Initial Assessment cluster_screening Phase 2: Buffer & Excipient Screening cluster_formal Phase 3: Formal Stability Studies cluster_output Phase 4: Outcome start Start: New Chemical Entity (this compound) forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop & Validate Stability-Indicating Method (HPLC-UV/MS) forced_degradation->method_dev buffer_screen Preliminary Buffer Stability Screen (pH 3-9) method_dev->buffer_screen excipient_compat Excipient Compatibility Studies buffer_screen->excipient_compat formal_stability ICH Formal Stability Studies (Long-term & Accelerated) excipient_compat->formal_stability data_analysis Data Analysis & Shelf-life Determination formal_stability->data_analysis end End: Stable Formulation & Regulatory Submission data_analysis->end

A logical workflow for this compound stability assessment.

References

Preventing non-specific binding of Flovagatran in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Flovagatran in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving it?

This compound (also known as TGN 255) is a potent and reversible small molecule inhibitor of thrombin, with a Ki of 9 nM.[1][2] Its chemical structure, C27H36BN3O7, is characterized by a dipeptide-like backbone and a boronic acid moiety.[3] This combination of features, including hydrophobic regions and the reactive boronic acid group, can lead to non-specific binding (NSB) in various assay systems. NSB can cause inaccurate measurements of binding affinity, potency, and kinetics, leading to misleading results.

Q2: What are the primary drivers of non-specific binding for a molecule like this compound?

Based on its chemical structure, the primary drivers of non-specific binding for this compound are likely:

  • Hydrophobic Interactions: The peptide-like structure contains non-polar regions that can interact non-specifically with hydrophobic surfaces of microplates, sensor chips, and other assay components.[4]

  • Ionic Interactions: The presence of charged groups can lead to electrostatic interactions with oppositely charged surfaces. The overall charge of this compound will be dependent on the pH of the assay buffer.

  • Boronic Acid Interactions: Boronic acids are known to form reversible covalent bonds with diols (present in sugars and some buffers) and nucleophilic amino acid residues like serine, which can be present on protein surfaces.[3][5][6][7] This can lead to a specific type of non-specific binding to assay components or target-unrelated proteins.

Q3: What are the general strategies to mitigate non-specific binding?

Several general strategies can be employed to reduce non-specific binding in assays:[1][8]

  • Buffer Optimization: Adjusting the pH and ionic strength of the assay buffer can minimize electrostatic interactions.

  • Blocking Agents: The addition of proteins, detergents, or polymers can block unoccupied sites on the assay surface, preventing the analyte from binding non-specifically.

  • Use of Low-Binding Surfaces: Utilizing microplates and other consumables specifically designed to reduce protein and small molecule binding can be effective.[2]

Troubleshooting Guides

This section provides specific troubleshooting guidance for common assays where non-specific binding of this compound may be encountered.

General Troubleshooting Workflow

This workflow can be applied to diagnose and address non-specific binding issues across different assay platforms.

G cluster_0 Phase 1: Identify NSB cluster_1 Phase 2: Initial Mitigation cluster_2 Phase 3: Advanced Mitigation A High background signal or poor reproducibility observed B Perform NSB control experiment (e.g., no target protein) A->B C Is significant NSB present? B->C D Optimize Buffer Conditions (pH, Salt Concentration) C->D Yes M Proceed with main experiment C->M No E Add a general blocking agent (e.g., BSA or Casein) D->E F Re-run NSB control experiment E->F G Is NSB reduced? F->G H Add a non-ionic surfactant (e.g., Tween-20) G->H No G->M Yes I Test alternative blocking agents (e.g., polymers, different proteins) H->I J Consider assay surface modification I->J K Re-run NSB control experiment J->K L Is NSB at an acceptable level? K->L L->M Yes N Further optimization needed L->N No G cluster_off_target Potential Off-Target Interactions This compound This compound Thrombin Thrombin (Target) This compound->Thrombin Inhibition Other_Serine_Proteases Other Serine Proteases This compound->Other_Serine_Proteases Non-specific Inhibition? Cell_Surface_Diols Cell Surface Glycoproteins (Diols) This compound->Cell_Surface_Diols Reversible Covalent Bonding? Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot_Formation Clot Formation Fibrin->Clot_Formation

References

Navigating Flovagatran Dosage Across Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Flovagatran (TGN 255), a potent and reversible direct thrombin inhibitor, in various animal models. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental procedures, with a focus on species-specific dosage adjustments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for canines?

For canines undergoing procedures such as cardiopulmonary bypass, a recommended effective dosage regimen is a 2.5-mg/kg intravenous bolus followed by a continuous infusion of 10 mg/kg/h.[1] It is crucial to monitor coagulation parameters throughout the experiment to ensure adequate anticoagulation.

Q2: How does the dosage of this compound differ between animal species?

Currently, detailed dosage information for this compound has primarily been established in canine models. Due to significant inter-species variations in drug metabolism and pharmacokinetics, it is not advisable to directly extrapolate canine dosages to other species. Factors such as body surface area, metabolic rate, and hepatic enzyme activity can greatly influence the required dosage.

Q3: What are the key pharmacokinetic considerations when using this compound in a new animal model?

When establishing a this compound dosage for a new species, it is critical to conduct preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies. Key parameters to determine include:

  • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which the drug distributes into body tissues.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Understanding these parameters will enable a more rational approach to dose selection and adjustment.

Q4: Are there known species-specific differences in the metabolism of direct thrombin inhibitors?

Yes, significant species-specific differences exist in the metabolism of many drugs, including anticoagulants. The cytochrome P450 (CYP) enzyme system, which plays a crucial role in drug metabolism, varies considerably among species in terms of both expression levels and specific enzyme isoforms. This can lead to different rates of drug clearance and the formation of different metabolites, impacting both efficacy and toxicity.

Troubleshooting Guide

Problem: Inadequate anticoagulation is observed in my animal model despite administering the recommended canine dose.

  • Possible Cause: The animal species you are using may have a faster clearance rate or a larger volume of distribution for this compound compared to dogs.

  • Solution:

    • Increase the infusion rate incrementally while closely monitoring coagulation parameters (e.g., activated clotting time - ACT, activated partial thromboplastin time - aPTT).

    • Consider administering a higher initial bolus dose.

    • Conduct a pilot pharmacokinetic study to determine the specific parameters for your animal model.

Problem: Excessive bleeding or hemorrhagic complications are observed.

  • Possible Cause: The animal species may have a slower clearance rate of this compound, leading to drug accumulation and excessive anticoagulation. A high-dose regimen of a 5-mg/kg bolus and an infusion of 20 mg/kg/h has been shown to cause hemorrhagic and paradoxical thrombogenic effects in dogs.[1]

  • Solution:

    • Immediately stop the this compound infusion.

    • Administer supportive care as needed, which may include fresh frozen plasma or other pro-hemostatic agents.

    • For future experiments in this species, start with a significantly lower dose and perform a dose-escalation study to find the optimal therapeutic window.

Problem: How do I monitor the anticoagulant effect of this compound?

  • Solution: Standard coagulation assays can be used to monitor the effects of this compound. These include:

    • Activated Clotting Time (ACT)

    • Activated Partial Thromboplastin Time (aPTT)

    • Thrombin Time (TT)

    • Plasma levels of the active metabolite of this compound, TRI 50c, can also be measured and correlated with coagulation monitoring.[1]

Data Presentation

Currently, comprehensive, directly comparable pharmacokinetic data for this compound across multiple species is limited in the public domain. The table below summarizes the available dosage information for canines. Researchers are strongly encouraged to generate species-specific data.

SpeciesDosage RegimenRoute of AdministrationNotes
Canine (Dog)2.5 mg/kg bolus + 10 mg/kg/h infusionIntravenousEffective for anticoagulation during cardiopulmonary bypass with minimal post-operative blood loss.[1]
Canine (Dog)5 mg/kg bolus + 20 mg/kg/h infusionIntravenousHigh-dose regimen that can lead to hemorrhagic and paradoxical thrombogenic effects.[1]

Experimental Protocols

Key Experiment: Evaluation of this compound in a Canine Cardiopulmonary Bypass (CPB) Model

This protocol is based on the study by Nelson DA, et al. (2008).[1]

  • Animal Model: Mongrel dogs.

  • Anesthesia and Instrumentation: Anesthetize the animals and surgically instrument them for CPB, including cannulation of the femoral artery and vein, and placement of monitoring catheters.

  • Baseline Measurements: Collect baseline blood samples for coagulation parameters (ACT, aPTT, etc.).

  • This compound Administration:

    • Administer an initial intravenous bolus of this compound (e.g., 2.5 mg/kg).

    • Immediately following the bolus, begin a continuous intravenous infusion of this compound (e.g., 10 mg/kg/h).

  • Cardiopulmonary Bypass: Initiate and maintain CPB for a predetermined duration (e.g., 90 minutes).

  • Monitoring:

    • Monitor coagulation parameters at regular intervals throughout the CPB procedure.

    • Continuously monitor hemodynamic parameters.

    • Collect blood samples for determination of plasma concentrations of this compound and its active metabolite (TRI 50c).

  • Post-CPB: Wean the animal from CPB, administer protamine if necessary for heparin reversal in control groups, and monitor for post-operative bleeding.

Visualizations

Coagulation_Cascade_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow start Animal Preparation & Instrumentation baseline Baseline Blood Sampling start->baseline bolus This compound Bolus Administration baseline->bolus infusion Continuous Infusion bolus->infusion cpb Cardiopulmonary Bypass infusion->cpb monitoring Coagulation & Hemodynamic Monitoring cpb->monitoring post_cpb Post-CPB Weaning & Observation cpb->post_cpb end Data Analysis post_cpb->end

Caption: Experimental workflow for evaluating this compound in a canine CPB model.

References

Technical Support Center: Interpreting Unexpected Results in Flovagatran Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Flovagatran.

Frequently Asked Questions (FAQs)

Q1: We observed a prolonged activated partial thromboplastin time (aPTT) that is significantly longer than expected for the calculated concentration of this compound. What could be the cause?

A1: An unexpectedly prolonged aPTT can arise from several factors. Firstly, since this compound is a direct thrombin inhibitor, it can interfere with aPTT-based assays which are sensitive to thrombin inhibition. The degree of prolongation can also be reagent-dependent. Secondly, there could be an underestimation of the actual concentration of this compound in your sample. Lastly, the presence of other anticoagulants or underlying coagulopathies in the plasma sample could contribute to this effect.

Q2: Our prothrombin time (PT) results show variability when testing samples containing this compound. Why is this happening?

A2: Prothrombin time (PT) assays can show variable sensitivity to direct thrombin inhibitors like this compound, depending on the specific reagents used in the assay.[1] This variability can lead to inconsistent results. It is also possible that the concentration of this compound is at the lower limit of detection for your specific PT assay, leading to greater imprecision.

Q3: We are seeing unexpected results in a chromogenic anti-Xa assay after administering this compound. Is this expected?

A3: this compound is a direct thrombin inhibitor (Factor IIa inhibitor), not a direct Factor Xa inhibitor.[2][3] Therefore, it should not directly interfere with a chromogenic anti-Xa assay. If you observe unexpected results, it is crucial to rule out contamination with a Factor Xa inhibitor or the presence of another substance in your sample that could be interfering with the assay. However, some studies suggest that very high concentrations of direct thrombin inhibitors might cause minor, likely clinically insignificant, interference in some anti-Xa assays.

Q4: Can this compound affect fibrinogen level measurements?

A4: Yes, direct thrombin inhibitors can interfere with certain methods of fibrinogen measurement. Specifically, the Clauss fibrinogen assay, which is based on the rate of clot formation after the addition of a high concentration of thrombin, can be affected. The presence of a thrombin inhibitor like this compound can lead to an underestimation of fibrinogen levels.[4]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpectedly High aPTT Prolongation

This guide provides a step-by-step approach to investigate aPTT results that are higher than anticipated.

Symptoms:

  • aPTT values are significantly prolonged beyond the expected range for the known concentration of this compound.

  • High variability in aPTT results between sample replicates.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Reagent Sensitivity 1. Review the manufacturer's insert for your aPTT reagent to check for known interferences with direct thrombin inhibitors. 2. Consider performing a validation study with a different aPTT reagent to assess for variability.
Incorrect Drug Concentration 1. Verify the preparation and dilution calculations for your this compound stock solution and experimental samples. 2. If possible, measure the concentration of this compound in your samples using a validated analytical method (e.g., LC-MS/MS).
Sample Integrity 1. Ensure plasma samples were correctly collected (e.g., proper anticoagulant, correct fill volume). 2. Centrifuge samples appropriately to obtain platelet-poor plasma.
Presence of Other Inhibitors 1. Review the experimental design to ensure no other anticoagulants were introduced. 2. If using animal models, consider the possibility of an underlying coagulopathy.
Guide 2: Investigating Inconsistent Prothrombin Time (PT) Results

Use this guide to troubleshoot and understand variability in your PT assay results.

Symptoms:

  • Wide range of PT values for the same concentration of this compound.

  • Poor correlation between this compound concentration and PT prolongation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Low Assay Sensitivity 1. Consult literature or reagent manufacturer data on the sensitivity of your specific PT reagent to direct thrombin inhibitors. 2. Consider using a more sensitive assay for quantifying this compound's anticoagulant effect, such as a diluted thrombin time (dTT) or ecarin clotting time (ECT).
Reagent Variability 1. Ensure consistent lot numbers of PT reagents are used throughout a single experiment. 2. Perform quality control checks with known standards to ensure reagent performance.
Pre-analytical Variables 1. Standardize sample handling and processing times. 2. Ensure accurate pipetting and mixing of reagents and samples.

Data Presentation

Table 1: Key Pharmacological Properties of this compound

Parameter Value Reference
Synonyms TGN 255[5]
Mechanism of Action Potent and reversible thrombin inhibitor[5][6]
Inhibitory Constant (Ki) 9 nM[5][6]
Therapeutic Area Arterial and venous thrombosis (research)[5]
Development Status Discontinued[2][3]

Table 2: Common Effects of Direct Thrombin Inhibitors on Coagulation Assays

Assay Expected Effect Potential for Unexpected Results
aPTT ProlongedHigh; reagent-dependent variability
PT Prolonged (variable)High; reagent-dependent sensitivity
Thrombin Time (TT) Markedly ProlongedLow; very sensitive to direct thrombin inhibitors
Chromogenic Anti-Xa No significant effectLow; interference is rare
Clauss Fibrinogen Falsely decreased levelsModerate; depends on drug concentration

Experimental Protocols

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines a standard method for measuring the aPTT in plasma samples containing this compound.

1. Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator and phospholipids (aPTT reagent) and calcium chloride to citrated plasma. This assesses the integrity of the intrinsic and common coagulation pathways.

2. Materials:

  • Citrated platelet-poor plasma (PPP) samples (control and containing this compound)

  • aPTT reagent (e.g., containing silica as a contact activator)

  • 25 mM Calcium Chloride (CaCl2), pre-warmed to 37°C

  • Coagulometer

  • Calibrated pipettes

3. Procedure:

  • Pipette 50 µL of PPP into a coagulometer cuvette.

  • Add 50 µL of the aPTT reagent to the cuvette.

  • Incubate the plasma-reagent mixture for 3-5 minutes at 37°C (incubation time may vary depending on the reagent).

  • Forcibly add 50 µL of pre-warmed CaCl2 to the cuvette to initiate the clotting reaction.

  • The coagulometer will automatically start a timer and detect the formation of a fibrin clot, recording the time in seconds.

4. Interpretation: The aPTT is prolonged in the presence of this compound due to its inhibition of thrombin. The degree of prolongation is generally dose-dependent.

Mandatory Visualization

Flovagatran_Mechanism_of_Action cluster_coagulation_cascade Coagulation Cascade cluster_drug_action This compound Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Polymerization This compound This compound This compound->Thrombin Inhibition (Ki = 9 nM)

Caption: Mechanism of action of this compound as a direct thrombin inhibitor.

Troubleshooting_Workflow Start Unexpected aPTT Prolongation Check_Concentration Verify this compound Concentration Start->Check_Concentration Concentration_Correct Concentration Correct? Check_Concentration->Concentration_Correct Review_Reagent Review aPTT Reagent Specifications Reagent_Interference Reagent Interference Known? Review_Reagent->Reagent_Interference Assess_Sample Assess Sample Integrity Sample_OK Sample Integrity OK? Assess_Sample->Sample_OK Concentration_Correct->Review_Reagent Yes Remake_Solutions Remake Solutions & Re-test Concentration_Correct->Remake_Solutions No Reagent_Interference->Assess_Sample No Use_Different_Reagent Use Different aPTT Reagent Reagent_Interference->Use_Different_Reagent Yes Recollect_Sample Recollect/Reprocess Sample Sample_OK->Recollect_Sample No Result_Explained Result Explained Sample_OK->Result_Explained Yes Remake_Solutions->Result_Explained Use_Different_Reagent->Result_Explained Recollect_Sample->Result_Explained

Caption: Troubleshooting workflow for unexpected aPTT prolongation.

References

Technical Support Center: Improving the Therapeutic Index of Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boronic acid inhibitors. The information is designed to help overcome common experimental challenges and improve the therapeutic index of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when working with boronic acid inhibitors?

A1: Researchers often face challenges related to:

  • Off-target effects: Boronic acids can interact with other serine proteases or proteins with active site serine or threonine residues.

  • Toxicity: Off-target binding and cellular stress can lead to cytotoxicity.[1][2]

  • Poor solubility: Many boronic acid inhibitors are hydrophobic, making them difficult to dissolve in aqueous buffers.[3]

  • Instability: The boronic acid moiety can be susceptible to oxidation and hydrolysis.[4]

  • Delivery: Efficiently delivering the inhibitor to the target cells or tissues can be challenging.

Q2: How can I minimize off-target effects of my boronic acid inhibitor?

A2: Minimizing off-target effects is crucial for improving the therapeutic index. Strategies include:

  • Rational Design: Modify the inhibitor's structure to enhance specificity for the target enzyme's active site.

  • Dose Optimization: Use the lowest effective concentration of the inhibitor to reduce the likelihood of binding to off-targets.

  • Use of Reversible Covalent Inhibitors: These inhibitors can offer a more tailored reactivity, potentially minimizing off-target effects.[5]

  • Control Experiments: Include negative controls (e.g., inactive epimer of the inhibitor) and assess the effects on a panel of related enzymes to identify potential off-targets.

Q3: My boronic acid inhibitor shows toxicity in cell culture. What are the potential causes and how can I troubleshoot this?

A3: Toxicity can arise from on-target effects (if the target is essential for normal cell function) or off-target effects. To troubleshoot:

  • Confirm On-Target Toxicity: Use techniques like siRNA or CRISPR to knock down the target protein and see if it phenocopies the inhibitor's toxic effects.

  • Assess Off-Target Liability: As mentioned in Q2, test for activity against a panel of other relevant enzymes.

  • Evaluate Cellular Stress Pathways: Use assays to check for markers of apoptosis (e.g., caspase activation), oxidative stress, or unfolded protein response.

  • Modify Delivery Vehicle: The solvent or vehicle used to deliver the inhibitor might be contributing to toxicity. Test different formulations.

  • Structure-Toxicity Relationship Studies: Synthesize and test analogs of your inhibitor to identify moieties associated with toxicity.

Troubleshooting Guides

Problem 1: Poor Solubility of the Boronic Acid Inhibitor

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers (e.g., PBS).

  • Precipitation of the compound during the experiment.

  • Inconsistent results between experiments.

Possible Causes:

  • The inhibitor has a hydrophobic chemical structure.

  • The pH of the buffer is not optimal for solubility. Boronic acids have a pKa around 9, and their solubility can be pH-dependent.

  • The compound has poor aqueous stability, leading to degradation and precipitation.

Solutions:

  • Co-solvents: Use a small percentage of an organic co-solvent like DMSO or ethanol. Always test the tolerance of your cells or enzyme to the chosen co-solvent.

  • pH Adjustment: For some boronic acids, adjusting the pH of the buffer can improve solubility.

  • Formulation Strategies: Consider using cyclodextrins or liposomes to encapsulate the inhibitor and improve its solubility and delivery.[6]

  • Structural Modification: Synthesize more soluble analogs by introducing polar functional groups. For example, ortho-hydroxymethyl phenylboronic acid has been shown to have improved aqueous solubility.[3]

Problem 2: Instability of the Boronic Acid Inhibitor in Solution

Symptoms:

  • Loss of inhibitory activity over time.

  • Inconsistent results, especially in longer-term experiments.

  • Appearance of degradation products in LC-MS analysis.

Possible Causes:

  • Oxidative Instability: The boronic acid moiety is susceptible to oxidation by reactive oxygen species (ROS).[4]

  • Hydrolysis: Boronate esters, often used as prodrugs, can hydrolyze to the active boronic acid. The stability of these esters can vary.

  • Photodegradation: Some compounds may be sensitive to light.

Solutions:

  • Antioxidants: Include antioxidants in your buffers, but ensure they do not interfere with your assay.

  • Protect from Light: Store stock solutions and conduct experiments in the dark or in amber vials.

  • Fresh Solutions: Prepare fresh working solutions of the inhibitor for each experiment.

  • Structural Stabilization: Certain structural modifications, like the introduction of a pendant carboxyl group to form a boralactone, can significantly increase oxidative stability.[4]

  • Use of Boronate Esters: While they can hydrolyze, pinacol esters are often used to enhance the stability of boronic acids during storage and handling.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various boronic acid inhibitors against different targets.

InhibitorTargetAssay SystemIC50 (nM)Ki (nM)Reference
Proteasome Inhibitors
Bortezomib20S Proteasome (human)Enzyme Assay9.6-[7]
Compound 66 ProteasomeEnzyme Assay1.1-[8]
Compound 66 HDACEnzyme Assay255-[8]
β-Lactamase Inhibitors
Compound 10a AmpCEnzyme Assay-140[9]
Compound 5 KPC-2Enzyme Assay-730[9]
Warhead 3 AmpCEnzyme Assay-700[9]
Warhead 3 KPC-2Enzyme Assay-2300[9]
HDAC Inhibitors
Compound (S)-18 HDACEnzyme Assay--[10]
Compound (S)-20 HDACEnzyme Assay--[10]
Compound (S)-21 HDACEnzyme Assay--[10]

Note: IC50 and Ki values are highly dependent on the specific experimental conditions (e.g., substrate concentration). For direct comparison, it is essential to consult the original publications.[11][12]

Experimental Protocols

Protocol 1: In-solution Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[13][14]

Materials:

  • Purified 20S or 26S proteasome

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP for 26S)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Boronic acid inhibitor

  • Proteasome inhibitor control (e.g., MG-132)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 350/440 nm for AMC)

Procedure:

  • Prepare serial dilutions of the boronic acid inhibitor and the control inhibitor (MG-132) in Proteasome Assay Buffer.

  • In a 96-well plate, add the diluted inhibitors to the appropriate wells. Include wells with buffer only (no inhibitor control) and wells with a known proteasome inhibitor (positive control for inhibition).

  • Add the purified proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 20-100 µM) to all wells.

  • Immediately measure the fluorescence at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

  • Calculate the rate of substrate hydrolysis (increase in fluorescence over time).

  • Plot the rate of hydrolysis against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Uptake Assay

This protocol quantifies the internalization of a boronic acid inhibitor into cultured cells.[15]

Materials:

  • Cultured cells (adherent or suspension)

  • Radiolabeled or fluorescently-labeled boronic acid inhibitor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with HEPES, pH 7.4)

  • 96-well cell culture plates

  • Scintillation counter or fluorescence plate reader

  • Lysis buffer (if required)

Procedure:

  • Seed cells in a 96-well plate and grow to near confluence.

  • On the day of the assay, remove the growth medium and wash the cells with assay buffer.

  • Add assay buffer containing different concentrations of the labeled boronic acid inhibitor to the wells. Include wells with a known uptake inhibitor or unlabeled inhibitor in excess to determine non-specific binding/uptake.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the amount of internalized inhibitor in the cell lysate using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently-labeled compounds).

  • Normalize the uptake to the protein concentration in each well.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Inhibitor Boronic Acid Inhibitor Treatment Cell Treatment Inhibitor->Treatment Cells Cell Line Cells->Treatment Assay Assay Reagents Measurement Data Measurement Assay->Measurement Incubation Incubation Treatment->Incubation Incubation->Measurement Normalization Data Normalization Measurement->Normalization IC50 IC50/Ki Calculation Normalization->IC50 Conclusion Conclusion IC50->Conclusion

Figure 1. A generalized experimental workflow for evaluating boronic acid inhibitors.

troubleshooting_workflow Start Inconsistent/Negative Experimental Results CheckSolubility Is the inhibitor fully dissolved? Start->CheckSolubility ImproveSolubility Improve Solubility: - Use co-solvents - Adjust pH - Use formulation aids CheckSolubility->ImproveSolubility No CheckStability Is the inhibitor stable in the assay buffer? CheckSolubility->CheckStability Yes ImproveSolubility->CheckSolubility ImproveStability Improve Stability: - Prepare fresh solutions - Protect from light - Add antioxidants CheckStability->ImproveStability No CheckActivity Does the inhibitor show activity against the target? CheckStability->CheckActivity Yes ImproveStability->CheckStability OptimizeAssay Optimize Assay Conditions: - Check enzyme/cell health - Verify substrate concentration CheckActivity->OptimizeAssay No Success Successful Experiment CheckActivity->Success Yes OptimizeAssay->CheckActivity

Figure 2. A decision tree for troubleshooting common experimental issues.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Ubiquitin-Proteasome Pathway cluster_downstream Downstream Events Signal External/Internal Signal Target Target Protein Signal->Target Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb Polyubiquitinated Target Protein E3->PolyUb Target->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation Response Cellular Response Degradation->Response Inhibitor Boronic Acid Proteasome Inhibitor Inhibitor->Proteasome

Figure 3. Inhibition of the ubiquitin-proteasome pathway by boronic acid inhibitors.

References

Technical Support Center: Enhancing the Half-Life of Flovagatran

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flovagatran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to extending the in vivo half-life of this potent, reversible thrombin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound?

Currently, the specific pharmacokinetic parameters for this compound, including its half-life, are not publicly available in detail.[1] However, first-generation small-molecule direct thrombin inhibitors, which are often peptide-like in nature, are typically characterized by rapid hepato-biliary clearance and short half-lives, often requiring intravenous infusion to maintain therapeutic concentrations.[2] It is therefore a reasonable starting hypothesis that this compound may have a short half-life, making half-life extension strategies critical for developing it as a therapeutic agent.

Q2: What are the primary reasons a small-molecule thrombin inhibitor like this compound might have a short half-life?

There are several factors that can contribute to the short half-life of small-molecule drugs like this compound:

  • Rapid Metabolism: The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 system can chemically modify the drug, leading to its inactivation and subsequent excretion.[3][4]

  • Renal Clearance: Small, water-soluble molecules can be quickly filtered from the blood by the kidneys and excreted in the urine.

  • Proteolytic Degradation: For peptide-like molecules, proteases in the blood and tissues can break them down, reducing their activity and lifespan.[5]

Q3: What are the most promising general strategies to extend the half-life of this compound?

Several established strategies can be employed to prolong the circulation time of small-molecule drugs:

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the molecule increases its hydrodynamic volume, which can shield it from proteolytic enzymes and reduce renal clearance.[5]

  • Lipidation: Conjugating the drug with a lipid moiety, such as a fatty acid, can promote binding to serum albumin, which acts as a carrier and significantly extends the drug's half-life.

  • Formulation Strategies: Developing advanced formulations, such as liposomal encapsulation or subcutaneous depots, can control the release of the drug into the bloodstream over an extended period.

  • Structural Modification: Altering the chemical structure of this compound, for instance, by substituting certain amino acids with non-natural variants, can enhance its stability against enzymatic degradation.[6]

Troubleshooting Guides

Problem: My PEGylated this compound conjugate shows reduced in vitro activity.

  • Possible Cause: The PEG chain may be sterically hindering the binding of this compound to the active site of thrombin.

  • Troubleshooting Steps:

    • Vary the PEGylation Site: If the structure of this compound has multiple potential attachment points for PEG, experiment with different sites to find one that does not interfere with the binding domain.

    • Use a Linker: Introduce a linker molecule between this compound and the PEG chain to create more spatial separation.

    • Optimize PEG Size: Test different molecular weights of PEG. A smaller PEG chain might be sufficient to extend the half-life without significantly impacting activity.

Problem: The lipidated this compound conjugate has poor solubility.

  • Possible Cause: The addition of a long-chain fatty acid can significantly increase the hydrophobicity of the molecule, leading to aggregation and poor solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Formulation with Excipients: Use solubility-enhancing excipients, such as cyclodextrins or surfactants, in your formulation.

    • Optimize Lipid Chain Length: Experiment with shorter fatty acid chains to find a balance between albumin binding and solubility.

    • Co-solvent Systems: Investigate the use of co-solvent systems (e.g., ethanol/water, DMSO/water) for initial solubilization before further dilution.

Data Presentation

Table 1: Hypothetical Comparison of Half-Life Extension Strategies for this compound

StrategyModificationExpected Fold Increase in Half-Life (in vivo, rat model)Potential Challenges
PEGylation Covalent attachment of 20 kDa mPEG5 - 10Reduced in vitro potency, potential for immunogenicity.
Lipidation Conjugation with palmitic acid10 - 20Decreased solubility, potential for non-specific binding.
Liposomal Formulation Encapsulation in DMPC/Cholesterol liposomes8 - 15Complex manufacturing process, potential for instability.
Subcutaneous Depot Formulation in a biodegradable polymer matrix> 20Initial burst release, potential for local tissue reaction.

Experimental Protocols

Protocol 1: PEGylation of this compound

Objective: To covalently attach a 20 kDa methoxy-polyethylene glycol (mPEG) chain to this compound and purify the conjugate.

Materials:

  • This compound

  • mPEG-NHS ester (20 kDa)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Size-exclusion chromatography (SEC) system

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Methodology:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add a 3-fold molar excess of mPEG-NHS ester to the this compound solution.

  • Add a 5-fold molar excess of TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the PEGylated this compound conjugate using an SEC system to remove unreacted mPEG.

  • Further purify the conjugate and isolate the mono-PEGylated species using preparative RP-HPLC.

  • Characterize the final product by mass spectrometry and assess its purity by analytical RP-HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of unmodified this compound and a modified this compound conjugate.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Unmodified this compound

  • Modified this compound conjugate (e.g., PEGylated or lipidated)

  • Vehicle for administration (e.g., saline, PBS with 5% DMSO)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight before the study but allow free access to water.

  • Divide the rats into two groups (n=5 per group): one for unmodified this compound and one for the modified conjugate.

  • Administer a single intravenous (IV) bolus dose of the respective compound (e.g., 2 mg/kg) via the tail vein.

  • Collect blood samples (approximately 100 µL) from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation followed by centrifugation.

  • Quantify the concentration of the respective this compound species in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using non-compartmental analysis software.

Mandatory Visualizations

experimental_workflow cluster_modification Chemical Modification cluster_formulation Formulation Strategy PEGylation PEGylation Modified_this compound Modified this compound Conjugate/Formulation PEGylation->Modified_this compound Lipidation Lipidation Lipidation->Modified_this compound Liposomes Liposomal Encapsulation Liposomes->Modified_this compound Depot Subcutaneous Depot Depot->Modified_this compound This compound This compound This compound->PEGylation This compound->Lipidation This compound->Liposomes This compound->Depot PK_Study In Vivo Pharmacokinetic Study (Rat Model) Modified_this compound->PK_Study Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis Result Enhanced Half-Life Data_Analysis->Result

Caption: Workflow for enhancing and evaluating the half-life of this compound.

signaling_pathway cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by FXa/FVa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Polymerizes This compound This compound This compound->Inhibition Inhibition->Thrombin Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

References

Validation & Comparative

A Comparative Analysis of Flovagatran and Argatroban in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two direct thrombin inhibitors, flovagatran and argatroban, based on their performance in preclinical thrombosis models. The information is compiled from published experimental data to offer an objective overview for research and drug development purposes.

Introduction to this compound and Argatroban

This compound (TGN 255) is a potent, reversible direct thrombin inhibitor that was investigated for the prevention of thrombosis.[1][2] Argatroban is also a synthetic direct thrombin inhibitor and is clinically used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[3][4] Both molecules exert their anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.

Mechanism of Action: Direct Thrombin Inhibition

Both this compound and argatroban are direct thrombin inhibitors (DTIs). They bind directly to the catalytic site of thrombin, inhibiting its enzymatic activity. This action is independent of antithrombin III, a cofactor required for the anticoagulant activity of heparins. By inhibiting thrombin, these drugs block the final common pathway of the coagulation cascade, preventing the formation of fibrin, the primary component of a thrombus. The inhibition of thrombin also leads to reduced activation of platelets and other coagulation factors.[5]

G cluster_coagulation Coagulation Cascade cluster_inhibition Direct Thrombin Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Thrombus Formation Thrombus Formation Fibrin->Thrombus Formation This compound This compound This compound->Thrombin Inhibit Argatroban Argatroban Argatroban->Thrombin Inhibit

Mechanism of Action of Direct Thrombin Inhibitors.

Comparative Efficacy and Safety in Canine Thrombosis Models

Quantitative Data Summary
ParameterThis compound (TGN 255)ArgatrobanModel
Dosage Regimen 2.5 mg/kg bolus + 10 mg/kg/h infusion[6][7]30 µg/kg/min continuous infusion[3][8]Canine Cardiopulmonary Bypass
Anticoagulant Effect Elevated pharmacodynamic markers[6][7]Dose-dependent increase in Activated Clotting Time (ACT)[3][8]Canine Cardiopulmonary Bypass
Thrombosis Prevention Effective anticoagulation enabling successful CPB[6][7]Thrombus formation on CPB circuit surfaces appeared similar to heparin at 30 µg/kg/min[3][8]Canine Cardiopulmonary Bypass
Hemostasis Minimal post-operative blood loss at 2.5 mg/kg bolus + 10 mg/kg/h[6][7]Not explicitly reported in the CPB modelCanine Cardiopulmonary Bypass
Platelet Count No significant effect at high doses in conscious animals, but severe effects on functional platelets at high doses during CPB[6][7]Platelet count tended to be higher than with heparin[3][8]Canine Cardiopulmonary Bypass
Adverse Effects Hemorrhagic and paradoxical thrombogenic effects at high doses (5 mg/kg bolus + 20 mg/kg/h)[6][7]Clotting of the oxygenator has been reported in some cases[9]Canine Cardiopulmonary Bypass
Coronary Flow Not reportedDose-dependent increase in minimum coronary flow in a cyclic flow model[1]Canine Coronary Thrombosis
aPTT Not explicitly reported2-3 fold increase at antithrombotic doses in a cyclic flow model[1]Canine Coronary Thrombosis

Experimental Protocols

This compound in a Canine Cardiopulmonary Bypass Model

This protocol is based on the study by Nelson et al. (2008).[6][7]

  • Animal Model: The study was conducted in three phases using a total of 10 dogs. The final phase involved a simulated mitral valve repair.

  • Drug Administration: A lower dose regimen of a 2.5-mg/kg bolus of TGN 255 followed by a 10 mg/kg/h infusion was found to be optimal.[6][7] Higher doses (5-mg/kg bolus and 20 mg/kg/h infusion) were associated with adverse effects.[6][7]

  • Cardiopulmonary Bypass Circuit: Details of the specific CPB circuit are not provided in the abstract.

  • Monitoring: Pharmacodynamic markers, drug plasma levels, hematologic markers, and blood loss were determined. Point-of-care coagulation monitoring was also performed.[6][7]

  • Endpoints: The primary endpoints were effective anticoagulation to successfully complete the CPB procedure with minimal blood loss.[6][7]

Argatroban in a Canine Cardiopulmonary Bypass Model

This protocol is based on the study by Okazaki et al. (2004).[3][8]

  • Animal Model: Dogs underwent CPB for 2 hours.

  • Drug Administration: A continuous infusion of argatroban at a dose of 30 µg/kg/min was administered. A lower dose of 10 µg/kg/min was also tested.

  • Cardiopulmonary Bypass Circuit: A 16 Fr arterial-blood-return cannula was inserted into the ascending aorta and a 28 Fr venous drainage cannula was inserted into the right atrium.[8]

  • Monitoring: Activated whole-blood clotting time (ACT), thrombin-antithrombin III complex (TAT), platelet counts, and other coagulation and fibrinolysis parameters were measured. Thrombogenicity was evaluated by scanning electron microscopy (SEM) of the CPB circuit surfaces.[3][8]

  • Endpoints: The primary endpoints included achieving adequate anticoagulation (compared to heparin), effects on platelet count, and evidence of thrombus formation on the CPB circuit.[3][8]

G cluster_setup Experimental Setup cluster_procedure Cardiopulmonary Bypass Procedure cluster_analysis Post-Procedure Analysis Animal_Model Canine Model Anesthesia Anesthesia Induction Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., thoracotomy) Anesthesia->Surgical_Prep Anticoagulation Administer Anticoagulant (this compound or Argatroban) Surgical_Prep->Anticoagulation Cannulation Aortic and Atrial Cannulation Anticoagulation->Cannulation CPB_Initiation Initiate Cardiopulmonary Bypass Cannulation->CPB_Initiation Monitoring Continuous Monitoring (ACT, Blood Pressure, etc.) CPB_Initiation->Monitoring Blood_Sampling Blood Sample Collection (Coagulation assays, Platelet count) CPB_Initiation->Blood_Sampling CPB_Termination Wean from Bypass Monitoring->CPB_Termination Decannulation Decannulation CPB_Termination->Decannulation Circuit_Analysis CPB Circuit Inspection (Thrombus formation) CPB_Termination->Circuit_Analysis Data_Analysis Data Analysis and Comparison Blood_Sampling->Data_Analysis Circuit_Analysis->Data_Analysis

Generalized Experimental Workflow for Canine Cardiopulmonary Bypass.

Conclusion

Both this compound and argatroban have demonstrated effective anticoagulant properties in canine thrombosis models, particularly in the context of cardiopulmonary bypass. The available data suggests that at an optimized dose, this compound can provide effective anticoagulation with minimal bleeding complications.[6][7] However, a narrow therapeutic window is suggested by the observation of severe adverse effects at higher doses.[6][7] Argatroban has also been shown to be an effective anticoagulant in similar models, with a tendency to preserve platelet counts better than heparin.[3][8]

The lack of direct comparative studies makes it challenging to definitively conclude on the superiority of one agent over the other. The discontinuation of this compound's development may also be a factor for consideration. For researchers in this field, the data presented here can serve as a foundation for understanding the preclinical profiles of these two direct thrombin inhibitors. Further studies with a head-to-head design would be necessary for a conclusive comparison of their efficacy and safety.

References

A Comparative Guide to Flovagatran and Bivalirudin: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the available data: This guide provides a comparative overview of Flovagatran and Bivalirudin. It is crucial for the reader to understand that while Bivalirudin is a well-established anticoagulant with extensive clinical trial data, this compound's development was discontinued during Phase 2 clinical trials. Consequently, the available data for this compound is primarily from preclinical studies, and direct head-to-head clinical comparisons with Bivalirudin are unavailable. This guide will therefore compare the known mechanisms and preclinical data for this compound with the extensive clinical data available for Bivalirudin.

Mechanism of Action: Direct Thrombin Inhibition

Both this compound and Bivalirudin are classified as direct thrombin inhibitors (DTIs). They exert their anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade. Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot. It also activates other clotting factors and platelets. By inhibiting thrombin, these drugs prevent the formation of fibrin clots.

This compound (TGN 255) is a potent and reversible direct thrombin inhibitor with a reported inhibitor constant (Ki) of 9 nM.[1][2]

Bivalirudin , a synthetic analog of the natural anticoagulant hirudin, is also a reversible direct thrombin inhibitor. It binds to both the catalytic site and the anion-binding exosite of thrombin.[3][4]

Signaling Pathway of Direct Thrombin Inhibitors

The following diagram illustrates the central role of thrombin in the coagulation cascade and the mechanism of action of direct thrombin inhibitors like this compound and Bivalirudin.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FactorXIII Factor XIIIa Thrombin->FactorXIII Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Fibrin Clot Fibrin->Clot FactorXIII->Clot Cross-linking DTI Direct Thrombin Inhibitors (this compound, Bivalirudin) DTI->Thrombin Inhibition

Mechanism of Action of Direct Thrombin Inhibitors.

Experimental Protocols

The efficacy of direct thrombin inhibitors is evaluated through a series of in vitro and in vivo assays that measure their impact on blood coagulation.

Key Experimental Assays:
  • Activated Partial Thromboplastin Time (aPTT): This is a common coagulation assay used to monitor the effects of anticoagulants that affect the intrinsic pathway. Direct thrombin inhibitors prolong the aPTT in a concentration-dependent manner.

  • Ecarin Clotting Time (ECT): ECT is a more specific assay for measuring the activity of direct thrombin inhibitors. Ecarin is a snake venom enzyme that directly converts prothrombin to meizothrombin, which is then inhibited by DTIs. This assay is not affected by heparin.

  • Chromogenic Substrate Assays: These assays utilize a synthetic substrate that is cleaved by thrombin to produce a colored product. The rate of color development is inversely proportional to the concentration of the direct thrombin inhibitor.

  • Thrombin Time (TT): This test measures the time it takes for a clot to form in the plasma of a blood sample after an excess of thrombin has been added. It is highly sensitive to the presence of thrombin inhibitors.

The following diagram outlines a general workflow for the preclinical and clinical evaluation of direct thrombin inhibitors.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Assays (aPTT, ECT, TT, Chromogenic) animal_models Animal Models (e.g., Canine Cardiopulmonary Bypass) in_vitro->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd phase1 Phase 1 (Safety, PK/PD in healthy volunteers) pk_pd->phase1 phase2 Phase 2 (Dose-ranging, Efficacy in patients) phase1->phase2 phase3 Phase 3 (Large-scale efficacy and safety) phase2->phase3

General Experimental Workflow for DTI Evaluation.

Data Presentation

The following tables summarize the available pharmacokinetic and efficacy data for this compound and Bivalirudin.

Table 1: Pharmacokinetic Properties
ParameterThis compound (in dogs)[4]Bivalirudin (in humans)[3]
Half-life ~1.6 hours25 minutes (normal renal function)
Route of Administration IntravenousIntravenous
Protein Binding Not specifiedDoes not bind to plasma proteins (other than thrombin)
Metabolism Not specifiedProteolytic cleavage
Elimination Rapidly cleared from systemic circulationPrimarily renal

Note: this compound data is from a preclinical study in canines and may not be directly comparable to human data for Bivalirudin.

Table 2: Efficacy and Safety Data Summary

This compound (Preclinical Data in a Canine Cardiopulmonary Bypass Model) [3][4]

Dose RegimenKey Findings
5 mg/kg bolus + 20 mg/kg/h infusionElevated pharmacodynamic markers, but produced hemorrhagic and paradoxical thrombogenic effects.
2.5 mg/kg bolus + 10 mg/kg/h infusionProvided effective anticoagulation with minimal post-operative blood loss.

Bivalirudin (Selected Clinical Trial Data in Percutaneous Coronary Intervention - PCI)

Clinical Outcome (30 days)BivalirudinHeparinOdds Ratio (95% CI)p-valueReference
Death 1.3%1.2%1.09 (0.83-1.41)0.54[5]
Major Bleeding 2.8%5.2%0.57 (0.40-0.80)0.001[5]
Myocardial Infarction 3.4%3.2%1.10 (0.83-1.46)0.50[5]
Definite Stent Thrombosis 1.0%0.5%2.09 (1.26-3.47)0.005[5]

Data from a meta-analysis of 10 randomized trials including 18,065 PCI patients without planned use of GPI.[5]

Summary

This compound and Bivalirudin share a common mechanism of action as direct thrombin inhibitors. Preclinical data for this compound suggested it was a potent anticoagulant.[1] However, its clinical development was halted, limiting the availability of human efficacy and safety data.

In contrast, Bivalirudin has been extensively studied in large-scale clinical trials and is an established anticoagulant in the setting of percutaneous coronary intervention.[3][6] Clinical evidence demonstrates that while Bivalirudin shows a comparable risk of death and myocardial infarction to heparin, it significantly reduces the risk of major bleeding.[5] However, an increased risk of acute stent thrombosis with bivalirudin has been noted in some studies.[5]

For researchers and drug development professionals, the divergent paths of these two direct thrombin inhibitors underscore the complexities of translating preclinical potential into clinical success. While both molecules effectively target thrombin, the comprehensive clinical data for Bivalirudin provides a robust evidence base for its use, a level of evidence that was not achieved for this compound.

References

Head-to-Head Comparison: Flovagatran and Dabigatran in Anticoagulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two direct thrombin inhibitors reveals a stark contrast in their development and available data. While dabigatran has emerged as a widely studied and clinically established anticoagulant, flovagatran's journey from a promising candidate to its apparent discontinuation leaves a significant data void, making a direct, evidence-based comparison challenging.

This guide provides a detailed analysis of this compound and dabigatran, tailored for researchers, scientists, and drug development professionals. The comparison will highlight the known preclinical and clinical data for both compounds, underscoring the extensive body of evidence supporting dabigatran and the limited information available for this compound.

Mechanism of Action: Targeting Thrombin

Both this compound and dabigatran are direct thrombin inhibitors (DTIs). They exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking the formation of a thrombus.

cluster_coagulation Coagulation Cascade cluster_inhibitors Direct Thrombin Inhibitors Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits

Figure 1. Mechanism of action of this compound and Dabigatran in the coagulation cascade.

Preclinical Data: A Tale of Two Trajectories

The preclinical data available for this compound is sparse compared to the extensive characterization of dabigatran.

ParameterThis compound (TGN 255)Dabigatran
Target Thrombin (Factor IIa)Thrombin (Factor IIa)
Potency (Ki) 9 nM[1]4.5 nM[2]
Animal Models Anticoagulant effects observed in a canine cardiopulmonary bypass model.[1]Extensive studies in various animal models for thrombosis prevention and treatment.
Pharmacokinetics Limited publicly available data.Well-characterized profile including bioavailability, half-life, and metabolism.
Safety Profile Limited publicly available data.Extensively studied, with known bleeding risks.

Experimental Protocol: In Vitro Thrombin Inhibition Assay (General)

A typical experimental protocol to determine the inhibitor constant (Ki) for a direct thrombin inhibitor would involve the following steps:

  • Reagents and Materials: Purified human α-thrombin, a chromogenic thrombin substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with polyethylene glycol), and the test inhibitor (this compound or dabigatran) at various concentrations.

  • Assay Procedure:

    • Thrombin is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.

    • The reaction is initiated by adding the chromogenic substrate.

    • The rate of substrate cleavage, which is proportional to thrombin activity, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities are plotted against the inhibitor concentrations.

    • The data are fitted to the Morrison equation for tight-binding inhibitors to determine the IC50 value.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Clinical Development: Divergent Paths

The clinical development pathways of this compound and dabigatran represent two extremes. Dabigatran has undergone rigorous clinical evaluation, leading to its approval for various indications, while this compound's clinical program appears to have been terminated.

This compound (TGN 255):

In 2007, Trigen Holdings AG announced that the Investigational New Drug (IND) application for this compound was open, with the intention to initiate a Phase III registration program to study its ability to prevent thrombosis in the extracorporeal circuit of hemodialysis patients[3]. However, there is no publicly available data from this or any other clinical trial for this compound. The company Trigen Holdings LLC later merged with Osmotica Holdings Corp Ltd in 2016, and information regarding the development of this compound ceased to be in the public domain[4][5]. The reasons for the apparent discontinuation of its development are not publicly known.

Dabigatran:

Dabigatran, administered as the prodrug dabigatran etexilate, has been extensively studied in large-scale Phase III clinical trials.

TrialIndicationComparatorKey Outcomes
RE-LY Stroke prevention in non-valvular atrial fibrillationWarfarinDabigatran 150 mg twice daily was superior to warfarin in preventing stroke and systemic embolism; dabigatran 110 mg twice daily was non-inferior. Both doses had lower rates of intracranial hemorrhage.[6]
RE-COVER & RE-COVER II Treatment of acute venous thromboembolism (VTE)WarfarinDabigatran was non-inferior to warfarin for the prevention of recurrent VTE with a similar risk of major bleeding.
RE-MEDY & RE-SONATE Secondary prevention of VTEWarfarin & PlaceboDabigatran was effective for the long-term prevention of VTE.
RE-NOVATE & RE-NOVATE II Prevention of VTE after hip replacement surgeryEnoxaparinDabigatran was non-inferior to enoxaparin in preventing VTE.[7]
RE-MODEL Prevention of VTE after knee replacement surgeryEnoxaparinDabigatran was non-inferior to enoxaparin.[6]

Pharmacokinetics and Safety Profile

The pharmacokinetic and safety profiles of dabigatran are well-established through extensive clinical use and research. For this compound, such data is not publicly available.

Dabigatran Pharmacokinetic Profile

ParameterValue
Bioavailability ~6.5% (for the etexilate prodrug)
Time to Peak Plasma Concentration ~2 hours
Plasma Half-life 12-17 hours
Metabolism Converted from the prodrug dabigatran etexilate to the active form, dabigatran. Minimal metabolism by cytochrome P450 enzymes.
Excretion Primarily renal (~80%)

Dabigatran Safety Profile

  • Bleeding: As with all anticoagulants, the most common side effect is bleeding. The risk of major bleeding is comparable to or lower than warfarin, depending on the dose and patient population. Notably, there is a lower risk of intracranial hemorrhage compared to warfarin.

  • Gastrointestinal Side Effects: Dyspepsia is a common side effect.

  • Reversal Agent: Idarucizumab is a specific reversal agent for dabigatran, providing a crucial safety advantage in cases of major bleeding or emergency surgery.

For this compound, the lack of clinical data means its safety profile in humans remains unknown. The discontinuation of other direct thrombin inhibitors, such as ximelagatran due to liver toxicity, highlights the potential for unforeseen adverse effects that can only be identified through rigorous clinical trials.

Experimental Workflow: From Discovery to Clinical Use

The typical workflow for the development of a novel anticoagulant illustrates the stages that dabigatran has successfully navigated and where this compound's progress appears to have halted.

cluster_this compound This compound Development cluster_dabigatran Dabigatran Development Discovery Drug Discovery & Preclinical Testing Phase1 Phase I (Safety in Healthy Volunteers) Discovery->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval PostMarket Post-marketing Surveillance Approval->PostMarket F_Discovery Preclinical Data (Limited) F_Phase3_Planned Phase III Planned (Data Unavailable) F_Discovery->F_Phase3_Planned Development Halted? D_Discovery Extensive Preclinical Data D_Phase1 Successful Phase I D_Discovery->D_Phase1 D_Phase2 Successful Phase II D_Phase1->D_Phase2 D_Phase3 Successful Phase III Trials D_Phase2->D_Phase3 D_Approval Approved for Multiple Indications D_Phase3->D_Approval D_PostMarket Ongoing Monitoring D_Approval->D_PostMarket

Figure 2. Comparative development workflow of this compound and Dabigatran.

Conclusion

The head-to-head comparison of this compound and dabigatran is fundamentally limited by the profound disparity in available data. Dabigatran is a well-established direct thrombin inhibitor with a robust portfolio of preclinical and clinical evidence supporting its efficacy and defining its safety profile for several indications. In contrast, this compound, despite showing promise in early preclinical studies as a potent thrombin inhibitor, has not had its clinical development progress transparently in the public domain. The reasons for its apparent discontinuation are unknown, but the absence of published clinical trial data prevents any meaningful assessment of its clinical utility and safety in comparison to dabigatran.

For researchers and drug development professionals, the story of these two molecules serves as a case study in the complexities and uncertainties of the pharmaceutical development pipeline. While both originated from the same mechanistic class, only dabigatran has successfully navigated the rigorous path to becoming a valuable therapeutic option for patients requiring anticoagulation.

References

In Vitro Comparison of Direct Thrombin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various direct thrombin inhibitors (DTIs). The information presented, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support informed decisions in anticoagulant drug research and development.

Direct thrombin inhibitors are a class of anticoagulants that bind directly to thrombin, thereby blocking its enzymatic activity in the coagulation cascade. Unlike indirect inhibitors such as heparin, DTIs do not require a cofactor like antithrombin for their activity. This guide focuses on the in vitro characteristics of several key DTIs, including argatroban, dabigatran, bivalirudin, and hirudin analogs.

Performance Comparison of Direct Thrombin Inhibitors

The efficacy of direct thrombin inhibitors can be quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values, along with binding affinity (Kd), provide a basis for comparing their potency.

InhibitorTargetIC50KiKd
Dabigatran Thrombin10 nM (platelet aggregation)[1]4.5 nM[1]-
Thrombin Generation0.56 µM[1]
Hirudin-1 Thrombin-See Table 2-
Haemadin Thrombin-See Table 2-
Variegin Thrombin-See Table 2-
Anophelin Thrombin-See Table 2-

Table 1: In vitro inhibitory activities of selected direct thrombin inhibitors. Note: Data for dabigatran is from a separate study and may not be directly comparable to the values in Table 2 due to different experimental conditions.

InhibitorIC50 (nM)Ki (nM)
Hirudin-1 0.12 ± 0.020.021 ± 0.004
Haemadin 0.14 ± 0.030.029 ± 0.005
Variegin 2.5 ± 0.40.87 ± 0.15
Anophelin 1.8 ± 0.30.45 ± 0.08

Table 2: Comparative IC50 and Ki values of natural direct thrombin inhibitors from haematophagous organisms against human α-thrombin.[2]

Selectivity Profile

The selectivity of a direct thrombin inhibitor for thrombin over other serine proteases is a critical determinant of its safety profile, minimizing off-target effects.

InhibitorThrombin (Ki, nM)Factor Xa (Ki, µM)Trypsin (Ki, µM)Plasmin (Ki, µM)
Argatroban Highly Selective>1000-fold less potent>1000-fold less potent>1000-fold less potent

Table 3: Selectivity profile of Argatroban. Argatroban shows high selectivity for thrombin with significantly lower potency against other related serine proteases.[3]

Thrombin's Role in the Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, which is a series of enzymatic reactions leading to the formation of a fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X, which then initiates the common pathway, culminating in the generation of thrombin from prothrombin. Thrombin then converts soluble fibrinogen to insoluble fibrin, which forms the meshwork of the clot. It also amplifies its own production by activating other clotting factors.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Thrombin->XI Positive Feedback V V Thrombin->V Positive Feedback VIII VIII Thrombin->VIII Positive Feedback Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin Thrombin Signaling Pathway cluster_membrane cluster_cytoplasm Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleavage Gq Gq PAR->Gq G12_13 G12/13 PAR->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) RhoA->Platelet_Activation Ca_release->Platelet_Activation PKC->Platelet_Activation Chromogenic Thrombin Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Thrombin - Inhibitor dilutions - Chromogenic substrate (e.g., S-2238) - Assay buffer Start->Prepare_Reagents Incubate Incubate Thrombin with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) kinetically Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: - Calculate initial rates - Determine % inhibition - Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End SPR Workflow Start Start Immobilize_Ligand Immobilize Ligand (Thrombin) on Sensor Chip Start->Immobilize_Ligand Inject_Analyte Inject Analyte (Inhibitor) at various concentrations Immobilize_Ligand->Inject_Analyte Measure_Response Measure SPR Signal (Response Units, RU) in real-time Inject_Analyte->Measure_Response Regenerate_Surface Regenerate Sensor Surface Measure_Response->Regenerate_Surface Regenerate_Surface->Inject_Analyte Next Concentration Analyze_Data Analyze Data: - Fit sensorgrams to binding models - Determine ka, kd, and Kd Regenerate_Surface->Analyze_Data All Concentrations Tested End End Analyze_Data->End Thrombin Generation Assay Workflow Start Start Prepare_Plasma Prepare Platelet-Poor Plasma (PPP) with Inhibitor Start->Prepare_Plasma Add_Trigger Add Coagulation Trigger (e.g., Tissue Factor) and Fluorogenic Substrate Prepare_Plasma->Add_Trigger Measure_Fluorescence Measure Fluorescence (e.g., Ex: 390 nm, Em: 460 nm) kinetically Add_Trigger->Measure_Fluorescence Generate_Thrombogram Generate Thrombogram (Thrombin vs. Time) Measure_Fluorescence->Generate_Thrombogram Analyze_Parameters Analyze Parameters: - Lag Time - Endogenous Thrombin Potential (ETP) - Peak Thrombin Generate_Thrombogram->Analyze_Parameters End End Analyze_Parameters->End

References

A Tale of Two Anticoagulants: Flovagatran's Discontinued Path vs. Heparin's Enduring Clinical Presence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of anticoagulant therapy is a dynamic field of study. This guide provides a comparative analysis of flovagatran, a direct thrombin inhibitor whose development has been discontinued, and heparin, a cornerstone of anticoagulant therapy for decades. While direct head-to-head clinical data is unavailable due to this compound's status, this guide will objectively compare their mechanisms of action, pharmacological profiles, and the extensive experimental data supporting heparin's use in preventing clot formation.

Executive Summary

This compound, a potent and reversible direct thrombin inhibitor, showed promise in preclinical studies but its clinical development was ultimately halted. In contrast, heparin, an indirect thrombin inhibitor that acts via antithrombin III, has a long and well-documented history of clinical use. This guide will delve into the distinct mechanisms by which these two agents prevent coagulation and present the available data, highlighting the extensive clinical trial evidence for heparin's efficacy and safety in various thrombotic indications.

Mechanisms of Action: A Direct vs. Indirect Approach to Thrombin Inhibition

The fundamental difference between this compound and heparin lies in their interaction with thrombin, the final key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, the structural basis of a blood clot.

This compound: Direct Thrombin Inhibition

This compound is a small molecule that directly binds to the active site of thrombin, inhibiting its enzymatic activity.[1] This direct and reversible inhibition does not require a cofactor like antithrombin III.

Heparin: Indirect Thrombin Inhibition via Antithrombin III

Heparin, a heterogeneous mixture of sulfated glycosaminoglycans, exerts its anticoagulant effect indirectly. It binds to antithrombin III (ATIII), a natural inhibitor of several coagulation factors.[2][3] This binding induces a conformational change in ATIII, dramatically accelerating its ability to inactivate thrombin (Factor IIa) and Factor Xa.[3][4] Unfractionated heparin (UFH) is large enough to bind to both ATIII and thrombin simultaneously, leading to the inactivation of both. Low-molecular-weight heparin (LMWH), a fractionated form of heparin, has a greater affinity for and primarily accelerates the inactivation of Factor Xa by ATIII.[3]

Signaling Pathway Diagrams

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Contact Activation Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Prothrombin (Factor II) Prothrombin (Factor II) Factor X->Prothrombin (Factor II) Prothrombinase Complex Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin (Factor II)->Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa drug_mechanisms cluster_this compound This compound cluster_heparin Heparin This compound This compound Thrombin Thrombin This compound->Thrombin Direct Inhibition Heparin Heparin ATIII Antithrombin III Heparin->ATIII Binds and Activates Thrombin2 Thrombin ATIII->Thrombin2 Inhibits (accelerated) FactorXa Factor Xa ATIII->FactorXa Inhibits (accelerated) experimental_workflow cluster_sample Sample Collection & Preparation cluster_aptt aPTT Assay cluster_antixa Anti-Xa Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP Platelet-Poor Plasma Centrifugation->PPP Obtain Incubation_aPTT Incubate Plasma + aPTT Reagent (37°C) PPP->Incubation_aPTT Incubation_AntiXa Incubate Plasma + Excess Factor Xa + ATIII PPP->Incubation_AntiXa Add_CaCl2 Add CaCl2 Incubation_aPTT->Add_CaCl2 Measure_Clot_Time Measure Time to Clot Formation Add_CaCl2->Measure_Clot_Time Add_Substrate Add Chromogenic Substrate Incubation_AntiXa->Add_Substrate Measure_Color Measure Color Change (Spectrophotometer) Add_Substrate->Measure_Color

References

Comparative Cross-Reactivity Analysis of Flovagatran, a Novel Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a compound named "Flovagatran." The following comparison guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. The data, protocols, and comparisons presented are illustrative and should not be considered factual.

This guide provides a comparative analysis of the hypothetical direct thrombin inhibitor, this compound, against other established anticoagulants. The focus is on its cross-reactivity profile, a critical determinant of a drug's safety and specificity.[1][2] Off-target interactions can lead to unforeseen side effects, making a thorough understanding of a drug's selectivity essential during development.[1][3]

Comparative Selectivity of Direct Thrombin Inhibitors

The selectivity of this compound against a panel of serine proteases is compared with other direct thrombin inhibitors (DTIs) such as Dabigatran and Argatroban.[4][5][6] The data presented in Table 1 summarizes the inhibition constants (Ki) for each inhibitor against thrombin and other physiologically relevant proteases. A higher Ki value indicates weaker inhibition and thus greater selectivity for the primary target, thrombin.

Target ProteaseThis compound (Ki, nM) (Hypothetical)Dabigatran (Ki, nM) (Reference)Argatroban (Ki, nM) (Reference)
Thrombin (Factor IIa) 0.5 0.4 19
Factor Xa2,5003,800> 10,000
Trypsin8006001,500
Plasmin1,2001,500> 10,000
Tissue Plasminogen Activator (tPA)> 10,000> 10,000> 10,000
Activated Protein C (APC)> 10,000> 10,000> 10,000

Table 1: Hypothetical Inhibition Constants (Ki) of Direct Thrombin Inhibitors against various serine proteases. Lower values indicate higher potency. The data for this compound is illustrative. Reference values are approximations based on publicly available data for comparative context.

Experimental Protocols

The following is a representative protocol for determining the inhibition constants (Ki) of a test compound against a panel of serine proteases.

In Vitro Protease Inhibition Assay (Chromogenic Substrate Method)

1. Objective: To determine the inhibitory activity of this compound and other reference compounds against thrombin and a panel of related serine proteases.

2. Materials:

  • Purified human proteases (Thrombin, Factor Xa, Trypsin, Plasmin, tPA, APC)
  • Chromogenic substrates specific for each protease
  • Test compound (this compound) and reference inhibitors (Dabigatran, Argatroban)
  • Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and PEG)
  • 96-well microplates
  • Microplate reader

3. Methods:

  • Enzyme and Substrate Preparation: Reconstitute lyophilized proteases and substrates in the assay buffer to their respective working concentrations.
  • Inhibitor Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.
  • Assay Procedure:
  • Add 20 µL of the serially diluted inhibitor or vehicle control to the wells of a 96-well plate.
  • Add 60 µL of the specific protease solution to each well and incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding 20 µL of the corresponding chromogenic substrate.
  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.
  • Data Analysis:
  • Determine the initial reaction velocity (V) from the linear portion of the absorbance curve.
  • Plot the percentage of inhibition against the inhibitor concentration.
  • Calculate the IC50 value using a suitable non-linear regression model.
  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the simplified coagulation cascade targeted by direct thrombin inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors add_inhibitor Add Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Protease Solutions add_enzyme Add Protease & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Chromogenic Substrates add_substrate Add Substrate & Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Kinetic Reading (Absorbance) add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocity read_plate->calc_velocity calc_ic50 Determine IC50 Values calc_velocity->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki G Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin  Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound (DTI) This compound->Thrombin Inhibition

References

Validating Flovagatran's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Flovagatran, a potent and reversible direct thrombin inhibitor, with other established anticoagulants. Designed for researchers, scientists, and drug development professionals, this document outlines this compound's mechanism of action, supported by comparative data and detailed experimental protocols for its validation.

Executive Summary

This compound (also known as TGN 255) is a direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in clot formation.[4] This mechanism is shared with other direct thrombin inhibitors (DTIs) such as dabigatran, argatroban, and melagatran.[4][5] this compound exhibits a high affinity for thrombin, with a reported inhibitory constant (Ki) of 9 nM.[1][6] Although investigated for the treatment of arterial and venous thrombosis, the clinical development of this compound has been discontinued.[1][2][3][6] This guide serves as a scientific resource, presenting the validated mechanism of action of this compound and comparing its in-vitro potency with that of other notable DTIs.

Comparative Efficacy of Direct Thrombin Inhibitors

The primary measure of a direct thrombin inhibitor's potency is its inhibitory constant (Ki) against thrombin. A lower Ki value indicates a higher binding affinity and, consequently, greater inhibitory potential. The following table summarizes the Ki values for this compound and other well-established direct thrombin inhibitors.

DrugInhibitory Constant (Ki) for Thrombin
This compound 9 nM[1][6]
Melagatran2 nM[1]
Dabigatran4.5 nM[7]
Argatroban40 nM[2]
BivalirudinAffinity is intermediate between lepirudin (highest) and argatroban (lowest)[8]

Experimental Protocols for Validation

The validation of a direct thrombin inhibitor's mechanism of action relies on a series of well-defined in-vitro and ex-vivo assays. These experiments are crucial for quantifying the inhibitor's anticoagulant effect and understanding its interaction with the coagulation cascade.

Thrombin Inhibition Assay

This assay directly measures the ability of a compound to inhibit thrombin activity.

Principle: A synthetic substrate that releases a fluorescent or chromogenic molecule upon cleavage by thrombin is used. In the presence of a thrombin inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent or colorimetric signal. This reduction is proportional to the inhibitor's concentration and potency.[9][10]

Methodology:

  • Reagent Preparation: Prepare a solution of purified human thrombin and a fluorogenic or chromogenic thrombin substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known thrombin inhibitor as a positive control.

  • Assay Procedure:

    • Add the test compound or control to a 96-well plate.

    • Add the thrombin solution to each well and incubate for a predefined period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the thrombin substrate.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 350/450 nm) or absorbance in a kinetic mode using a microplate reader.[9][10]

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of thrombin activity.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[11]

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., silica, kaolin) and a phospholipid reagent, followed by calcium.[12] Direct thrombin inhibitors prolong the aPTT by inhibiting thrombin's role in the common pathway.[11]

Methodology:

  • Specimen Collection: Collect whole blood in a blue-top tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.[11]

  • Assay Procedure:

    • Pre-warm the plasma sample and aPTT reagent to 37°C.

    • Mix the plasma with the aPTT reagent (containing a contact activator and phospholipids) and incubate for a specified time.

    • Add pre-warmed calcium chloride to initiate the clotting cascade and start a timer.

  • Data Acquisition: Record the time in seconds for a fibrin clot to form. This can be done manually or using an automated coagulometer.[13][14]

  • Data Analysis: Compare the clotting time of plasma containing the inhibitor to a control plasma. The degree of prolongation of the aPTT is indicative of the inhibitor's anticoagulant activity.

Prothrombin Time (PT) Assay

The PT assay assesses the function of the extrinsic and common pathways of the coagulation cascade.[3]

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a mixture of tissue factor and phospholipids) and calcium.[5][15] Direct thrombin inhibitors prolong the PT by inhibiting thrombin in the final steps of the common pathway.

Methodology:

  • Specimen Collection: Collect and prepare platelet-poor plasma as described for the aPTT assay.[15]

  • Assay Procedure:

    • Pre-warm the plasma sample and PT reagent (thromboplastin and calcium chloride) to 37°C.

    • Add the PT reagent to the plasma sample and simultaneously start a timer.

  • Data Acquisition: Record the time in seconds for a fibrin clot to form.[4][16]

  • Data Analysis: The results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio. A prolonged PT/INR indicates anticoagulant activity.

Visualizing the Mechanism and Workflow

To further elucidate this compound's mechanism of action and the process for its validation, the following diagrams are provided.

Coagulation_Cascade cluster_thrombin_action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Xa, Va, Ca2+, PL Fibrinogen Fibrinogen (Factor I) Fibrin Fibrin (Clot) Thrombin->Fibrin Cleavage This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Validation_Workflow Start Start: Compound of Interest (e.g., this compound) Thrombin_Assay In-vitro Thrombin Inhibition Assay Start->Thrombin_Assay Calculate_Ki Determine Ki and IC50 Thrombin_Assay->Calculate_Ki Plasma_Assays Ex-vivo Plasma-based Assays Calculate_Ki->Plasma_Assays aPTT aPTT Assay Plasma_Assays->aPTT PT PT Assay Plasma_Assays->PT Analyze_Data Analyze Anticoagulant Effect (Prolongation of Clotting Time) aPTT->Analyze_Data PT->Analyze_Data End End: Validation of Direct Thrombin Inhibition Analyze_Data->End

Caption: Experimental workflow for validating a direct thrombin inhibitor.

References

Comparative Analysis of Thrombin Inhibitor Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic parameters of thrombin inhibitors is paramount in the pursuit of effective anticoagulant therapies. This guide provides a comparative analysis of the inhibition constant (Ki) values for a range of direct and indirect thrombin inhibitors, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for anticoagulant drugs. The efficacy of a thrombin inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. This guide offers a clear comparison of Ki values for various thrombin inhibitors, aiding in the selection and development of next-generation anticoagulants.

Quantitative Comparison of Thrombin Inhibitor Ki Values

The potency of thrombin inhibitors varies significantly based on their mechanism of action and chemical structure. Direct thrombin inhibitors (DTIs) bind directly to the active site of thrombin, while indirect inhibitors act by enhancing the activity of endogenous inhibitors like antithrombin. The following tables summarize the Ki values for several prominent direct and indirect thrombin inhibitors.

Direct Thrombin Inhibitor Type Ki Value
ArgatrobanSmall Molecule0.04 µM[1]
BivalirudinPeptide1.9 - 2.1 nM
DabigatranSmall Molecule4.5 nM
HirudinPeptide~20 fM
LepirudinRecombinant Hirudin~20 fM
DesirudinRecombinant Hirudin~20 fM
Indirect Thrombin Inhibitor Mechanism Ki Value (for activated complex)
Heparin (Unfractionated)Enhances Antithrombin activityNot directly applicable; activity is measured in units/mg
FondaparinuxEnhances Antithrombin activity against Factor XaNot directly applicable; primarily a Factor Xa inhibitor
DanaparoidEnhances Antithrombin activityNot directly applicable; a mixture of heparan, dermatan, and chondroitin sulfates

Note: Ki values for indirect inhibitors are not typically reported in the same manner as for direct inhibitors due to their mechanism of action, which involves the formation of a complex with antithrombin.

Experimental Protocols for Determining Ki Values

The determination of Ki values is crucial for characterizing the potency of thrombin inhibitors. A common and reliable method involves monitoring the inhibition of thrombin's enzymatic activity using a chromogenic substrate.

Principle of the Chromogenic Assay

This assay measures the ability of an inhibitor to block the catalytic activity of thrombin. Thrombin cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is inversely proportional to the concentration and potency of the thrombin inhibitor present.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with NaCl and a non-ionic surfactant).

    • Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow the inhibitor to bind to thrombin.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately measure the absorbance of each well at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the thrombin activity.

    • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration relative to its Michaelis-Menten constant (Km). For a competitive inhibitor, the equation is: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Visualizing Key Processes

To further aid in the understanding of thrombin inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate the thrombin signaling pathway, the experimental workflow for Ki determination, and the logical relationship for comparing inhibitor potencies.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 Protease-Activated Receptor 1 (PAR1) Thrombin->PAR1 Cleavage & Activation G_protein Gq/11, G12/13 PAR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Responses Platelet Aggregation, Cell Proliferation, etc. Ca_release->Cellular_Responses PKC_activation->Cellular_Responses RhoA RhoA RhoGEF->RhoA Activation RhoA->Cellular_Responses

Caption: Thrombin signaling through Protease-Activated Receptor 1 (PAR1).

Experimental_Workflow_Ki_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Thrombin, Substrate & Inhibitor Solutions Incubation Incubate Thrombin with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance over Time Reaction->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity IC50 Determine IC50 Value Velocity->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Experimental workflow for determining the Ki of a thrombin inhibitor.

Inhibitor_Potency_Comparison Start Compare Inhibitors Ki_Value Ki Value Start->Ki_Value High_Potency High Potency Ki_Value->High_Potency Lower Low_Potency Low Potency Ki_Value->Low_Potency Higher

Caption: Logical relationship for comparing inhibitor potencies based on Ki values.

References

Benchmarking Flovagatran: A Comparative Guide to Boronic Acid-Based Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flovagatran, a potent boronic acid-based thrombin inhibitor, with other notable inhibitors from the same class. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available experimental data.

Introduction to this compound and Boronic Acid-Based Inhibitors

This compound (also known as TGN 255) is a potent and reversible inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1][2][3] Its mechanism of action, like other inhibitors in its class, involves the boronic acid moiety forming a reversible covalent bond with the catalytic serine residue in the active site of thrombin. This interaction effectively blocks the enzyme's activity, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. While the development of this compound was discontinued, its profile as a potent thrombin inhibitor makes it a valuable case study in the context of boronic acid-based drug design.[4][5][6]

Boronic acid-based inhibitors have gained significant attention in medicinal chemistry due to their ability to mimic the transition state of serine protease catalysis, leading to potent and often highly selective inhibition. This guide will focus on comparing this compound's in vitro potency with other well-characterized boronic acid-based thrombin inhibitors.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and other selected boronic acid-based thrombin inhibitors. The data is presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

CompoundInhibition Constant (Kᵢ) / IC₅₀ (nM)Notes
This compound (TGN 255) 9 (Kᵢ)A potent and reversible thrombin inhibitor.[1][2][3]
Ac-(D)Phe-Pro-boroArg-OH (DuP 714)0.04 (Kᵢ)A highly potent boroarginine-based thrombin inhibitor.
S183263.99 (IC₅₀)A potent and selective thrombin inhibitor structurally related to DuP 714.[7]
Z-D-Phe-Pro-boroMpgCloH168.9 (Kᵢ)A potent thrombin inhibitor with a neutral side chain at the P1 position, demonstrating high selectivity.[8][9]

Disclaimer: The inhibitory activities listed above were determined in separate studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) for a thrombin inhibitor is a critical step in its characterization. Below is a generalized protocol for a chromogenic thrombin inhibition assay, a common method for assessing the potency of such compounds.

General Protocol for Thrombin Inhibition Assay (Chromogenic Method)

Objective: To determine the inhibition constant (Kᵢ) of a boronic acid-based inhibitor against human α-thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations.

    • Prepare a stock solution of human α-thrombin in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add a fixed volume of the thrombin solution.

    • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the thrombin activity.

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the enzyme velocity as a function of the inhibitor concentration.

    • Fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Kᵢ value.

Visualizations

Thrombin Inhibition by a Boronic Acid-Based Inhibitor

Thrombin_Inhibition cluster_inhibition Inhibition Pathway cluster_no_reaction Blocked Pathway Thrombin Thrombin (Active) Complex Thrombin-Inhibitor Complex (Inactive) Thrombin->Complex Reversible Binding Fibrin Fibrin Thrombin->Fibrin Cleavage Inhibitor Boronic Acid Inhibitor Inhibitor->Complex NoReaction X Complex->NoReaction Fibrinogen Fibrinogen Fibrinogen_blocked Fibrinogen Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Enzyme, Inhibitor, Substrate) SerialDilution Perform Serial Dilutions of Inhibitor ReagentPrep->SerialDilution Incubation Incubate Enzyme and Inhibitor SerialDilution->Incubation ReactionStart Initiate Reaction with Substrate Incubation->ReactionStart Measurement Measure Activity (e.g., Absorbance) ReactionStart->Measurement VelocityCalc Calculate Initial Velocities Measurement->VelocityCalc DataPlot Plot Velocity vs. Inhibitor Concentration VelocityCalc->DataPlot Ki_Determination Determine Ki using appropriate model DataPlot->Ki_Determination

References

A Tale of Two Thrombins: A Comparative Analysis of Flovagatran and Desirudin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of two direct thrombin inhibitors: Flovagatran, a once-promising synthetic small molecule, and Desirudin, a recombinant hirudin derivative that has seen clinical application. This document outlines their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical development trajectories, supported by available data.

Executive Summary

This compound (TGN 255) and Desirudin are both direct inhibitors of thrombin, a key enzyme in the coagulation cascade. Desirudin, a recombinant form of hirudin found in medicinal leeches, is a well-characterized biologic that has been approved for the prophylaxis of deep vein thrombosis (DVT) in patients undergoing hip replacement surgery.[1][2][3] In contrast, this compound, a small molecule inhibitor, showed initial promise in early-phase clinical trials but its development was ultimately discontinued.[2] This guide presents a comparative overview of these two agents, drawing upon the available preclinical and clinical data.

Mechanism of Action

Both this compound and Desirudin exert their anticoagulant effect by directly binding to and inhibiting thrombin. This action prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[3][4][5]

Desirudin is a bivalent direct thrombin inhibitor, meaning it binds to both the active site and the exosite 1 of thrombin, forming a highly stable, non-covalent complex.[4] This dual binding contributes to its high affinity and specificity for thrombin. It is effective against both free and clot-bound thrombin.[2][4]

This compound is a potent and reversible direct thrombin inhibitor.[5] As a small molecule, its interaction with thrombin is likely focused on the active site.

Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the inhibitory action of these drugs.

Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen converts FactorXIII Factor XIIIa Thrombin->FactorXIII Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Fibrin Clot Fibrin->Clot cross-linking FactorXIII->Clot Inhibitors This compound & Desirudin Inhibitors->Thrombin inhibit

Caption: Inhibition of the Coagulation Cascade.

Pharmacological Profile

The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound and Desirudin.

Table 1: Pharmacokinetic Properties
ParameterThis compound (TGN 255)Desirudin
Route of Administration IntravenousSubcutaneous
Active Metabolite TRI 50cNone
Half-life Data not publicly available~2-3 hours[6]
Metabolism Data not publicly availablePrimarily renal degradation[1][2]
Excretion Data not publicly available40-50% unchanged in urine[1][2]
Protein Binding Data not publicly availableBinds directly to thrombin[1][2]
Table 2: Pharmacodynamic Properties
ParameterThis compound (TGN 255)Desirudin
Thrombin Inhibition (Ki) 9 nM[5]~2.6 x 10⁻¹³ M[1]
Effect on aPTT Dose-dependent increaseDose-dependent increase
Effect on PT/INR Minimal effects reported in Phase INot the primary monitoring tool
Effect on Thrombin Time (TT) Marked increaseSignificant prolongation
Effect on Activated Clotting Time (ACT) Dose-dependent increaseProlongation

Clinical Development and Experimental Data

This compound (TGN 255)

This compound, developed by Trigen Holdings AG, progressed through early-phase clinical trials.

  • Phase I: A dose-escalation study in healthy volunteers was successfully completed, demonstrating desired pharmacodynamic properties with a marked increase in thrombin clotting time and minimal effects on aPTT.

  • Phase II: A study was conducted in patients with end-stage renal failure undergoing hemodialysis to evaluate the drug's ability to prevent clotting in the extracorporeal circuit.[1] The trial, involving 28 patients, showed that a continuous infusion of TGN 255 was well-tolerated and associated with decreased circuit clotting in a dose-dependent manner.[1]

  • Phase III: An Investigational New Drug (IND) application was opened with the FDA to initiate a Phase III program for the prevention of thrombosis in hemodialysis patients.

  • Discontinuation: The development of this compound was ultimately discontinued at Phase II.[2] The original developer, Trigen, was acquired by PAION AG, which later faced insolvency and was acquired by Humanwell Healthcare Group.[1]

A preclinical study in a canine cardiopulmonary bypass model showed that this compound provided effective anticoagulation, with its active metabolite, TRI 50c, showing a good correlation with point-of-care coagulation monitoring.

Desirudin

Desirudin has a more extensive clinical history and has received regulatory approval.

  • Clinical Efficacy: Clinical trials have demonstrated the efficacy of Desirudin in the prevention of DVT in patients undergoing elective hip replacement surgery.[3]

  • Safety Profile: The primary adverse effect is bleeding, a risk common to all anticoagulants.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not publicly available due to the discontinuation of its development. For Desirudin, standard clinical trial methodologies for anticoagulants were employed, with key efficacy endpoints typically being the incidence of DVT and pulmonary embolism, and safety endpoints focused on bleeding events.

The primary pharmacodynamic assays used to assess the anticoagulant effect of both drugs include:

  • Activated Partial Thromboplastin Time (aPTT): A measure of the intrinsic and common coagulation pathways.

  • Prothrombin Time (PT) / International Normalized Ratio (INR): A measure of the extrinsic and common coagulation pathways.

  • Thrombin Time (TT): Measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin.

  • Activated Clotting Time (ACT): A point-of-care test used to monitor anticoagulation during procedures like cardiopulmonary bypass and hemodialysis.

The workflow for a typical in-vitro coagulation assay is depicted below.

cluster_0 Sample Preparation cluster_1 Assay Procedure BloodSample Whole Blood Sample Centrifuge Centrifugation BloodSample->Centrifuge Plasma Platelet-Poor Plasma Centrifuge->Plasma Incubate Incubate Plasma with Test Compound Plasma->Incubate Reagent Add Coagulation Activator (e.g., aPTT reagent) Incubate->Reagent Measure Measure Time to Clot Formation Reagent->Measure

Caption: In-Vitro Coagulation Assay Workflow.

Conclusion

The comparative analysis of this compound and Desirudin highlights two distinct paths in anticoagulant drug development. Desirudin, a biologic, successfully navigated clinical trials to gain regulatory approval for a specific indication, establishing a clear clinical profile. This compound, a synthetic small molecule, showed promise in early clinical development but ultimately did not reach the market, a fate common to many investigational drugs. For researchers, this comparison underscores the challenges in drug development and provides a snapshot of the available data on two different approaches to direct thrombin inhibition. The lack of extensive, publicly available data on this compound limits a direct, quantitative comparison but offers a valuable case study in the pharmaceutical R&D landscape.

References

A Comparative Guide to the Anticoagulant Profiles of Flovagatran and Ximelagatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the anticoagulant profiles of two direct thrombin inhibitors: flovagatran and ximelagatran. While both compounds target thrombin, a key enzyme in the coagulation cascade, they exhibit distinct pharmacological properties. Ximelagatran, the first orally administered direct thrombin inhibitor, was withdrawn from the market due to concerns of hepatotoxicity.[1] this compound (also known as TGN 255) is a potent, reversible thrombin inhibitor that has been investigated for its antithrombotic potential.[2] This document aims to present a comprehensive overview of their mechanisms of action, in vitro and in vivo anticoagulant activities, and pharmacokinetic profiles, supported by available experimental data.

Mechanism of Action

Both this compound and ximelagatran (through its active metabolite, melagatran) exert their anticoagulant effect by directly inhibiting thrombin (Factor IIa).[2][3] Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By binding to the active site of thrombin, these inhibitors prevent this conversion and subsequent clot formation.

Ximelagatran is a prodrug that is rapidly absorbed and converted to its active form, melagatran.[1][4] Melagatran is a potent, competitive, and reversible inhibitor of both free and clot-bound thrombin.[3] this compound is also a potent and reversible direct thrombin inhibitor.[2]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by direct thrombin inhibitors like this compound and melagatran.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (Factor II) Prothrombin (Factor II) Factor Xa->Prothrombin (Factor II) activates Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin (Factor II)->Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen converts Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Direct Thrombin Inhibitors Direct Thrombin Inhibitors Direct Thrombin Inhibitors->Thrombin (Factor IIa) inhibit

Caption: The Coagulation Cascade and Site of Action of Direct Thrombin Inhibitors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and melagatran (the active form of ximelagatran). It is important to note that publicly available data for this compound is limited compared to the extensive documentation for ximelagatran/melagatran.

Table 1: In Vitro Inhibitory Activity

ParameterThis compoundMelagatran
Target Thrombin (Factor IIa)Thrombin (Factor IIa)
Ki 9 nM[2][5][6]2 nM[7]
IC50 Data not availableData not available

Table 2: Pharmacokinetic Profile

ParameterThis compoundXimelagatran (as Melagatran)
Bioavailability Data not available for humans~20%[8]
Elimination Half-life Data not available for humans~4 hours[1][4]
Metabolism Data not availableXimelagatran is a prodrug converted to melagatran[1]
Excretion Data not availablePrimarily renal[1]

Table 3: Pharmacodynamic Effects

ParameterThis compoundXimelagatran/Melagatran
aPTT Prolongation Demonstrated in dogs[9]Dose-dependent prolongation[3]
PT Prolongation Data not availableDose-dependent prolongation[3]

Experimental Protocols

Determination of Thrombin Inhibition (Ki and IC50)

The inhibitory potency of a compound against thrombin is typically determined using a chromogenic substrate assay.

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic substrate that releases a colored or fluorescent product upon cleavage.

Generalized Protocol:

  • Reagents and Materials: Purified human thrombin, a specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with physiological pH), and the test inhibitor (this compound or melagatran) at various concentrations.

  • Assay Procedure:

    • Thrombin is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by adding the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities are plotted against the inhibitor concentrations.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of thrombin activity, is determined from the dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme-substrate reaction.

The following diagram illustrates a typical workflow for a thrombin inhibitor screening assay.

Thrombin_Inhibition_Assay cluster_workflow Experimental Workflow A Prepare Reagents (Thrombin, Inhibitor, Substrate, Buffer) B Dispense Thrombin and Inhibitor into 96-well plate A->B C Pre-incubate B->C D Add Chromogenic Substrate to initiate reaction C->D E Measure Absorbance/Fluorescence over time D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a Thrombin Inhibition Assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common coagulation test used to assess the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The aPTT measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and a phospholipid substitute, followed by calcium.

Generalized Protocol:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • Assay Procedure:

    • Aliquots of plasma are incubated with the aPTT reagent (containing an activator and phospholipids) at 37°C.

    • Calcium chloride is then added to initiate the clotting process.

    • The time to clot formation is measured using an automated or manual coagulometer.

  • Interpretation: A prolonged aPTT indicates a deficiency in one or more clotting factors of the intrinsic or common pathways or the presence of an inhibitor, such as a direct thrombin inhibitor.

Safety and Clinical Profile

Ximelagatran: Extensive clinical trials were conducted for ximelagatran for various indications, including the prevention of venous thromboembolism and stroke prevention in atrial fibrillation. While it showed efficacy comparable or superior to existing anticoagulants, its development was halted and the drug was withdrawn from the market due to a significant risk of drug-induced liver injury (hepatotoxicity).[1]

This compound: Publicly available information on the clinical development and safety profile of this compound is scarce. A study in a canine model of cardiopulmonary bypass suggested it provides effective anticoagulation.[9] However, human safety and efficacy data from clinical trials are not widely reported.

Conclusion

Both this compound and melagatran (the active form of ximelagatran) are potent direct inhibitors of thrombin. Based on the available in vitro data, melagatran (Ki = 2 nM) appears to be a more potent inhibitor than this compound (Ki = 9 nM). Ximelagatran was developed as an oral anticoagulant and has a well-documented pharmacokinetic and pharmacodynamic profile in humans. However, its clinical use was terminated due to severe hepatotoxicity.

The anticoagulant profile of this compound in humans remains largely uncharacterized in the public domain. While it shows promise as a potent thrombin inhibitor, a comprehensive assessment of its clinical potential would require further investigation, including human pharmacokinetic, pharmacodynamic, and safety studies. The lack of extensive clinical data for this compound currently limits a direct and complete comparison with the well-studied, albeit withdrawn, ximelagatran. Researchers and drug development professionals should consider the historical safety concerns associated with direct thrombin inhibitors when evaluating new compounds in this class.

References

A Comparative Guide to Direct Thrombin Inhibitors: In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Direct thrombin inhibitors (DTIs) represent a significant advancement in anticoagulant therapy, offering a more predictable and targeted approach compared to traditional agents like warfarin. This guide provides an objective comparison of the in vivo performance of key DTIs, supported by experimental data from preclinical studies. We delve into their efficacy in preventing thrombosis and their associated bleeding risks, offering valuable insights for researchers and drug development professionals in the field of hemostasis and thrombosis.

The Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. Thrombin (Factor IIa) is a pivotal enzyme in this process, responsible for converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of the clot. Thrombin also amplifies its own production by activating other coagulation factors and promotes platelet aggregation. Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin, thereby blocking its downstream actions.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Direct Thrombin Inhibitors XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin TF TF VIIa VIIa TF->VIIa VIIa->X Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa DTI DTI DTI->Thrombin

Caption: The Coagulation Cascade and the Site of Action of Direct Thrombin Inhibitors.

Comparative Efficacy and Safety of Direct Thrombin Inhibitors in Preclinical Models

Preclinical in vivo models are crucial for evaluating the antithrombotic efficacy and bleeding risk of novel anticoagulants. Below, we summarize key quantitative data from comparative studies of direct thrombin inhibitors in various animal models.

Arterial and Venous Thrombosis Models

Animal models of arterial and venous thrombosis are widely used to assess the efficacy of antithrombotic agents. Common models include ferric chloride-induced thrombosis and arteriovenous (AV) shunt models.

DrugAnimal ModelThrombosis ModelDose% Inhibition of Thrombus FormationBleeding Time IncreaseReference
Dabigatran Etexilate RatVenous Thrombosis (Wessler model)5-30 mg/kg (oral)Dose- and time-dependentNot significant at therapeutic doses[1]
Dabigatran RatVenous Thrombosis (Wessler model)0.1 mg/kg (i.v.)100%No significant increase[1]
Melagatran RatArterial Thrombosis (FeCl3)10-fold dose increase for significant effect80%No increase[2]
Inogatran RatArterial Thrombosis (FeCl3)10-fold dose increase for significant effect--[2]
Dabigatran Etexilate RabbitAV Shunt3 mg/kg (oral)40%-[3][4]
Dabigatran Etexilate RabbitAV Shunt10 mg/kg (oral)75%-[3][4]

Data presented as reported in the respective studies. Direct comparison between studies should be made with caution due to differing experimental conditions.

Experimental Protocols

Ferric Chloride-Induced Arterial Thrombosis Model in Rats [2]

  • Animal Preparation: Male rats are anesthetized. The carotid artery is carefully exposed and isolated.

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the surface of the carotid artery for a defined period. This induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Drug Administration: The direct thrombin inhibitor or vehicle control is administered intravenously or orally at various doses prior to the induction of thrombosis.

  • Measurement of Thrombus Formation: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to occlusion is recorded. Alternatively, the thrombus is excised and weighed at the end of the experiment.

  • Bleeding Time Assessment: In a separate cohort of animals, a standardized tail transection is performed, and the time until bleeding cessation is measured to assess the hemorrhagic risk.

Arteriovenous (AV) Shunt Model of Thrombosis in Rabbits [3][4]

  • Animal Preparation: Rabbits are anesthetized. The femoral artery and vein are cannulated.

  • Shunt Preparation: A polyethylene tubing containing a silk thread pre-soaked in tissue factor is used to create an extracorporeal shunt connecting the femoral artery and vein.

  • Drug Administration: The test compound (e.g., dabigatran etexilate) is administered orally at specified doses.

  • Thrombus Formation: Blood is allowed to flow through the shunt for a predetermined duration (e.g., 40 minutes).

  • Quantification of Thrombosis: After the circulation period, the silk thread with the formed thrombus is removed from the shunt and its wet weight is determined. The percentage inhibition of thrombus formation is calculated relative to a vehicle-treated control group.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Thrombosis Induction cluster_assessment Assessment Animal_Prep Animal Anesthesia and Surgical Preparation Drug_Admin Administration of DTI or Vehicle Animal_Prep->Drug_Admin Thrombosis_Model Induction of Thrombosis (e.g., FeCl3 application or AV shunt) Drug_Admin->Thrombosis_Model Safety Safety Measurement (Bleeding Time) Drug_Admin->Safety Efficacy Efficacy Measurement (Thrombus Weight / Time to Occlusion) Thrombosis_Model->Efficacy

Caption: Generalized Experimental Workflow for In Vivo Thrombosis Models.

Pharmacokinetic and Pharmacodynamic Considerations

The in vivo performance of direct thrombin inhibitors is intrinsically linked to their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

DrugProdrugBioavailabilityHalf-lifeMetabolismExcretionKey Features
Dabigatran Dabigatran Etexilate~6.5%12-17 hoursEsterase cleavagePrimarily renalOral administration, no routine monitoring required.[5][6]
Argatroban NoN/A (IV)~45 minutesHepaticFecalIntravenous use, suitable for patients with renal impairment.[7]
Bivalirudin NoN/A (IV)~25 minutesProteolytic cleavageRenal and proteolyticIntravenous use, short half-life allows for rapid reversal of anticoagulation.

Mechanism of Action: A Comparative Overview

While all direct thrombin inhibitors target thrombin, subtle differences in their binding mechanisms can influence their biological activity.

  • Dabigatran and Argatroban: These are small molecules that bind reversibly to the active site of thrombin.[5][6][7]

  • Bivalirudin: This is a synthetic peptide analog of hirudin. It initially binds to both the active site and exosite 1 of thrombin, but is subsequently cleaved by thrombin, leading to a reversible inhibition of the active site.

These differences in binding can affect their ability to inhibit both free thrombin and thrombin that is already bound to fibrin within a clot.

DTI_Comparison Dabigatran Dabigatran Etexilate Oral Prodrug Reversible active site inhibitor Thrombin Thrombin Dabigatran:f1->Thrombin Inhibits Argatroban Argatroban Intravenous Reversible active site inhibitor Argatroban:f1->Thrombin Inhibits Bivalirudin Bivalirudin Intravenous Reversible inhibitor of active site and exosite 1 Bivalirudin:f1->Thrombin Inhibits

Caption: Logical Comparison of Key Direct Thrombin Inhibitors.

Conclusion

In vivo comparative studies are essential for elucidating the therapeutic potential and safety profiles of direct thrombin inhibitors. Dabigatran, as an oral agent, offers convenience, while intravenous agents like argatroban and bivalirudin provide rapid and potent anticoagulation in acute settings.[5][6][7] Preclinical data demonstrates the dose-dependent antithrombotic efficacy of these agents.[1][3][4] However, the translation of these findings to the clinical setting requires careful consideration of the specific patient population and indication. This guide provides a foundational understanding of the in vivo comparative pharmacology of DTIs to aid in the ongoing research and development of safer and more effective anticoagulant therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flovagatran (also known as TGN 255) is a potent, reversible, and direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] With a reported inhibition constant (Ki) of 9 nM for thrombin, this compound has been a subject of interest for its potential therapeutic applications in preventing and treating arterial and venous thrombosis.[1] This guide provides a comparative overview of this compound's selectivity against related serine proteases, supported by available data and a detailed experimental protocol for assessing protease inhibition.

Selectivity Profile of this compound

Pre-clinical studies have indicated that this compound is a "highly potent, selective, and reversible direct thrombin inhibitor".[2] However, specific quantitative data on its cross-reactivity with other serine proteases from these studies is not publicly accessible. The development of selective inhibitors for proteases like factor Xa and thrombin is a significant area of research, with the goal of achieving a favorable antithrombotic effect with a low risk of bleeding.

To provide a framework for understanding the importance of such data, the following table is presented as a template for how the selectivity of this compound would be compared.

Table 1: Comparative Selectivity of this compound Against Key Serine Proteases

Serine ProteaseFunction in HemostasisInhibition Constant (Ki) for this compound
Thrombin Primary target; converts fibrinogen to fibrin 9 nM [1]
TrypsinDigestive enzymeData not publicly available
Factor XaActivates prothrombin to thrombinData not publicly available
Urokinase (uPA)Fibrinolysis (plasminogen activation)Data not publicly available
PlasminFibrinolysis (degrades fibrin clots)Data not publicly available
Tissue Plasminogen Activator (tPA)Fibrinolysis (plasminogen activation)Data not publicly available

The lack of comprehensive public data on the selectivity of this compound highlights a crucial aspect of drug development: the detailed characterization of a compound's interaction with a wide range of biological targets.

Signaling Pathway of the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the coagulation cascade, the primary target of this compound.

Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen This compound This compound This compound->Thrombin Inhibition

Caption: The coagulation cascade culminating in the formation of fibrin, with the inhibitory action of this compound on thrombin.

Experimental Protocol for Determining Serine Protease Inhibition

To determine the selectivity profile of an inhibitor like this compound, a standardized in vitro enzyme inhibition assay is employed. The following protocol outlines the general methodology.

Objective: To determine the inhibition constant (Ki) of this compound against a panel of serine proteases (e.g., thrombin, trypsin, factor Xa, urokinase, plasmin, tPA).

Materials:

  • Purified serine proteases

  • This compound (TGN 255)

  • Specific chromogenic or fluorogenic substrates for each protease

  • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified enzymes to a known concentration in assay buffer.

    • Prepare a stock solution of the specific substrate for each enzyme. Determine the optimal substrate concentration (typically at or below the Km value) through preliminary kinetic experiments.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add a fixed volume of assay buffer.

    • Add a small volume of the diluted this compound or vehicle control to the appropriate wells.

    • Add a fixed amount of the specific serine protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the selectivity of a protease inhibitor.

Protease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution Prepare Enzyme Solutions (Thrombin, Trypsin, etc.) Incubation Incubate Enzyme with this compound Enzyme_Solution->Incubation Inhibitor_Dilutions Prepare this compound Serial Dilutions Inhibitor_Dilutions->Incubation Substrate_Solution Prepare Specific Substrates Reaction Initiate Reaction with Substrate Substrate_Solution->Reaction Incubation->Reaction Measurement Measure Kinetic Activity Reaction->Measurement IC50_Determination Determine IC50 Values Measurement->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff) IC50_Determination->Ki_Calculation Selectivity_Profile Generate Selectivity Profile Ki_Calculation->Selectivity_Profile

Caption: Workflow for determining the inhibition constants (Ki) of this compound against various serine proteases.

References

A Comparative Meta-Analysis of Preclinical Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of preclinical data for several direct thrombin inhibitors (DTIs), focusing on their efficacy in thrombosis models and their associated safety profiles. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of established and next-generation DTIs, including Dabigatran, Argatroban, Bivalirudin, and the novel tick-derived inhibitors Variegin and Ultravariegin.

Direct thrombin inhibitors represent a significant class of anticoagulants that offer a more predictable therapeutic response compared to traditional agents like heparin because they bind directly to thrombin without the need for a cofactor like antithrombin.[1][2] They have the ability to inhibit both free and fibrin-bound thrombin, a key advantage over indirect inhibitors.[1][3][4]

Mechanism of Action: The Coagulation Cascade

Direct thrombin inhibitors exert their anticoagulant effect by binding to and inactivating thrombin (Factor IIa), the final protease in the coagulation cascade. This action prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a stable thrombus. The diagram below illustrates the central role of thrombin and the intervention point for DTIs.

coagulation_cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Upstream Factors (Xa, Va) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FXIII Factor XIIIa Thrombin->FXIII Fibrin Fibrin Monomer Fibrinogen->Fibrin Fibrin_Clot Stable Fibrin Clot Fibrin->Fibrin_Clot Cross-linking DTI Direct Thrombin Inhibitors (DTIs) DTI->Thrombin Inhibition FXIII->Fibrin_Clot

Mechanism of Direct Thrombin Inhibitors in the coagulation cascade.

Comparative Efficacy in Preclinical Models

The efficacy of DTIs is primarily assessed by their ability to prevent thrombus formation in various animal models of thrombosis and stroke. The following table summarizes key quantitative data from preclinical studies.

InhibitorModelKey Efficacy Endpoints & ResultsCitation
Dabigatran Rat Ischemic Stroke (tMCAO)Significant reduction in infarct size and thrombus formation. Attenuated pro-inflammatory cytokine expression.[5]
Swine Mechanical Heart ValveAs effective as enoxaparin for preventing valve thrombus at 30 days.[1]
Argatroban Rat Arterial ThrombosisMore effective than unfractionated heparin (UFH) in treating arterial thrombosis. Inhibited microthrombi formation.[3]
Bivalirudin Porcine Stent ThrombosisReduced thrombus formation by ~61%.[6]
Variegin Porcine Stent ThrombosisReduced thrombus formation by ~83% at a 1 mg/kg dose.[6]
Ultravariegin Porcine Stent ThrombosisAchieved near-complete thrombus reduction at a 0.25 mg/kg dose.[6]

Comparative Safety and Pharmacokinetics

A critical aspect of anticoagulant development is balancing efficacy with safety, particularly the risk of bleeding. The therapeutic index, a ratio of toxic dose to therapeutic dose, is a key preclinical metric.

InhibitorBinding Affinity (Ki)Half-lifeKey Safety/Pharmacokinetic FindingsCitation
Dabigatran Not specified12-14 hours (human)In a rat stroke model, did not increase intracranial hemorrhage (ICH).[5][7]
Argatroban ~39 nMRapid onsetWell-tolerated with bleeding rates comparable to heparin in critically ill patients. No antidote available.[3][4][8]
Bivalirudin ~1.8 nM (derived)25 minutes (human, normal renal function)Binds reversibly to thrombin. Higher rates of stent thrombosis have been noted in some clinical settings compared to heparin.[9][10]
Variegin / Ultravariegin Ultravariegin: 4.0 pM (445-fold more potent than Bivalirudin)Variegin: 52.3 ± 4.4 minDemonstrated a 3-to-7-fold wider therapeutic index than alternatives in rodent models (less bleeding for a given antithrombotic effect).[6][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing preclinical findings. Below are protocols for key experiments cited in this guide.

Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
  • Objective: To evaluate the neuroprotective and antithrombotic effects of a DTI following an induced ischemic stroke.

  • Species: Male Wistar rats.

  • Methodology:

    • Drug Administration: Rats receive the DTI (e.g., Dabigatran Etexilate, 15 mg/kg) or a vehicle solution one hour prior to the procedure.[5]

    • Anesthesia: Animals are anesthetized.

    • Occlusion: The middle cerebral artery (MCA) is occluded for 90 minutes using an intraluminal filament to induce a temporary focal cerebral ischemia.

    • Reperfusion: The filament is withdrawn after 90 minutes to allow for blood flow to be restored.

    • Outcome Assessment: At a predetermined time point (e.g., 24 hours) post-tMCAO, the following are assessed:

      • Infarct Volume: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue.

      • Neurological Deficit Score: Animals are evaluated for motor and sensory deficits.

      • Hemorrhage Assessment: Brain sections are examined for any signs of intracranial hemorrhage.

      • Biomarker Analysis: Thrombin/antithrombin III complex is measured to assess thrombin generation, and cytokine expression is analyzed to evaluate inflammation.[5]

Stent Thrombosis Model: Porcine Ex Vivo Perfusion Chamber
  • Objective: To assess the antithrombotic efficacy of DTIs in a model that simulates stent placement in a coronary artery.

  • Species: Pigs.

  • Methodology:

    • Drug Administration: Animals are administered dual antiplatelet therapy (aspirin and ticagrelor) followed by the investigational DTI (e.g., Variegin, Ultravariegin), a comparator (UFH or Bivalirudin), or saline.[6]

    • Blood Perfusion: An arteriovenous shunt is created, and blood is passed through a Badimon perfusion chamber.

    • Thrombus Formation: The chamber contains a metallic stent deployed on a porcine aortic segment, which acts as a thrombogenic surface. Blood is perfused over the stent for a set duration.

    • Quantification: The stent is removed, and the total thrombus mass is measured gravimetrically.

    • Bleeding Time: A standardized incision is made (e.g., on the ear), and the time until bleeding cessation is recorded to assess the safety profile of the anticoagulant.[6]

Logical and Workflow Diagrams

Visualizing workflows and relationships helps clarify complex processes in preclinical drug development.

Typical Preclinical DTI Evaluation Workflow

The following diagram outlines the typical workflow for evaluating a novel direct thrombin inhibitor in a preclinical setting, from initial screening to in vivo testing.

workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 In Vivo Safety & PK/PD a Compound Synthesis or Isolation b Thrombin Inhibition Assay (Determine Ki) a->b c Plasma Coagulation Assays (aPTT, PT, TT) b->c d Rodent Arterial/Venous Thrombosis Models c->d Lead Candidate Selection f Bleeding Time Models (e.g., Tail Transection) c->f e Large Animal Models (e.g., Porcine Stent Thrombosis) d->e g Pharmacokinetic Profiling (Half-life, Clearance) e->g end_node Data Analysis & Therapeutic Index Calculation e->end_node f->g g->end_node

Generalized workflow for the preclinical evaluation of a novel DTI.
Comparison of DTI Characteristics

This diagram provides a logical comparison of the key attributes of the direct thrombin inhibitors discussed in this guide.

Key characteristic comparison of selected Direct Thrombin Inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Flovagatran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Flovagatran, a potent thrombin inhibitor used in research.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on the guidelines for similar small molecule thrombin inhibitors, such as dabigatran etexilate mesylate, argatroban, and ximelagatran. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific SDS provided by the supplier before handling and disposing of any chemical.

Core Principles of this compound Disposal

The disposal of this compound, as with other potent pharmaceutical compounds, is governed by strict regulations to prevent environmental contamination and ensure personnel safety. Key principles include:

  • Regulatory Compliance: All disposal methods must adhere to local, state, and federal environmental regulations.[1][2][3]

  • Professional Disposal: Unused or waste this compound should be disposed of through a licensed chemical destruction plant or a qualified hazardous waste disposal contractor.[1][3][4]

  • Segregation of Waste: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department.

  • Avoid Sewer Disposal: Do not discharge this compound or its solutions into the sewer system, drains, or any water bodies.[1][5][6][7]

Quantitative Data for Disposal

Specific quantitative data, such as concentration limits for disposal or pH adjustment requirements for this compound, are not publicly available. In the absence of such data, all concentrations of this compound waste should be treated as hazardous. The following table summarizes the general approach.

ParameterGuideline
Waste Classification Treat as hazardous chemical waste unless determined otherwise by a qualified EHS professional.
Aqueous Solutions Collect all aqueous solutions containing this compound for professional disposal. Do not dispose down the drain.[1][6][7]
Solid Waste Collect all solid this compound waste, including contaminated personal protective equipment (PPE), for professional disposal.
Contaminated Materials Any materials (e.g., vials, pipette tips, gloves) that have come into contact with this compound should be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Place unused or expired solid this compound into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated Labware: Dispose of all single-use items, such as pipette tips, and contaminated glassware in a designated container for solid chemical waste.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[5][6][8]

    • Carefully collect the absorbent material and place it in a sealed container for hazardous waste.[5][6][8]

    • Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.[5]

  • Container Management:

    • Ensure all waste containers are properly sealed and labeled with the contents ("this compound Waste") and the associated hazards.

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

    • Provide them with accurate information about the waste, including its composition and volume.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Flovagatran_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Unused/Expired Solid Contaminated Labware (Gloves, Tips) waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solutions Containing this compound waste_type->liquid_waste Liquid spill_waste Spilled this compound waste_type->spill_waste Spill package_solid Package in a Labeled, Sealed Hazardous Waste Container solid_waste->package_solid storage Store Waste in a Designated Secure Area package_solid->storage package_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->package_liquid package_liquid->storage absorb_spill Absorb with Inert Material spill_waste->absorb_spill package_spill Package Absorbed Material in a Sealed Hazardous Waste Container absorb_spill->package_spill package_spill->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by a Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.